CFDA-SE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDYQHOQDFMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38N2O22 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150347-59-4 | |
| Record name | 5(6)-Carboxyfluorescein diacetate N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to CFDA-SE: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often used interchangeably with CFSE (Carboxyfluorescein succinimidyl ester), is a highly effective and widely utilized fluorescent dye for the long-term tracking of cells, both in vitro and in vivo. Its primary application lies in the monitoring of cell proliferation, where it allows for the clear distinction of successive cell generations.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and the necessary data for its successful implementation in research settings.
Core Principles and Mechanism of Action
This compound is a cell-permeable compound that is initially colorless and non-fluorescent.[4] Its lipophilic nature, conferred by the diacetate groups, allows it to passively diffuse across the cell membrane into the cytoplasm.[5][6] Once inside the cell, a key transformation occurs. Intracellular esterases, ubiquitous enzymes in viable cells, cleave the acetate (B1210297) groups from the this compound molecule.[4][7][8] This enzymatic reaction yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is no longer membrane-permeable and is thus trapped within the cell.[9][10]
The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety.[5][11] It covalently binds to primary amines on intracellular proteins, forming stable amide bonds.[4][12] This covalent linkage ensures that the fluorescent signal is retained within the cell for extended periods, even through fixation with formaldehyde (B43269) or glutaraldehyde.[4] The fluorescence of the resulting CFSE-protein conjugates is bright green.
The most powerful feature of this compound for cell proliferation studies is its equal distribution between daughter cells upon cell division. When a labeled cell divides, the total fluorescence is halved between the two progeny.[5][11] This progressive halving of fluorescence intensity allows for the tracking of up to eight or even ten successive cell generations by flow cytometry, with each generation appearing as a distinct peak of lower fluorescence intensity.[2][11]
Quantitative Data Summary
For ease of reference, the key quantitative parameters for the use of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| Excitation Maximum | 492 nm | [4][13][14] |
| Emission Maximum | 517 nm | [4][13][14] |
| Optimal Excitation Laser | 488 nm | [13] |
| Recommended Flow Cytometry Filter | 525/30 nm or similar | [13] |
| Molecular Weight | 557.46 g/mol | [7][13] |
| Molecular Formula | C₂₉H₁₉NO₁₁ | [7][13] |
| Application | Recommended Final Concentration | Reference |
| In Vitro Cell Proliferation Assays | 0.5 - 5 µM | [11][15][16] |
| In Vivo Cell Tracking | 2 - 10 µM | [11][15] |
| General Cell Labeling | 0.5 - 25 µM (cell type dependent) | [9][17] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using Flow Cytometry
This protocol outlines the steps for labeling suspension cells with this compound to monitor their proliferation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Suspension cells of interest
-
Flow cytometer with a 488 nm laser
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Preparation:
-
Cell Labeling:
-
Prepare a 2X working solution of this compound in PBS with 0.1% BSA. The final labeling concentration should be titrated for each cell type, but a starting range of 0.5-5 µM is recommended.[15][16]
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Immediately mix gently and incubate for 5-10 minutes at 37°C, protected from light.[11][15]
-
-
Stopping the Labeling Reaction:
-
Washing:
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with complete culture medium to remove any unbound dye.[16]
-
-
Cell Culture and Analysis:
-
Resuspend the labeled cells in fresh, pre-warmed culture medium and culture under desired conditions.
-
Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) to analyze proliferation.
-
Analyze the cells by flow cytometry using a 488 nm excitation laser and a 530/30 nm or similar bandpass filter to detect the green fluorescence.[11]
-
Protocol 2: In Vivo Cell Tracking
This protocol provides a general guideline for labeling cells for adoptive transfer and subsequent tracking in vivo.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow step 1 from Protocol 1.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells to be adoptively transferred at a concentration of 1-5 x 10⁷ cells/mL in PBS or HBSS.[17]
-
-
Cell Labeling:
-
Label the cells with a final this compound concentration typically in the range of 2-10 µM.[15] Higher concentrations may be needed for long-term in vivo tracking.
-
Follow the incubation and quenching steps as described in Protocol 1 (steps 3 and 4).
-
-
Washing:
-
Wash the cells extensively (at least three times) with sterile PBS to remove any unbound dye and serum proteins from the quenching step.
-
-
Adoptive Transfer:
-
Resuspend the final cell pellet in an appropriate sterile buffer for injection (e.g., sterile PBS).
-
Inject the labeled cells into the recipient animal via the desired route (e.g., intravenously).
-
-
Analysis:
-
At various time points post-transfer, harvest tissues or organs of interest.
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the cell suspensions by flow cytometry to identify and quantify the this compound-labeled cells.
-
Visualizations
Caption: Intracellular activation and covalent labeling by this compound.
Caption: Workflow for a typical in vitro cell proliferation assay.
Caption: Principle of fluorescence dilution with cell division.
References
- 1. CFSE | this compound | fluorescent dye | TargetMol [targetmol.com]
- 2. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 17. lumiprobe.com [lumiprobe.com]
The Core Mechanism of CFDA-SE in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) in live cells. It details the molecular processes that enable this powerful tool for cell proliferation analysis and provides structured data and protocols for its effective implementation in research and development settings.
Introduction to this compound: A Versatile Tool for Cell Tracking
This compound is a highly effective and widely used fluorescent dye for tracking cell proliferation and migration both in vitro and in vivo.[1][2] Its utility lies in its ability to covalently label intracellular proteins, resulting in a stable, long-term fluorescent signal that is passed on to daughter cells upon division.[3][4] This property allows for the quantitative analysis of cell generations by flow cytometry, as the fluorescence intensity is halved with each successive cell division.[5][6][7]
This compound itself is a non-fluorescent and cell-permeable molecule due to the presence of two acetate (B1210297) groups.[1][2][8] This feature facilitates its passive diffusion across the cell membrane into the cytoplasm of live cells.[2][9]
The Core Mechanism of Action
The functionality of this compound as a cell proliferation indicator is a two-stage intracellular process involving enzymatic activation and covalent protein labeling.
Intracellular Activation by Esterases
Once inside a live cell, the acetate groups of this compound are cleaved by ubiquitous intracellular esterase enzymes.[1][2][5][7][8][10] This enzymatic reaction converts the non-fluorescent this compound into the highly fluorescent and cell-impermeable molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][2][8] The removal of the acetate groups renders the molecule more hydrophilic, effectively trapping it within the cell.[3]
Covalent Labeling of Intracellular Proteins
The succinimidyl ester (SE) group of the newly formed CFSE is highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues, which are abundant in intracellular proteins.[4][8][10][11] CFSE readily forms stable, covalent amide bonds with these proteins.[4][5][7][12] This covalent linkage ensures that the fluorescent signal is retained within the cell for long durations and is not transferred to adjacent cells.[1]
The following diagram illustrates the intracellular mechanism of action of this compound:
Application in Cell Proliferation Analysis
The stable, covalent labeling of intracellular proteins by CFSE is the cornerstone of its use in cell proliferation assays. When a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells.[2][8] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[6][8]
This progressive halving of fluorescence with each cell division allows for the clear identification of distinct cell generations by flow cytometry.[8] A histogram of fluorescence intensity will show a series of peaks, with each successive peak representing a further round of cell division.[8] Up to 8 or even 10 successive cell generations can often be resolved.[5][8]
The following diagram illustrates the principle of generational fluorescence dilution:
Quantitative Data Summary
For reproducible and accurate results, it is crucial to consider the physical and spectral properties of this compound, as well as the optimal experimental conditions.
| Property | Value | Reference(s) |
| Molecular Weight | 557.46 g/mol | [2][5][10] |
| Excitation Maximum | ~492-498 nm | [1][5][10] |
| Emission Maximum | ~517 nm | [1][5][10] |
| Solvent for Stock Solution | Anhydrous DMSO | [3][5][9][13][14] |
| Recommended Stock Concentration | 2-5 mM | [3][13][14] |
| Recommended Working Concentration | 0.5 - 25 µM (titration recommended) | [1][14][15][16] |
| Typical Incubation Time | 5 - 20 minutes | [5][13][14][15] |
| Typical Incubation Temperature | 37°C | [9][13][14][15] |
Detailed Experimental Protocols
The following protocols provide a general framework for labeling suspension and adherent cells with this compound for proliferation analysis by flow cytometry. Optimization for specific cell types and experimental conditions is recommended.[5][7]
Reagent Preparation
-
This compound Stock Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO.[14] For example, dissolve 1 mg of this compound (MW = 557.46) in 897 µL of DMSO. Aliquot into single-use vials and store desiccated at -20°C for up to 2 months.[3][14][15][16] Avoid repeated freeze-thaw cycles and exposure to moisture.[3][14]
-
Labeling Buffer: Use a protein-free buffer such as PBS or HBSS.[15] The presence of proteins in the labeling buffer will lead to the quenching of the reactive dye.
-
Wash Buffer: Use complete cell culture medium containing serum.[15][16] The serum proteins will bind to and inactivate any unreacted this compound.
Labeling Protocol for Suspension Cells
-
Harvest cells and wash them once with pre-warmed (37°C) PBS.
-
Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 106 to 5 x 107 cells/mL.[9][15] Ensure a single-cell suspension.[15]
-
Prepare a 2x working solution of this compound in PBS from the stock solution. The final concentration should be titrated, typically between 0.5 and 5 µM.[14][15][16]
-
Add an equal volume of the 2x this compound working solution to the cell suspension and mix immediately and thoroughly.[3][15]
-
Incubate for 10 minutes at 37°C, protected from light.[1][9]
-
To stop the labeling reaction, add at least 5 volumes of ice-cold complete culture medium.[1]
-
Pellet the cells by centrifugation and wash twice with complete culture medium.[9][15]
-
Resuspend the cells in fresh, pre-warmed culture medium and proceed with the experiment.[5]
Labeling Protocol for Adherent Cells
-
Grow adherent cells to the desired confluency in a culture vessel.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a 1x working solution of this compound in PBS at the desired final concentration (typically 1-10 µM).[13]
-
Add a sufficient volume of the this compound working solution to completely cover the cell monolayer.[13]
-
Incubate for 20 minutes at 37°C, protected from light.[13]
-
Remove the labeling solution and add fresh, pre-warmed complete culture medium.[13]
-
Incubate for an additional 20-30 minutes at 37°C to allow for the complete hydrolysis of the acetate groups.[1][13]
-
Wash the cells with complete culture medium and proceed with the experiment.
Flow Cytometry Analysis
-
Harvest a sample of the labeled cells at time zero to serve as the undivided control.[5]
-
Culture the remaining cells under the desired experimental conditions to allow for proliferation.
-
At various time points, harvest the cells and, if desired, stain with other fluorescent markers (e.g., for immunophenotyping).[9]
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.[9][11]
-
Detect the CFSE fluorescence in the FITC channel (typically around 530/30 nm).[10][15]
-
Visualize the data as a histogram to identify the peaks corresponding to different cell generations.
The following diagram outlines the general experimental workflow for a this compound cell proliferation assay:
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. stemcell.com [stemcell.com]
- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. CFSE | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Introduction to CFDA-SE and its Application in Cell Proliferation Assays
An In-depth Technical Guide on the Core Principles of CFDA-SE Fluorescence Intensity Decay
For Researchers, Scientists, and Drug Development Professionals
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a powerful and widely used fluorescent dye for tracking cell proliferation both in vitro and in vivo.[1][2][3][4][5][6] Its ability to covalently label intracellular proteins provides a stable, long-term fluorescent signal that is passed down to daughter cells upon division.[1][2][7] This key feature allows researchers to quantify the number of cell divisions that have occurred in a population over time by measuring the sequential halving of fluorescence intensity using flow cytometry.[3][4][7][8] The low cytotoxicity of this compound, when used at optimal concentrations, ensures that it has minimal impact on the proliferative capacity and overall biology of the cells under investigation.[1][4][9]
This technical guide provides a comprehensive overview of the core principles underlying this compound fluorescence intensity decay, including the mechanism of action, factors influencing decay, detailed experimental protocols, and quantitative data to aid in the design and execution of robust cell proliferation assays.
The Core Mechanism of this compound Fluorescence
The functionality of this compound is a two-stage process that transforms a non-fluorescent, cell-permeable molecule into a highly fluorescent, cell-retained probe.[1][3][10]
-
Cellular Uptake and Activation: this compound is a cell-permeable compound due to the presence of two acetate (B1210297) groups.[1][3] It passively diffuses across the cell membrane into the cytoplasm.[3][10][11] Once inside the cell, intracellular esterases cleave the acetate groups, converting the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][3][7][8][10][11] This enzymatic conversion also renders the molecule membrane-impermeable, effectively trapping it within the cell.[1][3]
-
Covalent Labeling of Intracellular Proteins: The succinimidyl ester group of CFSE is highly reactive towards primary amines on intracellular macromolecules.[1][7][10][12] It spontaneously forms stable, covalent amide bonds with these proteins.[7][8][11] This covalent linkage ensures that the fluorescent signal is well-retained within the cell and is not transferred to adjacent, unlabeled cells.[4][10]
The primary determinant of fluorescence intensity decay in a proliferating cell population is cell division. With each mitotic event, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[3][4] Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell.[7][8] This predictable halving of fluorescence allows for the clear identification of successive generations of cells in a flow cytometry histogram.[3][5]
Factors Influencing Fluorescence Intensity Decay
While cell division is the principal cause of fluorescence reduction, other factors can contribute to the decay of the CFSE signal.
-
Protein Turnover: The stability of the CFSE signal is dependent on the turnover rate of the proteins to which it is conjugated.[11] In cells with high rates of protein degradation, a gradual loss of fluorescence may occur independently of cell division.
-
Cellular Activation Status: The metabolic state of a cell can influence both protein turnover and the potential for dye efflux, thereby affecting the rate of fluorescence decay.[11]
-
Dye Efflux: Although CFSE is largely membrane-impermeable, some minimal leakage from the cell can occur over long incubation periods.[11]
Quantitative Data for this compound Assays
The following tables summarize key quantitative parameters for the use of this compound in cell proliferation assays.
| Parameter | Value | Reference(s) |
| Excitation Maximum | ~492 nm | [4][8] |
| Emission Maximum | ~517 nm | [4][8] |
| Molecular Weight | 557.46 g/mol | [8] |
| CAS Number | 150347-59-4 | [8] |
| Table 1: Physicochemical Properties of this compound |
| Parameter | Recommended Range | Notes | Reference(s) |
| Stock Solution Concentration | 2-5 mM in anhydrous DMSO | Prepare 1000x the final working concentration. Aliquot and store at -20°C, desiccated. | [1][6][13] |
| Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations (2-5 µM) may be needed for in vivo tracking. | [4][5][6][8][12][13][14] |
| Cell Density for Labeling | 1 x 10⁶ to 5 x 10⁷ cells/mL | [5][13] | |
| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time. An optimal time of 8 minutes has been reported. | [4][5][6][8][9][12][13] |
| Incubation Temperature | 37°C | [4][5][6][12][13] | |
| Table 2: Recommended Experimental Concentrations and Conditions |
Experimental Protocols
A generalized protocol for labeling suspension cells with this compound is provided below. This protocol should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (e.g., 5 mM): Dissolve 25 mg of this compound in 8.96 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][6] Vortex to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[1][13] Stocks should be used within 2 months.[13]
-
This compound Working Solution (e.g., 2 µM): Immediately before use, dilute the stock solution to the desired final concentration in a protein-free buffer such as PBS or HBSS.[13] For example, to make a 2 µM working solution from a 2 mM stock, dilute 1:1000.
Cell Labeling Protocol
-
Cell Preparation: Harvest cells and wash them in PBS or HBSS containing 0.1% BSA.[13] Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in the same buffer.[4][13] Ensure the cells are in a single-cell suspension.[13]
-
Labeling: Add an equal volume of the 2x concentrated this compound working solution to the cell suspension.[13] For example, add 1 mL of 2 µM this compound solution to 1 mL of cells at 2 x 10⁶ cells/mL to achieve a final concentration of 1 µM and 1 x 10⁶ cells/mL.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[5][10][13]
-
Stopping the Reaction: Terminate the labeling reaction by adding 5 volumes of ice-cold complete culture medium (containing 10% FBS).[4][13] The proteins in the serum will quench any unreacted this compound.
-
Washing: Centrifuge the cells and wash them twice with complete culture medium to remove any residual, unbound dye.[13]
-
Final Incubation: Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the acetate groups and for any free dye to diffuse out.[10]
-
Time Zero Analysis: At this point, an aliquot of cells can be taken for flow cytometry analysis to establish the fluorescence intensity of the undivided "Generation 0" population.[8]
-
Cell Culture: The remaining cells can be placed into culture under the desired experimental conditions to allow for proliferation.[8]
-
Flow Cytometry Analysis: Harvest the cells at various time points and analyze by flow cytometry using a 488 nm laser for excitation and a standard fluorescein (B123965) emission filter (e.g., 530/30 nm).[8][13]
Data Analysis and Interpretation
The data generated from a this compound proliferation assay is typically visualized as a histogram of fluorescence intensity. The undivided parent population (Generation 0) will appear as a single peak with the highest fluorescence intensity. As the cells divide, subsequent generations will appear as distinct peaks, each with approximately half the fluorescence intensity of the preceding generation.
Troubleshooting and Considerations
-
High Toxicity/Low Viability: This may be caused by a this compound concentration that is too high.[13] It is crucial to perform a titration to find the lowest effective concentration for your specific cell type.[13]
-
Dim or Uneven Staining: This can result from the hydrolysis of the this compound stock solution due to moisture.[13] Ensure the DMSO is anhydrous and that stocks are stored properly.
-
Broad Fluorescence Peaks: This can be caused by uneven labeling or variability in cell size. Ensure a single-cell suspension and consistent labeling conditions.
-
Use in Amine-Containing Buffers: Avoid using buffers containing free amines, such as Tris, as they will react with the this compound and inhibit cell labeling.[6]
By understanding the fundamental principles of this compound fluorescence decay and adhering to optimized protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the dynamics of cell proliferation in a wide range of biological systems.
References
- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patch.com [patch.com]
- 3. stemcell.com [stemcell.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. med.virginia.edu [med.virginia.edu]
Tracking Cell Division History: An In-depth Technical Guide to CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used fluorescent dye for tracking cell division, both in vitro and in vivo.[1][2] Its ability to covalently label intracellular proteins and its equal distribution to daughter cells upon division make it an invaluable tool for studying cell proliferation, differentiation, and immune responses.[3][4][5] This technical guide provides a comprehensive overview of the core principles of this compound-based cell division tracking, detailed experimental protocols, and data analysis considerations.
Mechanism of Action
This compound is a cell-permeable, non-fluorescent precursor to the highly fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE).[4][6] The diacetate groups on this compound render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[4] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the fluorescent and membrane-impermeable CFSE.[2][4][5][7][8][9] The succinimidyl ester group of CFSE then covalently reacts with free amine groups of intracellular proteins, forming stable dye-protein adducts.[6][7][8][10] This covalent labeling ensures that the dye is retained within the cell for long periods and is not transferred to adjacent cells.[6][9]
As a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells.[3][8] Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell.[3][7][8] This progressive halving of fluorescence with each cell division allows for the clear identification and quantification of successive generations of cells using flow cytometry.[3][4][10]
Experimental Protocols
Accurate and reproducible results with this compound depend on careful optimization of the labeling protocol for the specific cell type and experimental conditions.
Reagent Preparation and Storage
| Reagent | Preparation | Storage | Stability |
| This compound Stock Solution | Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][12][13] For example, to make a 2 mM stock, dissolve 1 mg of this compound in 0.898 mL of DMSO. | Aliquot into single-use, light-protected vials and store at -20°C or -80°C with a desiccant.[11][12][13] | Aliquoted stocks should be used within 2-6 months to avoid degradation due to hydrolysis.[11][12][13] |
| Labeling Buffer | Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.[7] Some protocols recommend the addition of 0.1% Bovine Serum Albumin (BSA).[11][12] | Room temperature or 4°C. | Stable. |
| Wash Buffer | Complete cell culture medium containing serum (e.g., RPMI + 10% FBS).[11][12] | 37°C for immediate use. | Stable. |
Cell Labeling Protocol (Suspension Cells)
This protocol provides a general guideline; optimization is crucial for each experiment.
Key Experimental Parameters and Optimization
| Parameter | Recommended Range | Considerations |
| This compound Concentration | 0.5 - 10 µM[11][13] | Titrate to find the lowest effective concentration that provides bright staining with minimal cytotoxicity.[12][13] Higher concentrations may be needed for long-term tracking or rapidly dividing cells.[6] |
| Cell Density | 1 x 10^6 to 5 x 10^7 cells/mL[12] | Ensure a single-cell suspension to achieve uniform labeling. |
| Incubation Time | 5 - 20 minutes[7] | Shorter times may be sufficient and can reduce toxicity. Titration is recommended.[11][13] |
| Incubation Temperature | Room Temperature or 37°C[7][12] | 37°C generally leads to more efficient labeling.[12] |
| Washing Steps | 2-3 washes with complete media[11][12] | Crucial for removing unbound dye, which can otherwise lead to high background fluorescence. An incubation step between washes can improve removal of unbound dye.[11][13] |
Data Acquisition and Analysis
Flow Cytometry
CFSE is typically excited by a 488 nm blue laser and its emission is detected in the green channel (e.g., 517/20 nm bandpass filter).[5][7]
Essential Controls:
-
Unstained Cells: To determine the level of autofluorescence and set the negative gate.
-
Stained, Undivided Cells (Time 0): To establish the fluorescence intensity of the parent generation (Generation 0).
Data Interpretation
Flow cytometry data is typically displayed as a histogram of fluorescence intensity. Each successive peak of decreasing fluorescence intensity represents a subsequent cell generation.
Advanced Considerations and Troubleshooting
-
Cytotoxicity: this compound can be toxic to some cell types, potentially causing growth arrest or apoptosis.[11][12][13] It is critical to perform viability assays and use the lowest possible labeling concentration.
-
Heterogeneous Staining: Inconsistent labeling can result from clumping of cells or improper mixing of the dye. Ensure a single-cell suspension and gentle but thorough mixing.
-
Fluorescence Overlap: When performing multi-color flow cytometry, ensure that the emission spectrum of CFSE does not significantly overlap with other fluorochromes.
-
Mathematical Modeling: For complex proliferation kinetics, specialized software and mathematical models can be used to analyze CFSE data and extract parameters such as the division rate and time to first division.[14][15]
Conclusion
This compound is a powerful tool for the quantitative analysis of cell division. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can obtain high-quality, reproducible data to gain valuable insights into cellular proliferation in a wide range of biological systems. This guide provides the foundational knowledge for the successful implementation of this technique in your research endeavors.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Cell proliferation and tracking dye – Mira Lab [mira-lab.com]
- 3. stemcell.com [stemcell.com]
- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of CFDA-SE in Neuroscience and Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and its applications in the intricate fields of neuroscience and stem cell biology. From the fundamental principles of its mechanism to detailed experimental protocols and data interpretation, this document serves as a core resource for leveraging this powerful tool in your research.
Core Principles of this compound: Mechanism of Action
This compound is a highly effective cell-permeable dye used for tracking cell proliferation and migration. Its utility lies in its ability to be retained within cells for long periods and be distributed equally between daughter cells upon division.[1][2]
The mechanism of this compound action can be summarized in a two-phase process:
-
Cell Entry and Activation: The non-fluorescent and cell-permeable this compound passively diffuses across the cell membrane into the cytoplasm. Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeable Carboxyfluorescein Succinimidyl Ester (CFSE).[3][4]
-
Covalent Labeling and Retention: The succinimidyl ester group of CFSE covalently binds to primary amines of intracellular proteins, forming stable fluorescent conjugates. This covalent bonding ensures that the dye is well-retained within the cell and is not transferred to adjacent cells.[3][5]
As a labeled cell divides, the CFSE fluorescence is distributed equally between the two daughter cells. Consequently, each successive generation exhibits half the fluorescence intensity of its parent, allowing for the quantitative analysis of cell proliferation for up to eight or more generations by flow cytometry.[1][4]
Applications in Neuroscience
This compound has proven to be a valuable tool for investigating various aspects of the nervous system, from tracking neuronal lineage to assessing the proliferative capacity of glial cells.
Neuronal Tracing and Viability
While primarily known for proliferation studies, CFDA can be used for selective labeling and tracking of neurons. A notable application involves the differential retention of the dye between neurons and astrocytes. Following a brief loading period, astrocytes rapidly lose their fluorescence, while neurons retain the dye for several hours, allowing for clear morphological identification and quantification of viable neurons in co-culture systems.[5]
Glial Cell Proliferation
Astrocytes: this compound is employed to study astrocyte proliferation in response to various stimuli, such as growth factors or injury. By analyzing the dilution of CFSE fluorescence over time using flow cytometry, researchers can quantify the rate of astrocyte division.
Oligodendrocyte Precursor Cells (OPCs): The proliferation and differentiation of OPCs are critical for both developmental myelination and remyelination after injury. This compound can be used to track the division of OPCs and, when combined with immunophenotyping for markers like Myelin Basic Protein (MBP), can elucidate the dynamics of their differentiation into mature, myelinating oligodendrocytes.[6][7][8]
Applications in Stem Cell Biology
The ability to track cell division and fate is paramount in stem cell research. This compound offers a robust method for monitoring the behavior of various stem cell populations.
Neural Stem Cell (NSC) Proliferation and Differentiation
Neurosphere assays are a common method for studying NSC proliferation and self-renewal. This compound can be used to label NSCs before neurosphere formation to track the number of cell divisions within the sphere. By combining this compound with immunofluorescence for lineage-specific markers, the fate of the progeny can be determined.
Mesenchymal Stem Cell (MSC) Tracking and Fate
This compound is widely used for in vivo tracking of transplanted MSCs. The long-term fluorescence allows for the monitoring of cell migration, engraftment, and survival. However, it is important to note that the fluorescence will dilute with each cell division, which can be a limitation for long-term tracking of highly proliferative cells.[9]
Experimental Protocols
The following are generalized protocols for this compound labeling. Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.[1][10][11]
General Labeling Protocol for Suspension and Adherent Cells
Materials:
-
This compound stock solution (e.g., 2 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
Complete cell culture medium
Procedure for Suspension Cells:
-
Prepare a single-cell suspension at a concentration of 1 x 106 to 5 x 107 cells/mL in PBS/0.1% BSA.
-
Prepare a 2X working solution of this compound in PBS/0.1% BSA. The final concentration typically ranges from 0.5 to 5 µM.
-
Add an equal volume of the 2X this compound solution to the cell suspension.
-
Incubate for 5-10 minutes at 37°C, protected from light.
-
Stop the labeling by adding 5 volumes of ice-cold complete culture medium.
-
Centrifuge the cells and wash three times with complete culture medium.
-
Resuspend the cells in the appropriate medium for your experiment.[1][2][10]
Procedure for Adherent Cells:
-
Grow cells to the desired confluency on a culture plate or coverslip.
-
Prepare a 1X working solution of this compound in pre-warmed PBS or other suitable buffer (0.5-25 µM).
-
Replace the culture medium with the this compound working solution.
-
Incubate for 15 minutes at 37°C.
-
Replace the labeling solution with fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes to allow for complete de-esterification.[12]
Protocol for Selective Labeling of Neurons in a Mixed Culture
This protocol takes advantage of the differential dye retention between neurons and astrocytes.[5]
-
Culture embryonic neurons on an astrocyte monolayer.
-
Load the mixed culture with 5(6)-carboxyfluorescein (B613776) diacetate (CFDA).
-
After a brief loading period, rinse the culture with buffered saline.
-
Observe the culture over time. Astrocytes will rapidly lose fluorescence, while neurons will retain the dye for several hours, allowing for their selective visualization and analysis.
Data Acquisition and Analysis
Flow cytometry is the primary method for analyzing this compound-labeled cells. The data is typically displayed as a histogram of fluorescence intensity.
-
Generation 0: The initial, undivided cell population will show a single peak of high fluorescence.
-
Subsequent Generations: With each cell division, a new peak will appear with approximately half the fluorescence intensity of the previous generation.
Specialized software can be used to deconvolute the histogram and calculate various proliferation parameters, such as the percentage of divided cells, the number of divisions, and the proliferation index.[13][14]
Combining this compound with Other Techniques
The utility of this compound can be enhanced by combining it with other cell analysis techniques.
-
Immunophenotyping: Labeled cells can be co-stained with fluorescently conjugated antibodies to identify specific cell populations and correlate proliferation with the expression of cell surface or intracellular markers.[2]
-
Phospho-flow Cytometry: To investigate signaling pathways, this compound can be combined with intracellular staining for phosphorylated proteins. This allows for the simultaneous analysis of cell division and the activation state of specific signaling cascades in single cells.[15][16][17]
-
BrdU Incorporation: For a more detailed analysis of the cell cycle, this compound can be used in conjunction with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, which specifically labels cells in the S-phase.[18][19][20]
Investigating Signaling Pathways
While this compound is not a direct probe of signaling activity, it is a powerful tool to assess the downstream effects of signaling pathway modulation on cell proliferation and fate.
Wnt Signaling in Neural Stem Cells
The Wnt signaling pathway is a critical regulator of NSC self-renewal and differentiation. By treating this compound-labeled NSCs with Wnt agonists or antagonists, researchers can quantify the resulting changes in proliferation and differentiation into neurons, astrocytes, and oligodendrocytes. For example, activation of the canonical Wnt pathway is known to promote NSC self-renewal.[21][22][23]
FGF Signaling in Oligodendrocyte Precursor Cells
Fibroblast growth factor (FGF) signaling plays a complex role in OPC proliferation and differentiation. Different FGF ligands and their corresponding receptors can have distinct effects. For instance, FGF-2 is a potent mitogen for OPCs. By treating this compound-labeled OPCs with various FGFs, researchers can dissect the specific roles of different FGF signaling pathways in regulating OPC proliferation and maturation.[6][8][24][25][26]
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for this compound applications in neuroscience and stem cell biology. Note that these are representative values and should be optimized for specific experimental conditions.
Table 1: Typical this compound Staining Parameters for Various Cell Types
| Cell Type | This compound Concentration (µM) | Incubation Time (min) |
| Primary Neurons | 0.5 - 2 | 5 - 10 |
| Astrocytes | 1 - 5 | 10 - 15 |
| Oligodendrocyte Precursor Cells | 1 - 5 | 10 - 15 |
| Neural Stem Cells (Neurospheres) | 2 - 10 | 15 - 20 |
| Mesenchymal Stem Cells | 1 - 5 | 10 - 15 |
Table 2: Representative Quantitative Data from this compound Proliferation Assays
| Cell Type | Treatment | Proliferation Index | % Divided Cells | Reference |
| Neural Stem Cells | Control | 1.2 | 30% | Fictional |
| Neural Stem Cells | Wnt3a | 2.5 | 75% | Fictional |
| Oligodendrocyte Precursors | Control | 1.5 | 45% | Fictional |
| Oligodendrocyte Precursors | FGF-2 | 3.0 | 90% | Fictional |
Conclusion
This compound is a versatile and indispensable tool for researchers in neuroscience and stem cell biology. Its ability to reliably track cell division provides a quantitative measure of proliferation, while its compatibility with other techniques allows for a multi-faceted analysis of cell behavior. By understanding the core principles of this compound and optimizing its application for specific cell types and experimental questions, researchers can gain valuable insights into the dynamic processes that govern the development, maintenance, and regeneration of the nervous system and the behavior of stem cell populations.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. cytologicsbio.com [cytologicsbio.com]
- 3. stemcell.com [stemcell.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Selective labeling of embryonic neurons cultured on astrocyte monolayers with 5(6)-carboxyfluorescein diacetate (CFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct fibroblast growth factor (FGF)/FGF receptor signaling pairs initiate diverse cellular responses in the oligodendrocyte lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDGF and FGF-2 signaling in oligodendrocyte progenitor cells: regulation of proliferation and differentiation by multiple intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical determination of threshold for cellular division in the CFSE-labeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 21. web.stanford.edu [web.stanford.edu]
- 22. Wnt/β-Catenin Signaling in Neural Stem Cell Homeostasis and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fibroblast growth factor signaling in oligodendrocyte-lineage cells facilitates recovery of chronically demyelinated lesions but is redundant in acute lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Diverse Responses of Oligodendrocytes to Different FGF-Family Members: Uncoupling Structure-Function Relationship Within FGF Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IGF-I synergizes with FGF-2 to stimulate oligodendrocyte progenitor entry into the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CFDA-SE Dye for In Vivo Cell Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a well-established and widely utilized fluorescent dye for in vivo cell tracking studies. Its ability to stably label a wide variety of cell types with minimal impact on their biological function has made it an invaluable tool in immunology, stem cell biology, oncology, and various other fields within drug development and life sciences research. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of this compound for in vivo cell tracking.
Core Principles of this compound Labeling
This compound is a cell-permeable compound that is initially colorless and non-fluorescent. Its mechanism of action involves a two-step intracellular process:
-
Cellular Uptake and Enzymatic Cleavage: The lipophilic nature of this compound allows it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[1][2] Once inside, intracellular esterases cleave the acetate (B1210297) groups from the molecule.[1][2]
-
Covalent Binding and Fluorescence: This enzymatic cleavage yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is now cell-impermeant. The succinimidyl ester group of CFSE then covalently binds to free amine groups on intracellular proteins, forming stable dye-protein adducts.[1][2] This stable, covalent linkage ensures that the fluorescent signal is well-retained within the labeled cells for extended periods and is not transferred to adjacent cells.[2]
As cells divide, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[1] This results in a progressive halving of the fluorescence intensity with each cell division, a property that is particularly useful for proliferation assays but also needs to be considered in long-term tracking studies.[1][3]
Quantitative Data Summary
The optimal labeling conditions for this compound can vary depending on the cell type and the specific requirements of the in vivo study. The following table summarizes key quantitative parameters from various studies.
| Cell Type | Animal Model | This compound Concentration | Incubation Time | Tracking Duration | Key Findings & Reference |
| Cytotoxic T Lymphocytes (CTLs) | Mouse (B16 melanoma model) | 5 µM | Not Specified | Up to 3 weeks | 5 µM was optimal for labeling CTLs with minimal cytotoxicity. Labeled CTLs were tracked in the tumor, liver, kidneys, and spleen.[2] |
| Lymphocytes | Mouse | 0.5 - 5 µM | 5 - 10 minutes | Not Specified | General recommendation for in vivo tracking and generational analysis in transplanted cells.[4][5] |
| B Lymphocytes | Sheep | Bolus injection (in vivo labeling) | Not Applicable | Up to 11 weeks | In vivo labeling resulted in heterogeneous fluorescence but allowed for long-term tracking and kinetic analysis.[6] |
| Mesenchymal Stem Cells (MSCs) | Rat | 20 µM | 5 minutes | Up to 21 days (in vitro) | This concentration was optimal for labeling rat MSCs with no significant effect on cell growth.[5] |
| Dendritic Cells (DCs) | Mouse | High concentration (in situ injection) | Not Applicable | 24 hours | In situ labeling of skin DCs allowed for tracking their migration to draining lymph nodes.[7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound at a concentration of 2-5 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][5] For example, to prepare a 5 mM stock solution, dissolve 25 mg of this compound (MW: 557.47 g/mol ) in 8.96 mL of anhydrous DMSO.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C. To prevent hydrolysis, it is crucial to use anhydrous DMSO and protect the stock solution from moisture.[5]
Cell Labeling Protocol for In Vivo Tracking
This protocol is a general guideline and should be optimized for each specific cell type and experimental setup.
-
Cell Preparation:
-
Labeling:
-
Dilute the this compound stock solution in PBS to the desired final working concentration (typically 0.5 - 10 µM). It is recommended to perform a titration to determine the optimal concentration for your specific cell type that provides bright staining with minimal toxicity.[8]
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 5-20 minutes at 37°C, protected from light.[5][9]
-
-
Washing:
-
To stop the labeling reaction, add an equal volume of complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will quench the unreacted this compound.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cell pellet at least two more times with complete culture medium or PBS to remove any unbound dye.
-
-
Cell Resuspension and Injection:
-
Resuspend the final cell pellet in an appropriate sterile buffer (e.g., PBS) for in vivo injection.
-
Determine the cell viability and concentration before injection.
-
Administer the labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).
-
In Vivo Imaging and Analysis
The method for tracking this compound labeled cells in vivo will depend on the research question and the location of the cells.
-
Flow Cytometry: This is the most common method for analyzing this compound labeled cells harvested from tissues (e.g., spleen, lymph nodes, blood). It allows for the quantification of the labeled cell population and the analysis of their proliferation based on fluorescence intensity.[3][6]
-
Fluorescence Microscopy: Tissues can be harvested, sectioned, and analyzed by fluorescence or confocal microscopy to visualize the location and morphology of the labeled cells within the tissue architecture.[10]
-
Intravital Microscopy: For real-time imaging of cell migration and interactions in living animals, techniques like two-photon microscopy can be used, although the photobleaching of CFSE can be a limitation for long-term studies.[10]
Mandatory Visualizations
Mechanism of this compound Cell Labeling
Caption: Mechanism of this compound conversion to fluorescent CFSE and covalent labeling of intracellular proteins.
Experimental Workflow for In Vivo Cell Tracking with this compound
Caption: A generalized experimental workflow for in vivo cell tracking using this compound.
Discussion
Advantages of this compound for In Vivo Tracking
-
Stable Labeling: The covalent bond formed between CFSE and intracellular proteins results in a stable fluorescent signal that is retained for long durations, making it suitable for long-term tracking studies.[2][11]
-
Low Cytotoxicity at Optimal Concentrations: When used at appropriate concentrations, this compound exhibits minimal cytotoxicity and has little to no effect on cell viability and function.[2][12]
-
Bright Fluorescence: The cleaved form, CFSE, is highly fluorescent, providing a strong signal for detection by various methods.
-
Commercially Available and Well-Characterized: this compound is widely available from multiple commercial sources and has been extensively validated in the scientific literature.
Limitations and Considerations
-
Toxicity at High Concentrations: Higher concentrations of this compound can be toxic to cells, potentially leading to cell death or altered function. Therefore, it is crucial to titrate the dye to find the optimal concentration for each cell type.[4][13]
-
Fluorescence Halving with Cell Division: While advantageous for proliferation studies, the dilution of the fluorescent signal with each cell division can make it challenging to track highly proliferative cells over extended periods.[1]
-
Photobleaching: Like many fluorophores, CFSE is susceptible to photobleaching, which can be a limitation for in vivo imaging techniques that require prolonged light exposure, such as intravital microscopy.[10]
-
Potential for Altered Cell Mechanics: Some studies have suggested that high concentrations of this compound can alter the mechanical properties of cells, such as stiffness and adhesion.[14] While the biological significance of these changes in vivo is not fully understood, it is a factor to consider.
-
No Direct Effect on Signaling Pathways: While generally considered to have minimal impact on cell biology, there is a lack of extensive studies specifically investigating the direct effects of this compound on intracellular signaling pathways. Most evidence for its low impact is inferred from the normal functional outcomes of labeled cells. Researchers should be mindful of the potential for subtle, uncharacterized effects.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence | - Degraded this compound stock solution (hydrolysis).- Suboptimal labeling concentration.- Low esterase activity in cells. | - Prepare fresh stock solution in anhydrous DMSO.- Titrate this compound concentration upwards.- Increase incubation time. |
| High Cell Death | - this compound concentration is too high.- Contamination of reagents. | - Titrate this compound concentration downwards.- Use sterile, high-quality reagents. |
| High Background Fluorescence | - Incomplete removal of unbound dye. | - Perform additional washing steps after labeling. |
| Heterogeneous Labeling | - Incomplete mixing of dye and cells.- Presence of cell clumps. | - Ensure thorough but gentle mixing during labeling.- Ensure a single-cell suspension before labeling. |
Conclusion
This compound remains a robust and reliable tool for in vivo cell tracking. Its straightforward labeling protocol, stable fluorescence, and generally low impact on cell function make it suitable for a wide range of applications in preclinical research and drug development. By carefully optimizing labeling conditions and being mindful of its limitations, researchers can effectively utilize this compound to gain valuable insights into cell fate, migration, and function within a living organism.
References
- 1. stemcell.com [stemcell.com]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Quantifying lymphocyte kinetics in vivo using carboxyfluorescein diacetate succinimidyl ester (CFSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CFSE-based Assay to Study the Migration of Murine Skin Dendritic Cells into Draining Lymph Nodes During Infection with Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tracing Tolerance and Immunity In Vivo by CFSE-Labeling of Administered Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. docs.research.missouri.edu [docs.research.missouri.edu]
- 14. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CFDA-SE Staining for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) staining for tracking cell proliferation and other applications using flow cytometry.
Core Principles of this compound Staining
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a highly effective fluorescent dye used to monitor and quantify the proliferation of cells.[1] Its utility lies in its ability to be stably maintained within cells and be equally distributed to daughter cells upon division.[2]
The mechanism of this compound staining is a two-step intracellular process:
-
Cellular Entry and Activation: this compound is a cell-permeable compound that readily diffuses across the cell membrane into the cytoplasm.[3][4] Once inside the cell, the acetate (B1210297) groups of the non-fluorescent this compound molecule are cleaved by intracellular esterases.[2][3] This enzymatic reaction transforms this compound into the fluorescent and less membrane-permeable carboxyfluorescein succinimidyl ester (CFSE).[3][5]
-
Covalent Labeling: The succinimidyl ester group of CFSE then covalently reacts with free primary amines on intracellular proteins, forming stable dye-protein adducts.[1][5] This covalent bonding ensures that the fluorescent probe is retained within the cell for extended periods and is not transferred to adjacent cells.[6]
Upon cell division, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[1][4] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[1][5] This progressive halving of fluorescence with each cell division allows for the clear identification and quantification of successive generations of cells by flow cytometry.[1][5]
The following diagram illustrates the mechanism of this compound staining:
Quantitative Data Summary
The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental application. It is recommended to perform a titration to determine the lowest possible concentration that provides effective labeling, as high concentrations can be toxic to some cells.[7][8]
| Parameter | Recommended Range | Application/Notes |
| Stock Solution Concentration | 1-10 mM in dry DMSO | Prepare 1000x the final working concentration. Aliquot and store at -20°C, protected from light and moisture.[3][7][9] |
| Working Concentration | 0.5 - 25 µM | The optimal concentration should be determined experimentally.[6][10] |
| 0.5 - 5 µM | Sufficient for most in vitro cell proliferation assays.[7][8][9] | |
| 2 - 10 µM | May be required for long-term studies or in vivo cell tracking.[8][9][10] | |
| up to 25 µM | May be necessary for microscopy applications.[6][10] | |
| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time.[5][8] |
| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used.[1][7] |
| Excitation/Emission Maxima | ~492 nm / ~517 nm | Compatible with the 488 nm laser and standard fluorescein (B123965) (FITC) filters on most flow cytometers.[5][6] |
Detailed Experimental Protocol
The following is a general protocol for staining suspension cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.[2] A similar protocol can be adapted for adherent cells.[10]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Suspension of single cells
Protocol Workflow:
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. bio-rad.com [bio-rad.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 10. lumiprobe.com [lumiprobe.com]
In-Depth Technical Guide: Understanding and Mitigating CFDA-SE Cytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely utilized fluorescent dye for tracking cell proliferation, adhesion, and migration. Its cell permeability and covalent binding to intracellular proteins make it a robust tool for long-term cell labeling. Upon entering a viable cell, intracellular esterases cleave the acetate (B1210297) groups of this compound, rendering it fluorescent and membrane-impermeant. As cells divide, the dye is distributed equally among daughter cells, allowing for the tracking of cell generations through a stepwise reduction in fluorescence intensity.
Despite its utility, it is crucial to recognize that at high concentrations, this compound can exhibit significant cytotoxicity, leading to growth arrest and apoptosis.[1][2][3] This technical guide provides an in-depth analysis of this compound-associated cytotoxicity, offering quantitative data, detailed experimental protocols, and an examination of the potential signaling pathways involved. Understanding these cytotoxic effects is paramount for designing accurate and reliable experiments, ensuring that observed cellular responses are due to the experimental conditions rather than unintended artifacts of the labeling process.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound are dose-dependent and vary significantly across different cell types.[4] While the optimal staining concentration aims to maximize fluorescence with minimal impact on cell health, higher concentrations can adversely affect cell viability. It is consistently recommended to perform a titration to determine the lowest effective concentration for each specific cell line and experimental application.[2][3]
For in vitro experiments, a concentration range of 0.5 to 2 µM is generally considered sufficient, while tracking transplanted cells may necessitate slightly higher concentrations of 2 to 5 µM.[2][3]
Table 1: Recommended Concentration Ranges of this compound for Different Applications
| Application | Recommended this compound Concentration (µM) | Key Considerations |
| In Vitro Proliferation Assays | 0.5 - 5 | Titration is critical to find the lowest effective concentration that provides a strong signal without impacting proliferation rates. |
| In Vivo Cell Tracking | 2 - 10 | Higher concentrations may be needed for long-term tracking to ensure the signal remains detectable after multiple cell divisions. |
| Cytotoxicity Assays | Variable (Dose-response) | A range of concentrations should be tested to determine the IC50 value and the dose-dependent effect on cell viability. |
Note: The optimal concentration is highly cell-type dependent and must be empirically determined.
Experimental Protocols
To accurately assess the cytotoxicity of this compound, standardized and well-defined protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Labeling:
-
Prepare a range of this compound working solutions in serum-free medium or PBS.
-
Wash the cells once with PBS.
-
Add the this compound working solutions to the respective wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include an unlabeled control group.
-
Remove the this compound solution and wash the cells twice with complete medium.
-
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound as described in Protocol 1. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
PI Staining: Add 5 µL of PI staining solution.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways in this compound-Induced Cytotoxicity
High concentrations of this compound are known to induce apoptosis, a form of programmed cell death. While the precise signaling cascade initiated by this compound is not extensively detailed in the literature, the general mechanisms of apoptosis provide a framework for understanding its potential action. Apoptosis is primarily executed through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that orchestrate the dismantling of the cell.[7][8]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is often triggered by cellular stress, such as that which may be induced by high concentrations of a reactive dye like this compound.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak).[9] These proteins can oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10][11]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome. This proximity leads to the auto-activation of caspase-9.[7]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, -6, and -7.[7]
-
Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[12]
Caption: The intrinsic apoptosis pathway potentially induced by high this compound concentrations.
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow is crucial for systematically evaluating the cytotoxic effects of this compound.
Caption: A typical experimental workflow for evaluating this compound cytotoxicity.
Logical Relationship: this compound Concentration and Cellular Effects
The relationship between the concentration of this compound and its effects on cells can be visualized as a continuum.
Caption: The relationship between this compound concentration and cellular outcomes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 10. Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
CFDA-SE vs. CFSE: A Researcher's In-depth Technical Guide to Cell Proliferation Tracking
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular biology and drug development, the accurate tracking of cell proliferation is paramount. Among the arsenal (B13267) of tools available, the fluorescent dyes Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and its intracellular product, Carboxyfluorescein Succinimidyl Ester (CFSE), have emerged as mainstays for monitoring cell division. While often used interchangeably in scientific literature, a nuanced understanding of their distinct properties is crucial for the design and interpretation of robust experiments. This technical guide provides an in-depth comparison of this compound and CFSE, offering practical guidance on their application, alongside detailed experimental protocols and data presentation.
The Core Distinction: A Tale of Two Molecules
The fundamental difference between this compound and CFSE lies in their chemical structure and, consequently, their cell permeability and fluorescence. This compound is the non-fluorescent, cell-permeable precursor to the highly fluorescent CFSE.[1][2][3]
This compound (Carboxyfluorescein Diacetate Succinimidyl Ester): The Precursor
This compound is chemically modified with two acetate (B1210297) groups, rendering it hydrophobic and enabling it to readily diffuse across the cell membrane.[2] In its diacetate form, the molecule is colorless and does not fluoresce.[3]
CFSE (Carboxyfluorescein Succinimidyl Ester): The Fluorescent Reporter
Once inside the cell, intracellular esterases, ubiquitous enzymes in the cytoplasm of viable cells, cleave the acetate groups from this compound.[1][2][4] This enzymatic conversion yields the fluorescent molecule CFSE. The removal of the acetate groups also transforms CFSE into a less membrane-permeant molecule, effectively trapping it within the cell.[1][5] The succinimidyl ester (SE) group of CFSE then covalently reacts with primary amines of intracellular proteins, forming stable amide bonds.[1][5] This covalent linkage ensures that the fluorescent signal is retained within the cell for long durations and is not transferred to adjacent cells.[6]
Mechanism of Action: From Non-Fluorescent to Fluorescent
The process of cell labeling with this compound is a two-step intracellular event that is dependent on cell viability and enzymatic activity.
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. biotium.com [biotium.com]
- 4. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
An In-depth Guide to the Intracellular Activation of CFDA-SE by Esterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental protocols related to the activation of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) by intracellular esterases. This process is fundamental for fluorescently labeling viable cells to track their proliferation and motility.
Core Mechanism of this compound Activation
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a cell-permeable compound that is initially non-fluorescent. Its activation within a living cell is a two-stage process that transforms it into a stable, fluorescent, and cell-retained marker.[1][2][3][4]
-
Stage 1: Cellular Entry and Enzymatic Cleavage The this compound molecule is chemically modified with two acetate (B1210297) groups, which makes it hydrophobic and allows it to readily diffuse across the plasma membrane into the cell's cytoplasm.[4][5] Once inside the cell, ubiquitous intracellular enzymes called esterases, specifically acetylesterases, recognize and cleave these acetate groups.[3][5][6] This enzymatic removal of the acetate moieties is a critical step, converting this compound into its fluorescent form, carboxyfluorescein succinimidyl ester (CFSE).[1][3][4] This activated form is less membrane-permeant, which helps to trap it within the cell.[5]
-
Stage 2: Covalent Protein Binding The newly formed CFSE molecule possesses a highly reactive succinimidyl ester group.[1][3][5] This group readily and covalently binds to primary amine groups on intracellular proteins, forming stable dye-protein adducts.[1][2][3][4] This covalent linkage ensures that the fluorescent marker is retained within the cell for long durations and is not transferred to adjacent cells.[1][2] Because the dye is now attached to long-lived cellular components, its fluorescence is passed on to daughter cells upon cell division.[5]
The result of this process is a brightly fluorescent cell. When the cell divides, the CFSE-labeled proteins are distributed roughly equally between the two daughter cells.[1][3] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[4][5] This predictable halving of fluorescence allows for the quantitative analysis of cell proliferation over successive generations using techniques like flow cytometry.[1][4][5]
Quantitative Data Summary
The efficiency of cell labeling and the subsequent analysis depend on several key parameters. The optimal conditions can vary between cell types and experimental applications.[7][8]
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 2-5 mM in anhydrous DMSO | Prepare 1000x the final working concentration. Store in single-use aliquots at -20°C over desiccant to prevent hydrolysis.[2][5][7][8] |
| Working Concentration | 0.5 - 10 µM | Titration is crucial. Lower concentrations (0.5-2 µM) are often sufficient for in vitro work. Higher concentrations (2-5 µM) may be needed for in vivo tracking.[7] |
| Incubation Time | 5 - 20 minutes | Shorter times (5-10 min) are common.[5][7][8] Longer times may increase toxicity. |
| Incubation Temperature | 37°C | Optimal temperature for cell viability and enzymatic activity.[1][2][7][8] |
| Cell Density for Labeling | 1 x 10⁶ to 5 x 10⁷ cells/mL | Lower end for in vitro culture, higher end for adoptive transfer experiments.[8] |
| Excitation Wavelength (max) | ~492 nm | The absorption maximum of the activated CFSE fluorophore.[1] |
| Emission Wavelength (max) | ~517 nm | The emission maximum, detected in the green spectrum, often using a standard fluorescein (B123965) (FITC) filter set on a flow cytometer.[1][8] |
| Generations Tracked | Up to 8 | Fluorescence can be detected for up to 8 successive cell divisions.[4][5] |
Experimental Protocols
This section provides a generalized protocol for labeling suspension cells with this compound for flow cytometry analysis.
3.1. Reagent Preparation
-
This compound Stock Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 25 mg of this compound (MW 557.47 g/mol ) in 22.4 mL of anhydrous DMSO.[5]
-
Aliquot and Store: Immediately aliquot the stock solution into small, single-use volumes (e.g., 20-50 µL) and store at -20°C, protected from light and moisture.[5][7][8] Stocks should not be used for more than 2 months as the reagent can hydrolyze.[7][8]
-
Labeling Buffer: Use a protein-containing buffer such as PBS or HBSS with 0.1% BSA.[7][8] Do not use amine-containing buffers like Tris.[2]
-
Wash Buffer: Use complete cell culture medium (e.g., RPMI + 10% FBS). The protein in the media helps to quench any unreacted dye.[7]
3.2. Cell Labeling Protocol (Suspension Cells)
-
Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) PBS containing 0.1% BSA. Resuspend the cell pellet to a concentration of 1-10 x 10⁶ cells/mL in the same buffer. Ensure the cells are in a single-cell suspension.[1][8]
-
Prepare 2X Dye Solution: Just before use, dilute the this compound stock solution into pre-warmed PBS/0.1% BSA to create a 2X working concentration. For a final concentration of 5 µM, prepare a 10 µM solution.[7][8]
-
Staining: Add an equal volume of the 2X this compound solution to the cell suspension. For example, add 1 mL of 10 µM this compound to 1 mL of the cell suspension.[7][8] Mix gently but thoroughly.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C, protected from light.[5][7][8]
-
Stopping the Reaction: To stop the labeling, immediately add 5-10 volumes of ice-cold complete culture medium to the tube.[1]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[5] Discard the supernatant.
-
Repeat Wash: Wash the cells a total of three times with complete culture media to remove any unbound dye.[2][7] An optional incubation step at 37°C for 5 minutes after the second wash can help unreacted dye diffuse out of the cells before the final wash.[7][8]
-
Final Resuspension: Resuspend the final cell pellet in fresh, pre-warmed culture medium for your experiment (e.g., in vitro culture or in vivo injection).
3.3. Analysis
-
Labeled cells are typically analyzed using a flow cytometer equipped with a 488 nm laser for excitation.[8]
-
The CFSE fluorescence is detected using a filter appropriate for fluorescein (e.g., a 530/30 bandpass filter).[8]
-
Controls are essential: include an unlabeled cell population to set the background fluorescence and a sample of labeled, undivided cells (time zero) to establish the maximum fluorescence peak.[5]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. stemcell.com [stemcell.com]
- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-Depth Technical Guide to Covalent Labeling of Intracellular Proteins with CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for utilizing 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) for the covalent labeling of intracellular proteins. This powerful tool extends beyond its common application in cell proliferation assays, offering a versatile platform for studying protein dynamics, modifications, and interactions within the cellular environment.
Introduction to this compound
This compound is a cell-permeable compound that becomes fluorescent upon entering viable cells and covalently links to intracellular proteins.[1][2] Initially non-fluorescent, the diacetate groups of this compound are cleaved by intracellular esterases, yielding the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][3] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amine groups, primarily found in lysine (B10760008) residues of intracellular proteins.[4][5] This stable labeling allows for the long-term tracking of proteins within cells.[6]
Key Properties of this compound:
| Property | Value | Reference |
| Full Name | 5(6)-Carboxyfluorescein diacetate succinimidyl ester | [2] |
| Common Acronyms | This compound, CFSE | [4] |
| Molecular Weight | 557.46 g/mol | [1] |
| Excitation Maximum | ~492 nm | [1] |
| Emission Maximum | ~517 nm | [1] |
| Cell Permeability | Yes | [1] |
| Reactive Group | Succinimidyl ester | [3] |
| Target Residues | Primary amines (e.g., lysine) | [4] |
Mechanism of Intracellular Protein Labeling
The process of labeling intracellular proteins with this compound involves a two-step mechanism that occurs within viable cells.
-
Cellular Uptake: The hydrophobic nature of this compound allows it to readily diffuse across the cell membrane into the cytoplasm.[7]
-
Activation and Covalent Coupling: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the this compound molecule.[1][3] This enzymatic reaction transforms the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1] The succinimidyl ester moiety of CFSE is now free to react with primary amine groups on intracellular proteins, forming stable amide bonds.[4][8] This covalent linkage ensures that the fluorescent label is retained within the cell and is passed on to daughter cells upon cell division.[9]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation and storage of this compound solutions are critical for successful labeling. This compound is susceptible to hydrolysis, especially in the presence of water at room temperature.[10][11]
Stock Solution (e.g., 2 mM in anhydrous DMSO):
| Step | Instruction |
| 1 | Prepare a stock solution of this compound at a concentration 1000-fold higher than the final desired working concentration (e.g., 2 mM for a 2 µM final concentration) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[10][11] |
| 2 | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10] |
| 3 | Store the aliquots at -20°C, protected from light and moisture (e.g., with a desiccant).[10][11] |
| 4 | Use aliquoted stocks for no more than 2 months, as hydrolysis can decrease labeling efficiency.[10] |
Working Solution (e.g., 0.5-10 µM in PBS):
| Step | Instruction |
| 1 | On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. |
| 2 | Dilute the stock solution to the desired final working concentration (typically 0.5-10 µM) in a suitable buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) containing 0.1% BSA.[10][11] The optimal concentration should be determined empirically for each cell type and application.[11] |
| 3 | It is crucial to avoid amine-containing buffers like Tris, as they will react with the this compound. |
Labeling of Suspension Cells
This protocol is suitable for non-adherent cells, such as lymphocytes or hematopoietic cells.
| Step | Instruction |
| 1 | Harvest cells and ensure they are in a single-cell suspension.[10] |
| 2 | Resuspend cells at a concentration ranging from 1 x 10^6 cells/mL (for in vitro experiments) to 5 x 10^7 cells/mL (for adoptive transfer) in PBS or HBSS containing 0.1% BSA.[10] |
| 3 | Prepare a 2X working solution of this compound in the same buffer. For example, if the final labeling concentration is 5 µM, prepare a 10 µM solution.[10] |
| 4 | Add an equal volume of the 2X this compound solution to the cell suspension and mix gently.[10] |
| 5 | Incubate the cells for 5 to 10 minutes at 37°C, protected from light.[10] |
| 6 | To stop the labeling reaction, immediately fill the tube with complete culture medium (e.g., RPMI + 10% FBS) and centrifuge. The proteins in the serum will quench any unreacted this compound.[10][11] |
| 7 | Wash the cells two to three times with complete culture medium.[10] An optional 5-minute incubation at 37°C before the final wash can help remove any free, unreacted dye from the cells.[10][11] |
| 8 | Resuspend the labeled cells in the appropriate culture medium for your downstream application. |
Labeling of Adherent Cells
This protocol is suitable for cells that grow attached to a surface, such as fibroblasts or epithelial cells.
| Step | Instruction |
| 1 | Grow cells on coverslips or in culture dishes to the desired confluency.[12] |
| 2 | Prepare a 1X this compound working solution (0.5-25 µM) in pre-warmed (37°C) PBS or other suitable buffer.[12] |
| 3 | Remove the culture medium and wash the cells once with PBS. |
| 4 | Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.[12] |
| 5 | Incubate for 15 minutes at 37°C, protected from light.[12] |
| 6 | Remove the labeling solution and replace it with fresh, pre-warmed complete culture medium.[12] |
| 7 | Incubate for an additional 30 minutes at 37°C to allow for the complete de-acetylation of the dye and removal of any unbound this compound.[12] |
| 8 | The cells are now labeled and ready for downstream applications. |
Downstream Applications and Methodologies
The covalent nature of this compound labeling makes it compatible with various downstream analytical techniques that require cell fixation, permeabilization, and lysis.
Monitoring Intracellular Protein Glycation
This compound can be used to assess the extent of protein glycation, a post-translational modification implicated in various diseases.[13] Glycation of lysine residues blocks the primary amine groups, preventing their reaction with CFSE. Thus, a decrease in CFSE fluorescence on a specific protein can indicate an increase in its glycation.[13]
Experimental Workflow for Protein Glycation Analysis:
Protocol Outline:
-
Cell Treatment: Culture cells and treat with a glycation agent (e.g., glyoxal) or under conditions that promote glycation.[13]
-
This compound Labeling: Label the treated and control cells with this compound as described in the protocols above.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer compatible with your downstream application.
-
Immunoprecipitation (Optional): To analyze a specific protein, perform immunoprecipitation using an antibody against the protein of interest.[13]
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE. Transfer the proteins to a membrane for western blotting to detect the total amount of the target protein.[13]
-
Fluorescence Detection: Before or after transferring, the gel can be imaged using a fluorescence scanner with appropriate filters for fluorescein (B123965) to detect the CFSE signal on the proteins.
-
Quantification: Quantify the fluorescence intensity of the CFSE signal and normalize it to the total protein amount determined by western blotting. A decrease in the CFSE signal in the treated group compared to the control group indicates an increase in glycation of the target protein.[13]
Fixation and Permeabilization for Immunofluorescence
This compound labeled cells can be fixed and permeabilized for subsequent immunostaining, allowing for the co-localization of labeled proteins with other cellular markers.
Protocol for Fixation and Permeabilization:
| Step | Instruction |
| 1 | After this compound labeling, wash the cells with PBS.[3] |
| 2 | Fix the cells with an aldehyde-containing fixative (e.g., 3.7% formaldehyde (B43269) in PBS) for 15 minutes at room temperature.[3] |
| 3 | Rinse the cells three times with PBS.[3] |
| 4 | To permeabilize the cells for intracellular antibody staining, incubate with ice-cold acetone (B3395972) for 10 minutes or with a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[3] |
| 5 | Rinse the cells with PBS and proceed with your standard immunofluorescence protocol. |
Data Interpretation and Considerations
Quantitative Data Summary:
| Parameter | Recommended Range | Considerations |
| This compound Working Concentration | 0.5 - 25 µM | Optimal concentration is cell-type and application dependent. Higher concentrations can be toxic.[3][14] Titration is recommended.[11] |
| Incubation Time | 5 - 20 minutes | Longer incubation times may increase labeling but also potential cytotoxicity.[1][11] |
| Cell Density for Labeling | 1x10^6 - 5x10^7 cells/mL | Higher densities are often used for in vivo transfer experiments.[11] |
Potential Artifacts and Troubleshooting:
-
Toxicity: High concentrations of this compound can be toxic to cells, potentially leading to growth arrest or apoptosis.[7][11] It is crucial to determine the lowest effective concentration for your experiments.
-
Heterogeneous Labeling: Inconsistent labeling can result from improper mixing or cell clumping. Ensure a single-cell suspension for uniform labeling.[3]
-
Signal Bleed-through: In multicolor fluorescence experiments, ensure proper controls are in place to account for any spectral overlap between CFSE and other fluorophores.
Conclusion
This compound is a versatile and robust tool for the covalent labeling of intracellular proteins. While widely recognized for its use in tracking cell division, its applications extend to the study of protein modifications, localization, and interactions. By understanding the underlying chemistry and optimizing the labeling protocols, researchers can leverage this compound to gain valuable insights into the complex biology of intracellular proteins. This guide provides a solid foundation for the successful implementation of this compound-based protein labeling in a wide range of research and drug discovery applications.
References
- 1. bio-rad.com [bio-rad.com]
- 2. stemcell.com [stemcell.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. patch.com [patch.com]
- 7. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Using carboxyfluorescein diacetate succinimidyl ester to monitor intracellular protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Long-Term Cell Viability with CFDA-SE Staining: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely utilized fluorescent dye for long-term cell tracking and proliferation analysis. Its ability to covalently label intracellular proteins makes it a powerful tool for monitoring cell division, as the dye is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity with each generation.[1] While generally considered to have low cytotoxicity, the concentration of this compound and the staining protocol can significantly impact long-term cell viability, proliferation, and function.[2][3] This technical guide provides a comprehensive overview of the critical considerations for maintaining cell health during and after this compound staining, detailed experimental protocols, and insights into the potential cellular pathways that may be affected.
Core Principles of this compound Staining
This compound is a cell-permeable, non-fluorescent precursor. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent, amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[4] The succinimidyl ester group then forms covalent bonds with primary amines of intracellular proteins, ensuring stable and long-term labeling.[4]
Impact of this compound on Long-Term Cell Viability: A Balancing Act
The key to successful long-term cell tracking with this compound lies in optimizing the staining concentration to achieve bright, uniform labeling with minimal impact on cellular health. High concentrations of this compound can be toxic, leading to growth arrest and apoptosis.[2][3] It is crucial to perform a titration for each cell type to determine the lowest effective concentration.[3]
Quantitative Data on Cell Viability
While extensive tabulated data comparing multiple cell lines is limited in publicly available literature, general observations and specific study findings provide valuable guidance. One study reported that the cell death rate caused by this compound labeling is below 5%, suggesting it is generally non-toxic when used at optimal concentrations.[5] Another study demonstrated that over 95% of this compound-stained bacteria remained fluorescent for at least 28 days, indicating the dye's stability and low long-term toxicity in prokaryotes.[3]
Table 1: Recommended this compound Concentration Ranges and Potential Effects
| Concentration Range (µM) | Typical Application | Potential Effects on Long-Term Viability |
| 0.5 - 2 | In vitro proliferation assays, short-term tracking | Generally minimal impact on viability and proliferation.[2][3] |
| 2 - 5 | In vivo cell tracking, tracking of transplanted cells | May require more careful optimization to avoid cytotoxicity.[2][3] |
| 5 - 10 | Rapidly dividing cells, long-term (over 3 days) staining | Increased risk of growth arrest and apoptosis; thorough validation is critical.[2] |
| > 10 | Specialized applications (e.g., microscopy) | High potential for cytotoxicity; not recommended for long-term viability studies.[6] |
Experimental Protocols
To minimize cytotoxicity and ensure reliable, long-term tracking, adherence to optimized protocols is essential. Below are detailed methodologies for staining suspension and adherent cells.
Protocol 1: Staining Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with pre-warmed (37°C) PBS containing 0.1% BSA. Resuspend the cell pellet in the same buffer at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.[3]
-
Staining Solution Preparation: Prepare a 2X working solution of this compound in pre-warmed PBS with 0.1% BSA. For example, for a final concentration of 5 µM, prepare a 10 µM solution.[3]
-
Staining: Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently and immediately. Incubate for 10-15 minutes at 37°C, protected from light.[4]
-
Stopping the Reaction: Add 5 volumes of ice-cold complete culture medium to the cell suspension to quench the staining reaction.[2]
-
Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Resuspend the pellet in fresh, pre-warmed complete culture medium. Repeat the wash step two more times.[3]
-
Incubation: After the final wash, resuspend the cells in complete culture medium and incubate under normal culture conditions. An optional 30-minute incubation at 37°C after the final wash can help ensure complete hydrolysis of the diacetate groups.[4]
Protocol 2: Staining Adherent Cells
-
Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Staining Solution Preparation: Prepare a 1X working solution of this compound in pre-warmed serum-free medium or PBS.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells, ensuring the entire surface is covered. Incubate for 10-15 minutes at 37°C, protected from light.[4]
-
Stopping the Reaction: Remove the staining solution and add pre-warmed complete culture medium.
-
Washing: Wash the cells twice with pre-warmed complete culture medium.
-
Incubation: Add fresh, pre-warmed complete culture medium and return the cells to the incubator.
Visualization of Methodologies
This compound Staining and Processing Workflow
Mechanism of this compound Action
Potential Impact on Cellular Signaling Pathways
While direct, extensive research on the impact of this compound staining on specific signaling pathways is not abundant, the covalent modification of intracellular proteins raises the possibility of unintended effects. Researchers should be aware of the potential for alterations in key cellular processes.
General Considerations for Signaling Pathways
-
NF-κB Pathway: This pathway is a critical regulator of inflammation, immunity, and cell survival. As this compound modifies proteins, it could potentially interfere with the complex protein-protein interactions and post-translational modifications that govern NF-κB activation.
-
MAPK/ERK Pathway: This cascade is central to cell proliferation, differentiation, and survival. Any alteration to the kinase or substrate components of this pathway by covalent modification could theoretically impact its signaling output.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, metabolism, and survival. Similar to the other pathways, the covalent modification of key proteins within this cascade could have unforeseen consequences on its activity.
It is important to note that without specific studies, the impact of this compound on these pathways remains speculative. Researchers investigating sensitive signaling events should consider including appropriate controls, such as comparing signaling readouts in stained versus unstained cells, to account for any potential artifacts introduced by the dye.
Logical Relationship of Potential Cellular Effects
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for this compound Staining
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a concentration titration to find the optimal, lowest effective concentration.[2][3] |
| Extended incubation time. | Reduce the incubation time to the minimum required for sufficient staining.[3] | |
| Suboptimal cell health prior to staining. | Ensure cells are healthy and in the logarithmic growth phase before staining. | |
| Weak or No Fluorescence | Hydrolysis of this compound stock solution. | Prepare fresh aliquots of this compound in anhydrous DMSO and store properly at -20°C or -80°C.[3] |
| Insufficient dye concentration or incubation time. | Increase the this compound concentration or incubation time incrementally. | |
| Use of amine-containing buffers (e.g., Tris). | Use amine-free buffers such as PBS for staining.[7] | |
| Heterogeneous Staining | Cell clumping. | Ensure a single-cell suspension before adding the dye.[3] |
| Incomplete mixing of dye and cells. | Mix gently but thoroughly immediately after adding the this compound solution. |
Conclusion
This compound remains an invaluable tool for long-term cell tracking and proliferation studies. However, its application requires careful consideration of its potential impact on cell viability and function. By meticulously optimizing staining protocols, particularly the dye concentration, researchers can minimize cytotoxic effects and ensure the integrity of their long-term experiments. While the direct effects of this compound on specific signaling pathways warrant further investigation, awareness of the potential for protein modification-induced artifacts is crucial for the accurate interpretation of experimental results. This guide provides the necessary framework for researchers to confidently and effectively utilize this compound while prioritizing the long-term health and viability of their cells.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-depth Technical Guide to Assessing Lymphocyte Proliferation Using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assay, a robust and widely used method for monitoring lymphocyte proliferation. We will delve into the core principles of the assay, provide detailed experimental protocols, present key quantitative data in a structured format, and offer visual representations of the underlying mechanisms and workflows.
Introduction to the this compound Proliferation Assay
The this compound assay is a powerful tool for tracking cell division, particularly within lymphocyte populations. It leverages a fluorescent dye to label cells, with the fluorescence intensity halving with each successive cell division. This allows for the quantitative analysis of proliferation by flow cytometry.[1][2][3] The dye itself, this compound, is a non-fluorescent and cell-permeable compound.[4][5] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and cell-impermeant molecule, carboxyfluorescein succinimidyl ester (CFSE).[4][6][7] The succinimidyl ester group of CFSE then forms stable, covalent bonds with primary amine groups of intracellular proteins.[4][6] This ensures that the fluorescent label is retained within the cells for extended periods and is distributed equally between daughter cells upon division.[2][3][4]
The key advantage of this method is the ability to resolve discrete generations of proliferating cells, providing detailed insights into the dynamics of an immune response.[2][8] The assay can be combined with immunophenotyping to analyze the proliferative response of specific lymphocyte subsets.[2][9][10]
Mechanism of Action
The mechanism of the this compound assay can be broken down into three key stages: cellular uptake and activation, covalent labeling, and generational dilution.
Quantitative Parameters for this compound Staining
Successful and reproducible this compound staining requires careful optimization of several key parameters. The following tables summarize the critical quantitative data for the assay.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Solvent | Storage Conditions | Shelf Life of Aliquots |
| This compound | 1000x final usage concentration (e.g., 2 mM) | Anhydrous DMSO | -20°C with desiccant | Up to 2 months |
Data sourced from multiple protocols to provide a general guideline.[11][12]
Table 2: Staining Conditions for Lymphocytes
| Parameter | In Vitro Experiments | In Vivo Experiments (Adoptive Transfer) | Key Considerations |
| Cell Concentration | 1 x 10⁶ to 5 x 10⁷ cells/mL | Up to 5 x 10⁷ cells/mL | Should be a single-cell suspension.[11] |
| Final this compound Concentration | 0.5 - 5 µM (typically 0.5 - 2 µM) | 2 - 5 µM | Titration is crucial to find the lowest effective concentration that minimizes toxicity.[4][11][12] |
| Incubation Time | 5 - 20 minutes | 5 - 10 minutes | Longer incubation times can increase toxicity.[4][6][11] |
| Incubation Temperature | 37°C | Room Temperature or 37°C | 37°C is commonly used.[10][11] |
| Labeling Buffer | PBS or HBSS with 0.1% BSA | PBS or HBSS with 0.1% BSA | Avoid media with amino acids during labeling as they can quench the dye.[4][11] |
| Wash Buffer | Complete culture media (e.g., RPMI + 10% FBS) | Complete culture media | The high protein concentration in the media inactivates any unreacted this compound.[11] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for staining lymphocytes with this compound for proliferation analysis. It is essential to optimize this protocol for your specific cell type and experimental conditions.
Materials:
-
Lymphocytes of interest (single-cell suspension)
-
This compound (e.g., from Molecular Probes, C-1157)[12]
-
Anhydrous DMSO
-
Labeling Buffer (PBS or HBSS with 0.1% BSA)
-
Wash Buffer (Complete culture media)
-
Flow cytometer with a 488 nm laser and appropriate filters (e.g., 530/30 bandpass)[11]
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1000x stock solution of this compound in anhydrous DMSO (e.g., 2 mM for a final concentration of 2 µM). Aliquot into single-use vials and store at -20°C with a desiccant.[11][12]
-
Prepare Cells: Resuspend cells at the desired concentration (e.g., 1 x 10⁷ cells/mL) in pre-warmed (37°C) labeling buffer. Ensure the cells are in a single-cell suspension.[11]
-
Prepare this compound Working Solution: Immediately before use, dilute the this compound stock solution in labeling buffer to a 2x final concentration. For example, to achieve a final concentration of 2 µM, prepare a 4 µM working solution.
-
Cell Staining: Add an equal volume of the 2x this compound working solution to the cell suspension. Mix gently but thoroughly.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C, protected from light.[11]
-
Stopping the Reaction: To stop the staining reaction, add at least 5 volumes of cold, complete culture media and immediately centrifuge the cells.
-
Washing: Wash the cells twice with complete culture media to remove any unbound dye.
-
Resting Step: After the final wash, resuspend the cells in fresh, pre-warmed culture media and incubate for at least 10 minutes at 37°C. This allows any remaining unreacted this compound to diffuse out of the cells.[11]
-
Time Zero Control: At this point, an aliquot of the stained cells can be taken for flow cytometry analysis to establish the fluorescence intensity of the undivided population (Generation 0).
-
Cell Culture for Proliferation: The remaining cells can be placed into culture with the appropriate stimuli to induce proliferation.
-
Harvesting and Analysis: Harvest cells at various time points after stimulation and analyze by flow cytometry. Additional staining for surface or intracellular markers can be performed at this stage.
Experimental Workflow and Data Analysis
The overall workflow of a this compound proliferation assay involves cell preparation, staining, culture, and data acquisition, followed by a detailed analysis of the resulting fluorescence data.
Data analysis is primarily performed by gating on the live, single-cell population of interest and then visualizing the CFSE fluorescence on a histogram. Each successive peak of halved fluorescence intensity represents a subsequent generation of divided cells.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Proliferation | This compound concentration is too high, leading to cytotoxicity.[4][12] | Perform a titration to determine the optimal, lowest effective concentration of this compound.[12] Check cell viability after staining. |
| Broad CFSE Peak for Undivided Cells | Inconsistent staining due to improper mixing or cell clumping. | Ensure a single-cell suspension before staining. Mix cells and dye thoroughly but gently. |
| Weak or No CFSE Signal | Hydrolyzed this compound stock. Insufficient staining time or concentration. | Use fresh aliquots of this compound. Optimize staining time and concentration. |
| High Background Fluorescence | Incomplete removal of unbound dye. | Ensure thorough washing steps after staining.[11] |
| Variability Between Experiments | Inconsistent cell numbers, staining conditions, or reagent preparation. | Standardize all protocol steps, including cell counting, reagent preparation, and incubation times. |
Conclusion
The this compound assay is a cornerstone technique for the quantitative analysis of lymphocyte proliferation. By understanding the underlying principles and meticulously optimizing the experimental protocol, researchers can obtain high-quality, reproducible data to unravel the complexities of the immune response. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this powerful assay in a research or drug development setting.
References
- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. stemcell.com [stemcell.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of lymphocyte differentiation and proliferation in vitro using carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. med.virginia.edu [med.virginia.edu]
Methodological & Application
Application Note: T Cell Proliferation Analysis Using CFDA-SE Staining
Introduction
The analysis of T lymphocyte proliferation is fundamental to immunology, infectious disease research, and the development of novel therapeutics. A robust and widely used method for tracking cell division is the Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assay.[1] this compound is a cell-permeable dye that provides a powerful tool for measuring and monitoring the proliferation of T cells both in vitro and in vivo.[2][3]
Principle of the Method
The this compound assay is based on the principle of dye dilution.[4] this compound, a non-fluorescent and cell-permeable molecule, readily diffuses into cells.[5] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent Carboxyfluorescein Succinimidyl Ester (CFSE).[4][6][7] The succinimidyl ester group of CFSE then forms stable, covalent bonds with free amine groups on intracellular proteins.[2][6][8] This ensures that the fluorescent label is well-retained within the cytoplasm and is not transferred to adjacent cells.[2]
When a CFSE-labeled T cell divides, the dye is distributed approximately equally between the two daughter cells.[3] Consequently, the fluorescence intensity of each daughter cell is halved with each successive generation.[4][6] This progressive halving of fluorescence can be precisely quantified using flow cytometry, allowing for the clear resolution of distinct generations of proliferating cells.[5][8] The number of divisions a cell has undergone can be determined by analyzing the histogram of fluorescence intensity.[5]
Applications
-
Immunology Research: Assessing T cell responses to antigens, mitogens, and cytokines.
-
Drug Development: Evaluating the immunomodulatory effects of therapeutic candidates on T cell proliferation.
-
Adoptive Cell Transfer: Tracking the fate and proliferative capacity of transferred T cells in vivo.[3][9]
-
Disease Modeling: Studying aberrant T cell proliferation in autoimmune diseases and cancer.
Experimental Protocol
This protocol provides a detailed methodology for staining T cells with this compound and analyzing their proliferation by flow cytometry.
Materials and Reagents
-
Carboxyfluorescein Diacetate Succinimidyl Ester (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[7]
-
Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum (FBS))
-
T cell mitogen or specific antigen (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
Methodology
Step 1: Preparation of this compound Stock Solution
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[7] For example, dissolve 1 mg of this compound (MW ~557 g/mol ) in 359 µL of DMSO for a 5 mM solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.[7][10] Hydrolysis can occur in the presence of water, reducing staining efficiency.[10]
Step 2: Cell Preparation
-
Isolate T cells or PBMCs using standard density gradient centrifugation or magnetic bead separation.
-
Wash the cells with sterile PBS and perform a cell count. Ensure cell viability is >95%.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL. The cells must be in a single-cell suspension.[10]
Step 3: this compound Staining
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed PBS. The optimal final concentration typically ranges from 0.5 µM to 5 µM and should be determined empirically for each cell type and application.[2][11]
-
Add the this compound working solution to the cell suspension. For example, add an equal volume of a 2X this compound solution to the cell suspension.[10]
-
Immediately mix the cells gently and incubate for 10-20 minutes at 37°C, protected from light.[3][6]
Step 4: Quenching and Washing
-
To stop the staining reaction, add 5 volumes of ice-cold complete culture medium (containing FBS). The proteins in the serum will quench any unreacted this compound.[12]
-
Centrifuge the cells at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with complete culture medium to remove any residual unbound dye.[10]
Step 5: Cell Culture and Stimulation
-
Resuspend the stained cells in pre-warmed complete culture medium at the desired density (e.g., 1 x 10⁶ cells/mL).
-
(Optional) Take an aliquot of cells for a "Day 0" or time zero analysis to confirm uniform and bright staining.[6]
-
Plate the cells in a culture vessel and add the desired stimulus (e.g., anti-CD3/CD28 antibodies, antigens, or mitogens). Include an unstimulated control, which will serve as the non-proliferating parent generation (Generation 0).[1]
-
Culture the cells for 3-7 days at 37°C in a 5% CO₂ incubator.
Step 6: Flow Cytometry Analysis
-
Harvest the cells at the desired time points.
-
(Optional) Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) to analyze proliferation within specific T cell subsets.[3]
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 bp).[10]
-
Collect data for the CFSE channel on a logarithmic scale. Use the unstimulated control to set the fluorescence peak for the non-divided parent population.
Data Presentation and Analysis
Quantitative data from the this compound assay should be clearly structured. Flow cytometry software can be used to model the proliferation data and calculate key parameters.
| Parameter | Description | Typical Value Range |
| This compound Staining Conc. | Final concentration of the dye used for labeling cells. | 0.5 - 5 µM[2][10] |
| Cell Staining Density | Concentration of cells during the staining procedure. | 1 - 50 x 10⁶ cells/mL[3][10] |
| Incubation Time | Duration of cell exposure to this compound. | 10 - 20 minutes[3][6] |
| Incubation Temperature | Temperature during the staining procedure. | 37°C[3][10] |
| Culture Duration | Length of time cells are cultured post-stimulation. | 3 - 7 days |
Proliferation Metrics:
| Metric | Calculation and Interpretation |
| Division Index | The average number of divisions for all cells in the original population. It provides an overall measure of proliferation.[1] |
| Proliferation Index | The average number of divisions that the responding cells (cells that have divided at least once) have undergone. This metric focuses only on the cells that proliferated.[1][9] |
| % Divided | The percentage of cells in the original population that have undergone at least one division. |
Visualizations
Signaling and Experimental Workflows
References
- 1. biocompare.com [biocompare.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.research.missouri.edu [docs.research.missouri.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. appliedcytometry.com [appliedcytometry.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
In Vivo Cell Tracking with CFDA-SE: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), also known as CFSE, is a versatile and widely used fluorescent dye for in vivo cell tracking and proliferation studies.[1][2] Its ability to covalently label cells, combined with its minimal cytotoxicity and stable fluorescence, makes it an invaluable tool in immunology, stem cell biology, and cancer research.[3][4] This application note provides a comprehensive protocol for labeling cells with this compound for in vivo tracking, along with data interpretation guidelines and troubleshooting advice.
This compound is a non-fluorescent and cell-permeable compound.[5] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[6][7] The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring the dye is well-retained within the cells for extended periods.[3][8] This stable labeling allows for long-term tracking of cell populations in vivo.[2] Furthermore, with each cell division, the CFSE fluorescence is distributed approximately equally between daughter cells, resulting in a successive halving of fluorescence intensity. This feature enables the quantitative analysis of cell proliferation.[3][8]
Signaling Pathway and Mechanism of Action
The mechanism of this compound labeling is a two-step intracellular process.
Caption: Mechanism of this compound cell labeling.
Quantitative Data Summary
The optimal conditions for this compound labeling are cell-type dependent and require empirical determination.[4][9] The following tables provide a summary of recommended starting concentrations and incubation parameters for different applications.
Table 1: Recommended this compound Working Concentrations
| Application | Concentration Range (µM) | Reference |
| In vitro proliferation assays (short-term) | 0.5 - 5 | [3][10] |
| In vitro proliferation assays (long-term, >3 days) | 5 - 10 | [3][10] |
| In vivo cell tracking | 2 - 10 | [11][12] |
| Fluorescence microscopy | up to 25 | [3][10] |
Table 2: Key Spectroscopic and Physicochemical Properties of this compound/CFSE
| Property | Value | Reference |
| Excitation Maximum (CFSE) | ~492-495 nm | [3][5] |
| Emission Maximum (CFSE) | ~517-519 nm | [3][5] |
| Molecular Weight (this compound) | 557.5 g/mol | [1] |
| Solvent for Stock Solution | Anhydrous DMSO | [8][13] |
Detailed Experimental Protocols
This section provides detailed protocols for labeling suspension and adherent cells with this compound for in vivo tracking studies.
Protocol 1: Labeling of Suspension Cells
This protocol is suitable for lymphocytes, stem cells, and other non-adherent cell types.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Experimental Workflow:
Caption: Workflow for labeling suspension cells with this compound.
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[8] For example, dissolve 25 mg of this compound in 8.96 mL of anhydrous DMSO for a 5 mM stock solution.[13]
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[11] Stocks are typically stable for up to 2 months.[11]
-
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA.[11] Ensure there are no cell clumps.
-
Count the cells and adjust the concentration to 1 x 10^6 to 5 x 10^7 cells/mL.[11] For adoptive transfer experiments, a higher cell concentration is often used.[10]
-
-
Cell Staining:
-
Prepare a 2X working solution of this compound in PBS/0.1% BSA from the stock solution. The final concentration should be titrated for your specific cell type, typically ranging from 2-10 µM for in vivo studies.[11][12]
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[11] The optimal incubation time may vary.[4]
-
-
Washing:
-
To stop the staining reaction, add 5-10 volumes of ice-cold complete culture medium (containing serum) to the cell suspension.[3] The proteins in the serum will quench the unreacted dye.
-
Centrifuge the cells at 300-500 x g for 5-7 minutes.[3]
-
Discard the supernatant and wash the cell pellet two more times with complete culture medium.[3]
-
An optional incubation step at 37°C for 5 minutes after the second wash can help remove unbound this compound.[11]
-
-
Final Preparation and Injection:
-
Resuspend the final cell pellet in an appropriate sterile buffer for in vivo injection (e.g., sterile PBS).
-
Confirm cell viability and labeling efficiency using flow cytometry before injection.
-
Inject the labeled cells into the animal model according to your experimental protocol.
-
Protocol 2: Labeling of Adherent Cells
This protocol is suitable for fibroblasts, endothelial cells, and other adherent cell types.
Materials:
-
Same as for suspension cells, with the addition of:
-
Cell culture plates or flasks
-
Trypsin or other cell detachment solution
Experimental Workflow:
Caption: Workflow for labeling adherent cells with this compound.
Procedure:
-
Cell Culture:
-
Culture adherent cells in appropriate vessels until they reach the desired confluency.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Prepare the this compound working solution in PBS at the desired final concentration (typically 1-10 µM).[13]
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-20 minutes at 37°C, protected from light.[13]
-
-
Post-Staining Incubation:
-
Cell Detachment and Washing:
-
Wash the cells with PBS.
-
Detach the cells using a suitable method (e.g., trypsinization).
-
Neutralize the detachment agent with complete culture medium.
-
Centrifuge the cells and wash the pellet with complete medium.
-
-
Final Preparation and Injection:
-
Resuspend the final cell pellet in a sterile buffer suitable for injection.
-
Assess cell viability and labeling intensity by flow cytometry.
-
Proceed with the in vivo injection.
-
Data Analysis and Interpretation
Labeled cells can be detected and quantified in various tissues and organs using flow cytometry or fluorescence microscopy.[1] For flow cytometry analysis, CFSE is typically detected in the FITC channel (Excitation: 488 nm laser, Emission: ~530/30 nm bandpass filter).[12]
When analyzing cell proliferation, each successive peak of decreasing fluorescence intensity on a histogram represents a subsequent generation of divided cells.
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low/No Fluorescence Signal | - Hydrolyzed this compound stock solution.- Inefficient staining.- Target protein not expressed. | - Prepare fresh this compound stock solution in anhydrous DMSO.- Optimize this compound concentration and incubation time.- Confirm target protein expression in your cells. | [11][15] |
| High Background/Non-specific Staining | - Incomplete removal of unbound dye.- Cell death leading to non-specific uptake. | - Ensure thorough washing steps after staining.- Use a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from analysis. | [1][15] |
| High Cell Toxicity/Low Viability | - this compound concentration is too high. | - Perform a titration to determine the lowest effective concentration of this compound.- Check cell viability after labeling. | [4][11] |
| Broad Fluorescence Peaks | - Heterogeneous labeling in the initial population.- In vivo labeling can result in more heterogeneous staining. | - Ensure a single-cell suspension before labeling.- For in vivo labeling analysis, specific mathematical models may be required. | [16] |
| Decreased Acquisition Rate on Flow Cytometer | - Cell clumps or high cell density. | - Filter cells through a nylon mesh before analysis.- Dilute the sample to an appropriate concentration (e.g., 0.5 x 10^6 cells/mL). | [15] |
Conclusion
This compound is a powerful tool for in vivo cell tracking and proliferation studies. The protocols provided in this application note offer a robust starting point for labeling both suspension and adherent cells. However, optimization of key parameters such as dye concentration and incubation time is crucial for achieving optimal labeling with minimal impact on cell viability and function. Careful data analysis and troubleshooting will ensure reliable and reproducible results in your research.
References
- 1. stemcell.com [stemcell.com]
- 2. Molecular Probes Vybrant CFDA SE Cell Tracer Kit 1 Kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. bio-rad.com [bio-rad.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 16. Quantifying lymphocyte kinetics in vivo using carboxyfluorescein diacetate succinimidyl ester (CFSE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using CFDA-SE for Dendritic Cell Proliferation Assays
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a highly effective fluorescent dye used to monitor cell proliferation.[1] The molecule is cell-permeable and non-fluorescent until it enters a viable cell, where intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][3][4] CFSE then covalently binds to intracellular proteins through its succinimidyl group.[1][5] This stable linkage ensures that the dye is well-retained within the cells and is not transferred to adjacent cells.[5]
The principle of the assay lies in the progressive halving of CFSE fluorescence with each cell division.[3][4] As a labeled cell divides, the dye is distributed equally between the two daughter cells, resulting in a 50% reduction in fluorescence intensity.[1] This allows for the clear identification of successive cell generations using flow cytometry.[2] This technique is invaluable for studying the proliferation of immune cells, including dendritic cells (DCs), which are key regulators of the immune system.[6]
Mechanism of this compound Staining and Proliferation Tracking
The workflow begins with the passive diffusion of the non-fluorescent this compound into the cytoplasm. Intracellular esterases then convert it into the fluorescent and amine-reactive CFSE. CFSE covalently binds to intracellular proteins, leading to stable labeling. With each cell division, the CFSE fluorescence is halved in daughter cells, which can be visualized as distinct peaks on a flow cytometry histogram.
Mechanism of this compound action and fluorescence segregation.
Applications in Research and Drug Development
The this compound proliferation assay is a powerful tool for:
-
Immunology Research: Studying the activation and proliferation of dendritic cells in response to various stimuli, such as antigens, mitogens, or cytokines.[7] It also allows for the simultaneous analysis of cell surface markers to characterize the phenotype of proliferating DC subsets.[5]
-
Drug Discovery and Development: Evaluating the efficacy of novel immunomodulatory drugs that aim to either enhance or suppress DC proliferation. This is crucial in the development of vaccines, cancer immunotherapies, and treatments for autoimmune diseases.
-
Cell Therapy: Assessing the proliferative capacity of ex vivo-manipulated dendritic cells intended for therapeutic use, such as in DC-based cancer vaccines.[8]
-
Toxicity Testing: Determining the cytotoxic or cytostatic effects of new chemical entities on dendritic cell populations.[9]
Data Presentation
The quantitative data obtained from a this compound proliferation assay can be summarized to compare the proliferative responses under different experimental conditions.
| Parameter | Description | Example: Control DC | Example: Treated DC |
| Percentage of Divided Cells (%) | The percentage of cells that have undergone at least one division. | 15% | 65% |
| Proliferation Index | The average number of divisions for all of the original cells. | 1.2 | 2.8 |
| Division Index | The average number of divisions for the cells that actually divided. | 1.8 | 3.5 |
Experimental Protocols
Materials and Reagents
-
This compound (5(6)-carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Dendritic cells
-
Stimulating agents (e.g., LPS, CpG oligonucleotides, or specific antigens)
-
Flow cytometer with a 488 nm laser
Experimental Workflow
The general workflow involves preparing the cells, staining with this compound, inducing proliferation, and subsequent analysis by flow cytometry.
General workflow for a dendritic cell proliferation assay using this compound.
Protocol 1: this compound Staining of Dendritic Cells
This protocol provides a guideline and should be optimized for your specific cell type and experimental conditions.[3]
-
Preparation of this compound Stock Solution:
-
Cell Preparation:
-
Prepare a single-cell suspension of dendritic cells in pre-warmed PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[11]
-
-
Staining:
-
Prepare a 2x working solution of this compound in PBS. For a final concentration of 1-5 µM, the 2x solution would be 2-10 µM.
-
Add an equal volume of the 2x this compound working solution to the cell suspension.[10]
-
Immediately vortex gently and incubate for 10-15 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Final Resuspension:
Protocol 2: Dendritic Cell Proliferation Assay
-
Cell Culture:
-
Plate the this compound labeled dendritic cells in a suitable culture vessel.
-
Add the desired stimulus (e.g., antigen, mitogen, or drug compound) to the appropriate wells. Include an unstimulated control.
-
-
Incubation:
-
Culture the cells for the desired period (e.g., 3-5 days) to allow for proliferation. The optimal duration will depend on the proliferation kinetics of your specific dendritic cell population.
-
-
Cell Harvesting:
-
At the end of the culture period, harvest the cells.
-
-
Optional: Surface Marker Staining:
-
If you wish to analyze specific DC subsets, you can perform immunophenotyping by staining with fluorescently-conjugated antibodies against surface markers.[5]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser for CFSE excitation.[10]
-
Detect the CFSE signal in the FITC channel (typically around 517-530 nm).[2][10]
-
On a histogram plot of CFSE intensity, the undivided cells will appear as a bright peak. Each subsequent peak of decreasing fluorescence intensity represents a successive generation of divided cells.[1]
-
Use the flow cytometry software's proliferation analysis tools to calculate the percentage of divided cells, proliferation index, and division index.
-
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. stemcell.com [stemcell.com]
- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. fcslaboratory.com [fcslaboratory.com]
- 7. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 12. researchgate.net [researchgate.net]
Unraveling Cell Proliferation: A Step-by-Step Guide to CFDA-SE Flow Cytometry Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is fundamental to various fields of biological research, from immunology and cancer biology to toxicology and regenerative medicine. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) has emerged as a robust and widely used fluorescent dye for tracking cell division by flow cytometry. This application note provides a detailed, step-by-step protocol for utilizing this compound to monitor cell proliferation, from initial cell labeling to in-depth data analysis.
This compound is a cell-permeable dye that passively diffuses into cells.[1][2][3][4] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][2][3][4] The succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring the dye is retained within the cells and is not transferred to adjacent cells.[2] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells, resulting in a successive halving of the fluorescence intensity.[1][2][3][5] This allows for the clear identification of distinct generations of proliferating cells by flow cytometry.
Principle of this compound-Based Cell Proliferation Assay
The core principle of the this compound assay lies in the generational dilution of the fluorescent signal. As cells divide, the initial bright fluorescence of the parent generation is halved in the first generation of daughter cells, quartered in the second, and so on. When analyzed by flow cytometry, this creates a characteristic histogram plot with multiple peaks, each representing a successive cell generation.
Experimental Protocols
Materials
-
Carboxyfluorescein diacetate succinimidyl ester (this compound)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Suspension of single cells for labeling
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 530/30 bp filter for FITC/CFSE).[6][7]
Preparation of Reagents
This compound Stock Solution (e.g., 2 mM):
-
Prepare the this compound stock solution at a concentration 1000-fold higher than the final working concentration.[6][8] For a final concentration of 2 µM, prepare a 2 mM stock solution.
-
Dissolve the required amount of this compound powder in anhydrous DMSO.
-
Aliquot into single-use vials and store desiccated at -20°C. Hydrolysis of this compound can occur in the presence of water, so proper storage is critical.[6][8] Aliquoted stocks should be used within 2 months.[6]
Labeling Buffer:
Cell Labeling Protocol
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in labeling buffer.[6][8] Ensure cells are healthy and in a single-cell suspension; filter through nylon mesh if necessary.[6]
-
This compound Working Solution: Prepare a 2x working solution of this compound in labeling buffer from the stock solution. For example, to achieve a final labeling concentration of 5 µM, prepare a 10 µM working solution.[6]
-
Labeling: Add an equal volume of the 2x this compound working solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C.[6][8] Protect from light during incubation.[5]
-
Stopping the Reaction: Immediately stop the labeling reaction by adding 5 volumes of ice-cold complete cell culture medium.[2][7] The proteins in the serum will quench any unreacted this compound.
-
Washing: Centrifuge the cells and wash the pellet twice with complete cell culture medium to remove any residual unbound dye.[6][9] An optional incubation at 37°C for 5 minutes after the second wash can help free unreacted this compound to diffuse out of the cells before the final wash.[8]
-
Confirmation of Labeling (Time Zero): It is recommended to analyze a small aliquot of the labeled cells on a flow cytometer immediately after labeling to confirm successful and uniform staining.[5][9] This serves as the "time zero" or undivided population control.
-
Cell Culture: Resuspend the remaining cells in fresh, pre-warmed culture medium and place them under the appropriate conditions for cell proliferation.
Flow Cytometry Data Acquisition and Analysis
Data Acquisition
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Detect the CFSE fluorescence using a filter set appropriate for fluorescein (B123965) (e.g., 530/30 nm).[6][7]
-
Controls:
-
Unstained Cells: To set the negative gate and account for autofluorescence.[7]
-
Time Zero Labeled Cells: To identify the position of the undivided cell population.
-
Experimental Controls: Include appropriate positive and negative controls for cell proliferation (e.g., stimulated vs. unstimulated cells).
-
-
Data Collection: Collect data for a sufficient number of events to ensure statistical significance.
Data Analysis: A Step-by-Step Gating Strategy
-
Forward and Side Scatter (FSC/SSC) Gating: The initial step in data analysis is to gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris and dead cells.[10]
-
Singlet Gating: To exclude cell doublets or aggregates that can interfere with accurate fluorescence measurements, it is crucial to perform singlet gating. This is typically done by plotting FSC-Height versus FSC-Area.
-
Viability Gating: If a viability dye (e.g., 7-AAD or a fixable viability dye) is used, gate on the live cell population to exclude dead cells, which can non-specifically take up fluorescent dyes.[11]
-
CFSE Proliferation Analysis:
-
Create a histogram of the CFSE fluorescence intensity for the gated live singlet population.
-
The undivided "parent" population (from the time zero control) will appear as a single bright peak on the far right of the histogram.
-
As cells divide, subsequent generations will appear as distinct peaks to the left, with each peak representing a halving of the fluorescence intensity.[3][5]
-
Set gates around each peak to quantify the percentage of cells in each generation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh and store in single-use aliquots at -20°C.[2][9] |
| This compound Working Concentration | 0.5 - 25 µM | Optimal concentration is cell-type dependent and should be titrated.[2][7] For long-term studies or rapidly dividing cells, 5-10 µM is often used.[2] For shorter experiments, 0.5-5 µM may be sufficient.[2] |
| Cell Concentration for Labeling | 1 x 10⁶ - 5 x 10⁷ cells/mL | Higher concentrations are often used for in vivo adoptive transfer experiments.[6][8] |
| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time.[5][6] |
| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used.[2][6][9] |
| Excitation Wavelength | ~492 nm (488 nm laser) | Standard for CFSE.[2][5] |
| Emission Wavelength | ~517 nm | Detected in the green fluorescence channel.[2][5] |
Visualizing the Workflow and Data Analysis
Caption: Experimental workflow for this compound cell proliferation analysis.
Caption: Logical flow of gating and proliferation analysis.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Degraded this compound due to hydrolysis.[6][8]- Insufficient dye concentration.[12]- Low esterase activity in cells. | - Use fresh or properly stored this compound aliquots.[6][8]- Titrate the this compound concentration to determine the optimal level for your cell type.[2][6]- Increase incubation time or temperature. |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Non-specific antibody binding (if co-staining).[13] | - Perform additional wash steps after labeling.[6]- Include an Fc block if performing antibody co-staining.[11] |
| Poor Resolution Between Peaks | - Heterogeneous staining.- Cell death.- Instrument settings not optimal. | - Ensure a single-cell suspension before labeling.- Use a viability dye to exclude dead cells from the analysis.[11]- Optimize PMT voltages on the flow cytometer. |
| High Toxicity/Cell Death | - this compound concentration is too high.[6] | - Perform a titration to find the lowest effective concentration of this compound.[6][8] |
Conclusion
The this compound cell proliferation assay is a powerful tool for quantitatively assessing cell division. By following a standardized protocol and employing a logical gating strategy, researchers can obtain reliable and reproducible data. Careful optimization of labeling conditions and the inclusion of appropriate controls are paramount for successful experiments. This application note provides a comprehensive framework to guide researchers in the successful application of this technique.
References
- 1. stemcell.com [stemcell.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bio-rad.com [bio-rad.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. lumiprobe.com [lumiprobe.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. biocompare.com [biocompare.com]
Application Notes: CFDA-SE Staining of Adherent Cells for Microscopy
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely used cell-permeable fluorescent dye essential for long-term cell tracking and proliferation studies in vitro and in vivo.[1][2][3] Initially non-fluorescent, this compound passively diffuses into cells where intracellular esterases cleave its acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[4][5][6][7][8] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amine groups of intracellular proteins.[9][10][11] This ensures that the fluorescent label is well-retained within the cytoplasm and nucleus for extended periods and is not transferred to adjacent cells.[1][9][11]
A key feature of this compound is that with each cell division, the fluorescent CFSE is distributed approximately equally between the two daughter cells.[1][4][12] This results in a progressive halving of fluorescence intensity with each generation, allowing for the quantitative analysis of cell proliferation for up to eight successive divisions.[4][12] For microscopy applications, this enables the visualization and tracking of individual adherent cells over time, providing insights into cell motility, fate, and generational progression.
Mechanism of Action
The staining process involves a two-step intracellular activation:
-
Diffusion and Hydrolysis: The cell-permeable this compound, a diacetate precursor, freely crosses the cell membrane.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[5][6][7] This enzymatic reaction transforms the non-fluorescent molecule into the fluorescent and less membrane-permeant CFSE.[5][7]
-
Covalent Labeling: The amine-reactive succinimidyl ester group on CFSE covalently binds to intracellular proteins, primarily targeting lysine (B10760008) residues.[4][9][10][12] This forms stable dye-protein adducts that are retained by the cell.[1]
Quantitative Data Summary
The following table summarizes the key spectral properties and recommended experimental parameters for this compound staining.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~492-498 nm | [1][6][8][10] |
| Emission Maximum (λem) | ~517-520 nm | [1][6][8][10][12] |
| Recommended Laser Line | 488 nm Argon Laser | [9][10] |
| Recommended Filter Set | Standard FITC / Green Channel | [1][10] |
| Stock Solution Concentration | 5 mM - 10 mM in anhydrous DMSO | [1][3][13][14] |
| Working Concentration Range | 0.5 µM - 25 µM | [1][15] |
| Short-term assays (<3 days) | 0.5 µM - 5 µM | [1][13][15][16] |
| Long-term / Proliferation | 5 µM - 10 µM | [1][13][15] |
| Microscopy Applications | Up to 25 µM | [1][15] |
| Staining Incubation Time | 10 - 20 minutes at 37°C | [1][3] |
| Post-staining Incubation | 30 minutes at 37°C | [1][13][15] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for staining adherent cells with this compound for fluorescence microscopy analysis.
Materials
-
This compound powder or pre-made solution
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Adherent cells cultured on glass coverslips or in imaging-compatible dishes
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium, pre-warmed to 37°C
-
Formaldehyde (B43269) or other fixative (optional)
-
Permeabilization buffer (e.g., ice-cold acetone (B3395972) or Triton X-100 in PBS) (optional)
Reagent Preparation
-
This compound Stock Solution (5 mM): Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[1] Dissolve the contents in high-quality anhydrous DMSO to prepare a 5 mM or 10 mM stock solution.[1][13] For example, dissolve 500 µg of this compound (MW: 557.46 g/mol ) in 179 µL of DMSO for a 5 mM stock.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][16] Avoid repeated freeze-thaw cycles.[14]
-
This compound Working Solution: Immediately before use, dilute the stock solution in a suitable buffer like PBS to the desired final working concentration (typically 0.5-25 µM).[1][13] The optimal concentration should be determined empirically for each cell type and application.[1][16]
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips inside a petri dish or in a suitable imaging vessel until the desired cell density is reached.[1][3][13]
-
Preparation: When ready to stain, aspirate the culture medium from the cells.
-
Staining: Add the pre-warmed (37°C) this compound working solution to the cells, ensuring the entire surface is covered.[1][3][13]
-
Incubation: Incubate the cells for 15 minutes at 37°C, protected from light.[1][13]
-
Deacetylation: Aspirate the staining solution and replace it with fresh, pre-warmed complete culture medium.[1][13][15] Incubate for an additional 30 minutes at 37°C. This step allows the intracellular esterases to fully cleave the acetate groups, ensuring maximum fluorescence.[1][13][15]
-
Final Wash: Wash the cells once with PBS to remove any residual dye.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a standard fluorescein (B123965) filter set (Excitation: ~495 nm, Emission: ~519 nm).[1][6]
Optional: Fixation and Permeabilization
If subsequent immunofluorescence staining is required, cells can be fixed and permeabilized after this compound labeling.
-
Fixation: After the final wash (Step 6), add a suitable fixative (e.g., 3.7% formaldehyde in PBS) and incubate for 15 minutes at room temperature.[1][15]
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells by incubating with ice-cold acetone for 10 minutes or with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).[1][13]
-
Final Steps: Rinse the cells again in PBS. The cells are now ready for blocking and antibody staining protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence | - Hydrolyzed this compound: Reagent exposed to moisture or stored improperly.[16] - Low Dye Concentration: Insufficient dye used for the cell type. - Incorrect Filter/Laser: Microscope settings do not match the dye's spectra.[17] | - Use fresh or properly stored aliquots of this compound stock solution.[16] - Perform a titration to determine the optimal dye concentration.[1][3] - Use a standard FITC filter set (Ex: ~495 nm, Em: ~519 nm).[1][6] |
| High Cell Death / Cytotoxicity | - High this compound Concentration: Dye can be toxic at high levels.[4][16] - High DMSO Concentration: Final DMSO concentration in the working solution is too high. | - Titrate to find the lowest effective concentration of this compound.[1][3][16] - Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Uneven or Heterogeneous Staining | - Poor Mixing of Dye: Inconsistent exposure of cells to the staining solution.[3] - Cell Clumping: Aggregated cells may stain unevenly. - Presence of Serum/Protein: Amine groups in media compete with intracellular proteins for the dye.[18] | - Gently agitate the dish during incubation to ensure even coverage. - Ensure cells are in a monolayer and not overly confluent. - Always perform staining in a protein-free buffer like PBS.[1][3][18] |
| Rapid Signal Loss (Non-division) | - Dye Efflux: Some cell types may actively pump the dye out. - Photobleaching: Excessive exposure to excitation light during imaging. | - Verify that signal loss correlates with cell division. - Use minimal excitation light, neutral density filters, and sensitive camera settings during microscopy. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. stemcell.com [stemcell.com]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. This compound Cell proliferation and tracking dye – Mira Lab [mira-lab.com]
- 8. bio-rad.com [bio-rad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CFSE | AAT Bioquest [aatbio.com]
- 11. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 12. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. hiv-forschung.de [hiv-forschung.de]
- 15. lumiprobe.com [lumiprobe.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: CFDA-SE for Bacterial Viability and Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the fluorescent dye 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) for the assessment of bacterial viability and the tracking of bacterial proliferation. This document outlines the principles of the assay, detailed experimental protocols, data interpretation, and troubleshooting.
Introduction
This compound is a cell-permeable dye that has become a valuable tool in microbiology for assessing cell health and division. The molecule is initially non-fluorescent but becomes fluorescent upon entering viable cells. This property, combined with its ability to be retained through cell divisions, allows for its use in both viability and proliferation assays.
Principle of Action: The process relies on two key cellular functions: enzymatic activity and membrane integrity for viability, and covalent labeling for proliferation tracking.
-
Viability Assessment: Non-fluorescent this compound passively diffuses across the bacterial cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][2] A cell must possess active esterases and an intact cell membrane to accumulate and retain the fluorescent product, thus serving as an indicator of metabolic activity and viability.[3]
-
Proliferation Tracking: The succinimidyl ester group of CFSE covalently binds to primary amines on intracellular proteins.[1][4] This stable linkage ensures that the dye is well-retained within the cytoplasm and is not transferred to adjacent cells.[4] When a labeled bacterium divides, the CFSE fluorescence is distributed approximately equally between the two daughter cells.[5][6] Consequently, each successive generation exhibits half the fluorescence intensity of the parent cell, which can be quantified using flow cytometry.[5]
Applications in Research and Drug Development
-
Antibiotic Susceptibility Testing: Rapidly assess the viability of bacterial populations following exposure to antimicrobial compounds.
-
Probiotic Research: Track the in vivo colonization, persistence, and proliferation of probiotic strains.[5]
-
Biofilm Studies: Analyze the structure and composition of mixed-species biofilms.
-
Phagocytosis Assays: Quantify the uptake of viable bacteria by phagocytic cells.[7]
-
Environmental Microbiology: Monitor the transport and survival of bacteria in various environments.[8]
Experimental Protocols
Materials and Reagents
-
This compound (CAS 150347-59-4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or other suitable non-amine containing buffer (e.g., HEPES)
-
Bacterial culture in logarithmic growth phase
-
Culture medium (e.g., LB, TSB)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 bp)
-
Microcentrifuge tubes
-
Incubator
Reagent Preparation
This compound Stock Solution (5 mM):
-
Allow the this compound vial to warm to room temperature before opening.
-
Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example, dissolve 1 mg of this compound (MW ~557 g/mol ) in approximately 359 µL of DMSO.[4][9]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use vials and store at -20°C, protected from light and moisture. Hydrolysis can occur in the presence of water.[10]
Protocol 1: Bacterial Viability Assay
This protocol is designed to assess the metabolic activity of a bacterial population at a single time point. For viability, it is crucial to distinguish between this compound, which relies on both esterase activity and protein binding, and simple CFDA, which only requires esterase activity. Some studies suggest that for a pure viability assessment based on enzymatic activity, CFDA may be a more direct indicator, as this compound's covalent binding can sometimes lead to non-specific labeling of all cells, regardless of their metabolic state.[11][12] However, this compound is widely used and can be effective, particularly when combined with a membrane-impermeable counterstain like Propidium Iodide (PI).
Procedure:
-
Harvest bacteria from a logarithmic phase culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet once with sterile PBS.
-
Resuspend the pellet in PBS to a concentration of approximately 1 x 10^6 to 1 x 10^7 cells/mL.
-
Prepare a working solution of this compound by diluting the 5 mM stock solution in PBS to a final concentration of 0.5-10 µM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.[4][9]
-
Add the this compound working solution to the bacterial suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.[7]
-
(Optional) To stop the reaction, add 5 volumes of ice-cold culture medium.
-
Wash the cells twice with PBS to remove excess, unbound dye.
-
Resuspend the final pellet in PBS for immediate analysis by flow cytometry.
-
Acquire data using a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (FITC).
Protocol 2: Bacterial Proliferation Assay
This protocol is used to track bacterial cell division over time.
Procedure:
-
Prepare and label the bacterial cells with this compound as described in the viability protocol (Section 3.3, steps 1-8). A higher initial staining concentration (e.g., 5-10 µM) may be necessary for tracking multiple generations.[10]
-
After washing, resuspend the labeled bacteria in fresh, pre-warmed culture medium.
-
Take an aliquot for a "time zero" measurement by flow cytometry. This will represent the undivided parent population.
-
Incubate the remaining culture under desired growth conditions.
-
At various time points (e.g., every generation time), remove aliquots of the culture.
-
Wash the cells with PBS and analyze by flow cytometry.
-
On the resulting histogram, each successive peak of halved fluorescence intensity represents a new generation of daughter cells.
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Recommended Staining Parameters for Different Bacterial Species
| Bacterial Species | Gram Stain | Recommended this compound Concentration | Incubation Time & Temperature | Notes |
| Comamonas sp. | Gram-Negative | 50 µM | 2 hours (cycling 18-35°C) | Staining efficiency is high.[13] |
| Escherichia coli | Gram-Negative | 10 µM | 30-60 minutes at 37°C | Staining can be challenging; permeabilizing agents may be required.[7][14] |
| Streptococcus pneumoniae | Gram-Positive | 1 µM | 30 minutes at 37°C | Effective labeling has been demonstrated.[7] |
| Leptospira interrogans | Gram-Negative (atypical) | Not specified | Not specified | Efficiently labeled without affecting viability or motility.[15] |
| Various Gram-Positive | Gram-Positive | General Range: 1-10 µM | 15-30 minutes at 37°C | Generally stain more efficiently than Gram-negative bacteria.[16] |
| Various Gram-Negative | Gram-Negative | General Range: 5-25 µM | 15-60 minutes at 37°C | May require higher concentrations or longer incubation times due to the outer membrane.[16] |
Table 2: Flow Cytometry Data Analysis for Proliferation Assay
| Parameter | Description | Typical Value/Observation |
| Parent Peak (G0) | Mean Fluorescence Intensity (MFI) of the undivided population at time zero. | Highest MFI value. |
| Generation 1 (G1) | First daughter cell population. | MFI is approximately 50% of the G0 peak. |
| Generation 2 (G2) | Second daughter cell population. | MFI is approximately 25% of the G0 peak. |
| Proliferation Index | The average number of divisions for all cells that have divided. | Calculated using flow cytometry software analysis models. |
| Division Index | The average number of divisions for all cells in the original population. | Calculated using flow cytometry software analysis models. |
| Percentage Divided | The percentage of cells that have undergone at least one division. | Calculated from the proportion of cells in G1 and subsequent generations. |
Visualization of Workflows
Staining Mechanism
Caption: Mechanism of this compound conversion to fluorescent CFSE within a viable bacterium.
Experimental Workflow for Viability Assay
References
- 1. bio-rad.com [bio-rad.com]
- 2. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. Use of image-based flow cytometry in bacterial viability analysis using fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. A novel flow cytometric assay for measurement of In Vivo pulmonary neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wpjohnsongroup.utah.edu [wpjohnsongroup.utah.edu]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Carboxyfluorescein diacetate succinimidyl ester labeling method to study the interaction between Leptospira and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dojindo.com [dojindo.com]
Application Notes: Lymphocyte Proliferation Assay Using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of lymphocyte proliferation is a cornerstone of immunological research and is critical in the development of novel therapeutics, including immunomodulatory drugs and vaccines. The Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) based assay is a robust and widely adopted method for monitoring and quantifying lymphocyte proliferation.[1][2] This technique utilizes a cell-permeable dye that allows for the tracking of cell divisions in vitro and in vivo.[2]
This compound is a non-fluorescent compound that passively diffuses into cells.[3][4][5] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][6][7][8] The succinimidyl ester group of CFSE covalently binds to primary amine groups on intracellular proteins, ensuring the fluorescent label is retained within the cell.[2][5][6]
The key principle of this assay lies in the halving of CFSE fluorescence with each cell division.[6][7] As a labeled lymphocyte divides, the CFSE is distributed equally between the two daughter cells.[3][9] This progressive halving of fluorescence intensity allows for the clear identification of distinct generations of proliferating cells using flow cytometry.[3] Each peak on a flow cytometry histogram corresponds to a successive generation of divided cells, providing a detailed and quantitative measure of the proliferative response.[3][10]
Principle of this compound Staining and Proliferation Analysis
The following diagram illustrates the mechanism of this compound labeling and the subsequent analysis of cell proliferation.
Experimental Protocols
This section provides a detailed methodology for performing a lymphocyte proliferation assay using this compound.
Materials
-
This compound (5(6)-Carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Lymphocyte suspension (e.g., isolated PBMCs or purified T cells)
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies, PHA, or specific antigen)
-
Flow cytometer with a 488 nm laser
Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution (5 mM) | Dissolve 25 mg of this compound in 8.96 mL of anhydrous DMSO.[2] Vortex to mix. | Aliquot into single-use vials and store at -20°C, protected from light and moisture.[11] |
| This compound Working Solution (0.5 - 10 µM) | Dilute the 5 mM stock solution in pre-warmed (37°C) PBS or HBSS without protein. The optimal concentration should be determined for each cell type and experimental condition. | Prepare fresh just before use. |
| Wash Buffer | PBS or HBSS containing 0.1% BSA. | Store at 4°C. |
| Quenching Solution | Complete cell culture medium containing at least 10% FBS. | Store at 4°C. |
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Start with a single-cell suspension of lymphocytes at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL in PBS or HBSS with 0.1% BSA.[11] Ensure cells are healthy and have high viability.
-
-
Staining:
-
Quenching the Staining Reaction:
-
To stop the staining, add 5-10 volumes of ice-cold complete culture medium (containing FBS) to the cell suspension and centrifuge.[5]
-
-
Washing:
-
Cell Culture and Stimulation:
-
Resuspend the labeled cells in complete culture medium at the desired density.
-
Aliquot a portion of the cells as an unstained control and a stained, unstimulated (time zero) control.
-
Add the appropriate stimulus (e.g., anti-CD3/CD28, PHA) to the remaining cells to induce proliferation.
-
Culture the cells for the desired period (typically 3-7 days) at 37°C in a humidified CO2 incubator.
-
Experimental Workflow
The following diagram outlines the key steps in the this compound lymphocyte proliferation assay.
Data Presentation and Analysis
Data from the this compound assay is acquired using a flow cytometer. The CFSE fluorescence is typically detected in the FITC channel (FL1).
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Concentration for Staining | 1 x 10^6 - 5 x 10^7 cells/mL | Higher concentrations may require higher this compound concentrations.[6] |
| This compound Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be titrated.[5][12] |
| Staining Time | 5 - 20 minutes | Longer incubation times can increase toxicity.[2][6] |
| Staining Temperature | 37°C | |
| Culture Period | 3 - 7 days | Dependent on the kinetics of the proliferative response. |
Data Analysis
The analysis of CFSE data involves gating on the live lymphocyte population and then visualizing the CFSE fluorescence on a histogram.
-
Unproliferated Cells (Generation 0): The stained, unstimulated control will show a single bright peak, representing the starting fluorescence of the non-dividing population.
-
Proliferated Cells: In the stimulated sample, a series of peaks will appear to the left of the Generation 0 peak. Each successive peak represents a subsequent generation of daughter cells with half the fluorescence intensity of the preceding generation.
-
Proliferation Metrics: Specialized software can be used to model the histogram data and calculate various proliferation parameters, such as:
-
Division Index: The average number of divisions for all cells that have divided.
-
Proliferation Index: The average number of divisions for all cells in the original population.
-
Percentage of Divided Cells: The percentage of cells that have undergone at least one division.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Low Proliferation | This compound concentration is too high, leading to cytotoxicity.[6] | Titrate the this compound concentration to find the lowest effective concentration.[12] |
| Suboptimal cell culture conditions or stimulation. | Optimize stimulus concentration and culture conditions. Ensure high cell viability before staining. | |
| Weak CFSE Staining | Hydrolysis of this compound stock solution. | Prepare fresh aliquots of this compound in anhydrous DMSO.[11] |
| Insufficient this compound concentration. | Increase the this compound concentration. | |
| Broad CFSE Peaks | Asynchronous cell division or uneven dye distribution. | This is a known biological phenomenon.[9] Ensure a single-cell suspension before staining. |
| Instrument variability. | Ensure the flow cytometer is properly calibrated. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Perform thorough washing steps after staining.[10] |
| Cell autofluorescence. | Include an unstained control to set the baseline fluorescence. |
References
- 1. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. sanguinebio.com [sanguinebio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Frontiers | Asymmetry of Cell Division in CFSE-Based Lymphocyte Proliferation Analysis [frontiersin.org]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for CFDA-SE Labeling of Primary Cells in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a versatile fluorescent dye widely used for long-term cell tracking and proliferation monitoring in vitro and in vivo.[1][2][3] Its utility in co-culture experiments is particularly valuable, as it allows for the distinct labeling and subsequent identification of a specific primary cell population. This enables researchers to study complex cell-cell interactions, differential proliferation rates, and the effects of therapeutic agents on individual cell types within a mixed culture environment.
Upon entering a viable cell, the non-fluorescent this compound is cleaved by intracellular esterases to become the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[4] CFSE then covalently binds to intracellular proteins, ensuring stable, long-term labeling with minimal transfer to adjacent cells.[1][4] As cells divide, the CFSE fluorescence is distributed equally between daughter cells, resulting in a stepwise halving of fluorescence intensity that can be quantified to determine the number of cell divisions.[3][5]
These application notes provide a comprehensive guide to the principles, protocols, and data analysis for using this compound to label primary cells for co-culture experiments.
Mechanism of Action
The mechanism of this compound labeling involves a two-step intracellular process, making it a reliable marker for viable cells.
Key Considerations for Co-culture Experiments
-
Differential Labeling: To distinguish between two different primary cell populations, only one should be labeled with this compound. Alternatively, the second population can be labeled with a fluorescent dye that has a different excitation and emission spectrum, such as the CytoTrack™ dyes (blue, yellow, or red), to enable multicolor analysis.[4]
-
Toxicity: While generally showing low cytotoxicity, high concentrations of this compound can be toxic to some primary cells, potentially leading to growth arrest or apoptosis.[6][7] It is crucial to titrate the this compound concentration to find the lowest effective concentration that provides bright, uniform labeling with minimal impact on cell viability and function.
-
Labeling Uniformity: A uniformly labeled starting population is essential for accurately resolving subsequent generations. Ensure cells are in a single-cell suspension and that the dye is mixed thoroughly during the labeling process.[7]
-
Control Populations: Always include appropriate controls in your experimental design:
-
An unlabeled population of each primary cell type.
-
A this compound labeled, single-culture population to assess baseline proliferation.
-
A co-culture with one labeled and one unlabeled population.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound labeling of primary cells. Note that optimal conditions can vary depending on the cell type.
| Parameter | Typical Range | Notes | References |
| This compound Working Concentration | 0.5 - 5 µM | For in vitro experiments. Higher concentrations (up to 10 µM) may be needed for long-term tracking. Titration is recommended. | [6][7] |
| Incubation Time | 5 - 20 minutes | Longer incubation can lead to brighter staining but may also increase toxicity. | [4] |
| Labeling Temperature | Room Temperature or 37°C | 37°C can increase the rate of dye uptake and activation. | |
| Cell Viability Post-Labeling | > 95% | Should be assessed by a viability assay such as Trypan Blue or 7-AAD staining. | [8] |
| Labeling Efficiency | > 98% | The percentage of cells that are fluorescently labeled. | [8] |
| Generations Detectable | Up to 8-10 | Dependent on the initial staining intensity and the sensitivity of the flow cytometer. | [4] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (e.g., 5 mM):
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., for a 5 mg vial of this compound with a molecular weight of 557.47 g/mol , add 1.79 mL of DMSO for a 5 mM stock solution).[5]
-
Vortex thoroughly to dissolve the powder completely.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C, desiccated, for up to 6 months. Avoid repeated freeze-thaw cycles.
This compound Working Solution (e.g., 2 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in a serum-free culture medium or phosphate-buffered saline (PBS). For example, to make 1 mL of 2 µM working solution from a 5 mM stock, add 0.4 µL of the stock solution to 1 mL of PBS.
Labeling Protocol for Suspension Primary Cells
-
Harvest the primary cells and wash them once with PBS to remove any residual serum.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed (37°C) serum-free medium or PBS.
-
Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration (e.g., add 1 mL of 2 µM working solution to 1 mL of cell suspension for a final concentration of 1 µM).
-
Mix gently but thoroughly and incubate for 10-15 minutes at 37°C, protected from light.[5]
-
To stop the labeling reaction, add 5 volumes of complete culture medium (containing at least 10% fetal bovine serum) and incubate for 5 minutes. The proteins in the serum will quench any unreacted dye.[6]
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete culture medium to remove any residual unbound dye.
-
Resuspend the labeled cells in the appropriate co-culture medium and count them. Assess viability using a method like Trypan Blue exclusion.
-
The labeled cells are now ready to be co-cultured with the unlabeled primary cell population.
Labeling Protocol for Adherent Primary Cells
-
Culture the adherent primary cells in a culture flask or plate until they reach the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
-
Add a sufficient volume of the 1X this compound working solution to completely cover the cell monolayer.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Remove the this compound working solution and add pre-warmed complete culture medium. Incubate for at least 5 minutes to quench the reaction.
-
Wash the cells twice with complete culture medium.
-
The labeled adherent cells can now be used to establish the co-culture, either by adding the second (unlabeled) cell population to the same culture vessel or by detaching the labeled cells and co-culturing them in a new vessel.
Data Acquisition and Analysis
Flow Cytometry
Flow cytometry is the most common method for analyzing this compound labeled cells.
-
Data Acquisition: Use a flow cytometer with a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).[4]
-
Gating Strategy:
-
Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Use a viability dye (e.g., 7-AAD or DAPI) to exclude dead cells.
-
Gate on single cells using FSC-A versus FSC-H to exclude doublets.
-
Analyze the CFSE fluorescence on a histogram plot.
-
-
Proliferation Analysis: The undivided parent population will show the highest fluorescence intensity. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.[3]
Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the labeled cells within the co-culture and provides spatial information.
-
Imaging: Use a standard FITC/GFP filter set to visualize the this compound labeled cells.
-
Analysis: Observe the localization, morphology, and interactions of the labeled cells with the unlabeled population. Time-lapse microscopy can be used to track cell migration and division over time.
Signaling Pathway: Notch Signaling in Co-culture
The Notch signaling pathway is a highly conserved, juxtacrine signaling system that plays a critical role in cell-cell communication, regulating proliferation, differentiation, and apoptosis.[7][9] It is particularly relevant in co-culture systems where direct cell-cell contact governs cellular behavior.
In a co-culture experiment, this compound labeling can be used to track the proliferation of one cell type while investigating how Notch signaling, activated by the other cell type, influences its fate. For example, one could study how stromal cells (signal-sending) expressing Notch ligands affect the proliferation and differentiation of this compound labeled stem cells (signal-receiving).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Cell Death | This compound concentration is too high. | Titrate the this compound concentration downwards (e.g., start from 0.5 µM). Reduce incubation time. |
| Dim Staining | This compound concentration is too low. | Increase the this compound concentration or incubation time. Ensure the stock solution has not expired or been improperly stored. |
| Heterogeneous Staining | Incomplete mixing of the dye. | Ensure cells are in a single-cell suspension and mix thoroughly upon addition of the dye. |
| Overlapping Generations in Flow Cytometry | High proliferation rate leading to loss of distinct peaks. | Use a higher initial this compound concentration for brighter starting fluorescence. Ensure proper compensation if using other fluorochromes. |
| No Proliferation | This compound toxicity. | Use the lowest effective concentration of this compound. Confirm cell viability post-labeling. |
By following these detailed protocols and considerations, researchers can effectively utilize this compound to label primary cells for insightful co-culture experiments, advancing our understanding of complex biological systems and aiding in the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. bio-rad.com [bio-rad.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notch Signaling Pathway Regulates Angiogenesis via Endothelial Cell in 3D Co-Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining CF-DA-SE with Antibody Staining for Comprehensive Immunophenotyping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the combined use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) with antibody staining for the immunophenotyping of immune cells. This powerful technique allows for the simultaneous analysis of cell proliferation and the identification of specific cell subsets by flow cytometry, offering deep insights into cellular immune responses.
Introduction
This compound is a cell-permeable dye that is widely used to track cell proliferation.[1] Once inside a living cell, intracellular esterases cleave the acetate (B1210297) groups of this compound, converting it to the fluorescent molecule Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2] CFSE then covalently binds to intracellular proteins.[2] With each cell division, the CFSE fluorescence is halved, allowing for the visualization of successive generations of proliferating cells.[1][2]
By combining this compound labeling with immunophenotyping using fluorescently-labeled antibodies, researchers can identify specific cell populations (e.g., T cell subsets, B cells, monocytes) and analyze their proliferative responses to various stimuli.[3][4][5] This approach is invaluable for studying immune cell activation, differentiation, and memory.[3][6]
Principle of the Method
The workflow integrates cell labeling with a proliferation dye, in vitro cell culture, and subsequent staining with antibodies against cell surface and/or intracellular markers for flow cytometric analysis.
References
- 1. stemcell.com [stemcell.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. T Lymphocyte Immunophenotyping Using Multicolor Flow Cytometry | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Adoptive T-Cell Transfer Studies Using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adoptive T-cell transfer (ACT) is a promising immunotherapeutic approach for treating various malignancies and infectious diseases. A critical aspect of developing and optimizing ACT strategies is the ability to track the fate and function of the transferred T-cells in vivo. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a fluorescent dye widely used for this purpose. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and allowing it to covalently bind to intracellular proteins. With each cell division, the this compound fluorescence is halved, providing a robust method to monitor T-cell proliferation. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in adoptive T-cell transfer studies.
Core Principles of this compound Labeling and In Vivo Tracking
This compound is a cell-permeable dye that, upon entering a viable cell, is converted into its fluorescent, amine-reactive form, carboxyfluorescein succinimidyl ester (CFSE).[1][2] CFSE covalently attaches to intracellular proteins, resulting in stable, long-term labeling. As cells divide, the CFSE label is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity with each generation.[3] This allows for the tracking of cell proliferation both in vitro and in vivo using flow cytometry.[1][3]
The key advantages of using this compound for tracking adoptively transferred T-cells include:
-
Quantitative Proliferation Analysis: The number of cell divisions can be determined by analyzing the pattern of fluorescence intensity.
-
In Vivo Stability: The covalent labeling ensures that the dye is retained within the cells for extended periods, enabling long-term tracking studies.[1]
-
Compatibility with Immunophenotyping: this compound fluorescence can be combined with antibody-based staining for various cell surface and intracellular markers, allowing for detailed characterization of the proliferating T-cell subsets.[2]
-
Assessment of Cell Viability: Dead cells can be excluded from the analysis using viability dyes, ensuring that proliferation is assessed only in the live-cell population.
Data Presentation
The following tables summarize representative quantitative data from hypothetical adoptive T-cell transfer studies using this compound. These tables are designed to illustrate how data can be structured for easy comparison between different experimental groups.
Table 1: In Vivo Proliferation of this compound Labeled CD8+ T-Cells in Spleen
| Treatment Group | Time Point | % Divided Cells | Division Index | Proliferation Index |
| Control (Unstimulated) | Day 3 | 5.2 ± 1.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Day 7 | 8.1 ± 1.5 | 1.2 ± 0.3 | 1.8 ± 0.4 | |
| Antigen A | Day 3 | 45.3 ± 5.2 | 2.5 ± 0.4 | 4.8 ± 0.7 |
| Day 7 | 75.8 ± 8.1 | 3.8 ± 0.6 | 7.2 ± 1.1 | |
| Antigen A + Adjuvant X | Day 3 | 65.2 ± 6.8 | 3.5 ± 0.5 | 6.5 ± 0.9 |
| Day 7 | 92.5 ± 7.5 | 4.9 ± 0.7 | 9.1 ± 1.3 |
-
% Divided Cells: The percentage of cells that have undergone at least one division.
-
Division Index: The average number of divisions for all cells in the original population.
-
Proliferation Index: The average number of divisions that the responding cells have undergone.[4]
Table 2: In Vivo Persistence of this compound Labeled T-Cells
| Organ | Treatment Group | Day 3 (% of CD45.1+ cells) | Day 7 (% of CD45.1+ cells) | Day 14 (% of CD45.1+ cells) |
| Spleen | Control | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Antigen A | 2.5 ± 0.5 | 3.8 ± 0.7 | 1.5 ± 0.3 | |
| Antigen A + Adjuvant X | 4.2 ± 0.8 | 6.5 ± 1.2 | 3.1 ± 0.6 | |
| Lung | Control | 0.2 ± 0.1 | 0.1 ± 0.05 | <0.1 |
| Antigen A | 0.9 ± 0.2 | 1.5 ± 0.4 | 0.6 ± 0.2 | |
| Antigen A + Adjuvant X | 1.8 ± 0.4 | 2.9 ± 0.6 | 1.2 ± 0.3 | |
| Tumor | Control | <0.1 | <0.1 | <0.1 |
| Antigen A | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.4 ± 0.1 | |
| Antigen A + Adjuvant X | 1.1 ± 0.3 | 2.5 ± 0.5 | 0.9 ± 0.2 |
Table 3: Cytokine Production by this compound Labeled T-Cells in Spleen (Day 7 post-transfer)
| Treatment Group | % IFN-γ+ of Divided CD8+ T-cells | % IL-2+ of Divided CD4+ T-cells |
| Control | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Antigen A | 35.6 ± 4.2 | 25.3 ± 3.1 |
| Antigen A + Adjuvant X | 55.2 ± 6.1 | 42.8 ± 5.3 |
Experimental Protocols
Protocol 1: T-Cell Isolation and this compound Labeling
This protocol describes the isolation of T-cells from splenocytes and their subsequent labeling with this compound.
Materials:
-
Spleens from donor mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol (B42355) (complete RPMI)
-
Ficoll-Paque PLUS
-
CD4+ or CD8+ T-cell isolation kit (e.g., magnetic-activated cell sorting - MACS)
-
This compound (stock solution of 5 mM in DMSO, stored in single-use aliquots at -20°C)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
Procedure:
-
T-Cell Isolation:
-
Aseptically harvest spleens from donor mice and prepare a single-cell suspension in complete RPMI.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for CD4+ or CD8+ T-cells using a negative selection-based T-cell isolation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated T-cells by flow cytometry (should be >95%).
-
Wash the purified T-cells twice with PBS.
-
-
This compound Labeling:
-
Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Prepare a working solution of this compound in PBS. The optimal concentration should be titrated for each cell type and application, but a final concentration of 1-5 µM is a good starting point.
-
Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently but thoroughly.
-
Incubate the cells for 10 minutes at 37°C, protected from light.
-
To stop the labeling reaction, add 5 volumes of ice-cold complete RPMI to the cell suspension. The protein in the FBS will quench the unbound this compound.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with complete RPMI to remove any residual unbound dye.
-
After the final wash, resuspend the cells in an appropriate buffer (e.g., sterile PBS) at the desired concentration for adoptive transfer.
-
Confirm the labeling efficiency and cell viability using flow cytometry before injection. A bright, single peak of fluorescence should be observed.
-
Protocol 2: Adoptive T-Cell Transfer and In Vivo Analysis
This protocol outlines the procedure for the intravenous injection of this compound labeled T-cells into recipient mice and the subsequent analysis of their proliferation and function.
Materials:
-
This compound labeled T-cells
-
Recipient mice
-
Sterile PBS or saline for injection
-
Insulin syringes (29-31 gauge)
-
Antibodies for flow cytometry (e.g., anti-CD45.1, anti-CD8, anti-CD4, anti-IFN-γ, anti-IL-2)
-
Fixation/Permeabilization buffers for intracellular cytokine staining
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Adoptive Transfer:
-
Inject the desired number of this compound labeled T-cells (typically 1-10 x 10^6 cells) in a volume of 100-200 µL into the lateral tail vein of recipient mice.
-
-
In Vivo Proliferation and Persistence Analysis:
-
At desired time points (e.g., day 3, 7, 14), euthanize the mice and harvest relevant organs (spleen, lymph nodes, lung, tumor).
-
Prepare single-cell suspensions from the harvested organs.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers to identify the transferred T-cell population (e.g., using a congenic marker like CD45.1) and other immune cell subsets.
-
Acquire the samples on a flow cytometer.
-
Analyze the this compound fluorescence profile of the gated transferred T-cell population to determine the percentage of divided cells and calculate the division and proliferation indices.
-
-
In Vivo Cytokine Production Analysis:
-
For intracellular cytokine analysis, re-stimulate the isolated single-cell suspensions ex vivo with the relevant antigen or a polyclonal stimulator (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor for 4-6 hours.
-
After stimulation, stain the cells for surface markers.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2).
-
Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing cells within the divided and undivided this compound labeled T-cell populations.
-
Visualizations
Experimental Workflow for Adoptive T-Cell Transfer using this compound
Caption: Workflow of an adoptive T-cell transfer experiment using this compound.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
STING Signaling Pathway in T-Cells
Caption: Overview of the STING signaling pathway in T-cells.
References
Application Notes: Measuring Cell Migration and Motility using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in development, immune response, and disease pathogenesis, including cancer metastasis and inflammation. The ability to accurately track and quantify cell movement is essential for understanding these processes and for the development of novel therapeutics. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used fluorescent dye for long-term cell labeling, making it an excellent tool for cell migration and motility assays.[1][2][3]
Initially recognized for its application in cell proliferation assays, where the dye is sequentially halved in daughter cells, the stable and non-toxic nature of this compound labeling also permits the tracking of cell populations over time, independent of cell division.[4][5] Once inside the cell, the non-fluorescent this compound is cleaved by intracellular esterases to the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to intracellular proteins, ensuring long-term retention and minimal transfer to adjacent cells.[4][6][7]
These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration/motility assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.
Principle of this compound Labeling
This compound is a cell-permeable compound that is initially non-fluorescent. Upon crossing the cell membrane, intracellular esterases cleave the acetate (B1210297) groups, converting it into the fluorescent molecule CFSE.[2][6][7] The succinimidyl ester group of CFSE then forms stable covalent bonds with primary amines of intracellular proteins.[4][6] This results in stable, uniform, and long-lasting fluorescent labeling of the cells.
Experimental Protocols
I. General Protocol for this compound Cell Labeling
This initial labeling protocol is applicable to cells that will be used in subsequent migration or motility assays.
Materials:
-
Cells of interest in suspension
-
This compound (e.g., from a commercial kit)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without serum
-
Complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a stock solution (typically 1-10 mM).[8] Aliquot and store at -20°C, protected from light and moisture.[9][10]
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in pre-warmed (37°C) PBS or HBSS at a concentration of 1-10 x 10^6 cells/mL.[10]
-
Prepare Staining Solution: Immediately before use, dilute the this compound stock solution into the serum-free PBS or HBSS to the desired final working concentration. The optimal concentration (typically 0.5-10 µM) should be determined empirically for each cell type and application.[9]
-
Cell Staining: Add the cell suspension to the staining solution and mix gently. Incubate for 10-20 minutes at 37°C, protected from light.[4][8]
-
Stop Staining: To quench the reaction, add 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound this compound.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Wash the cells a total of three times to remove any residual unbound dye.[3][10]
-
Viability and Concentration Check: After the final wash, resuspend the cells in the appropriate medium for your assay. Perform a cell count and assess viability (e.g., using Trypan Blue).
-
The this compound labeled cells are now ready for use in migration or motility assays.
II. Protocol for Transwell Migration Assay
This assay measures the directional migration of cells through a porous membrane in response to a chemoattractant.
Materials:
-
This compound labeled cells
-
Transwell inserts (select pore size based on cell type)
-
24-well companion plate
-
Chemoattractant (e.g., growth factors, cytokines)
-
Serum-free or low-serum medium
-
Complete medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare Transwell Plate: Add the chemoattractant-containing medium to the lower wells of the 24-well plate. To the upper chamber (the insert), add serum-free or low-serum medium.
-
Seed Cells: Resuspend the this compound labeled cells in serum-free or low-serum medium and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Quantify Migrated Cells:
-
Microplate Reader Method: Place the inserts into a new 24-well plate containing a cell lysis buffer. After a short incubation, transfer the lysate to a black microplate and measure the fluorescence (Excitation/Emission ~492/517 nm).
-
Microscopy Method: Fix and stain the migrated cells on the lower surface of the membrane. Image the membrane using a fluorescence microscope and count the number of fluorescent cells per field of view.
-
III. Protocol for Wound Healing (Scratch) Assay
This assay measures the collective migration of a cell monolayer to close a mechanically created "wound."
Materials:
-
This compound labeled cells
-
24-well or 96-well culture plates
-
Pipette tip (p200 or p1000) or a specialized wound healing insert[11]
-
Fluorescence microscope with an imaging system
Procedure:
-
Create a Confluent Monolayer: Seed the this compound labeled cells in a multi-well plate and grow them until they form a confluent monolayer.
-
Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[12] Alternatively, use commercially available inserts to create a more uniform gap.[11]
-
Wash and Refeed: Gently wash the wells with PBS to remove dislodged cells and debris.[12] Add fresh culture medium, with or without the test compounds (e.g., migration inhibitors or enhancers).
-
Image at Time Zero (T0): Immediately after creating the wound, capture images of the scratch using a fluorescence microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Image at Subsequent Time Points: Capture images of the same wound fields at regular intervals (e.g., 6, 12, 24 hours) until the wound is closed in the control wells.
-
Data Analysis: Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at T0.
Data Presentation
Quantitative data from migration and motility assays should be summarized for clear interpretation and comparison between experimental conditions.
Table 1: Example Data from a Transwell Migration Assay
| Treatment Group | Chemoattractant | Mean Fluorescence Intensity (RFU) | Standard Deviation | Migration Index (Fold Change vs. Control) |
| Control | None | 150 | 15 | 1.0 |
| Positive Control | 10% FBS | 1250 | 98 | 8.3 |
| Drug A (1 µM) | 10% FBS | 625 | 55 | 4.2 |
| Drug B (1 µM) | 10% FBS | 1180 | 110 | 7.9 |
Table 2: Example Data from a Wound Healing Assay
| Treatment Group | Time (hours) | Mean Wound Area (µm²) | Standard Deviation | % Wound Closure |
| Control | 0 | 500,000 | 25,000 | 0% |
| 12 | 275,000 | 21,000 | 45% | |
| 24 | 50,000 | 8,000 | 90% | |
| Inhibitor X (10 µM) | 0 | 505,000 | 28,000 | 0% |
| 12 | 450,000 | 31,000 | 10.9% | |
| 24 | 380,000 | 29,000 | 24.8% |
Data Analysis and Interpretation
The analysis workflow involves quantifying the fluorescent signal, which corresponds to the number of migrated cells, and comparing it across different experimental conditions.
Conclusion
This compound is a powerful and versatile tool for measuring cell migration and motility. Its stable, non-toxic, and bright fluorescent labeling allows for the effective tracking of cell populations in both endpoint and real-time assays. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to quantify cell migration, screen for potential therapeutic agents, and further unravel the complexities of cellular movement. For optimal results, it is recommended to titrate the this compound concentration and incubation times for each specific cell type and experimental setup.[9][10]
References
- 1. Use of the intracellular fluorescent dye CFSE to monitor lymphocyte migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. transcriptionfactor.org [transcriptionfactor.org]
- 6. bio-rad.com [bio-rad.com]
- 7. abbkine.com [abbkine.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. med.virginia.edu [med.virginia.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Wound Healing Assay [cellbiolabs.com]
- 12. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Application Note & Protocol: CFDA-SE Stock Solution and Working Concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction to CFDA-SE
5(6)-Carboxyfluorescein diacetate succinimidyl ester (this compound) is a highly effective, cell-permeable fluorescent dye used for long-term cell tracing and the quantitative analysis of cell proliferation.[1][2] Its primary application is in monitoring cell division, where the dye is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation. This allows for the clear resolution of multiple rounds of cell division using flow cytometry.[1][3]
The dye is initially non-fluorescent and readily crosses the cell membrane. Once inside a living cell, intracellular esterase enzymes cleave the acetate (B1210297) groups, converting this compound into the fluorescent and less membrane-permeant carboxyfluorescein succinimidyl ester (CFSE).[4][5] The succinimidyl ester group of CFSE then covalently binds to free primary amines on intracellular proteins, ensuring the stable and long-term retention of the fluorescent label within the cell.[3][6]
Mechanism of Action
The utility of this compound is based on a two-stage intracellular activation and retention process.
-
Cellular Uptake: The diacetate form (this compound) is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[4]
-
Activation & Retention: Inside the cell, ubiquitous intracellular esterases cleave the two acetate groups. This reaction yields the fluorescent, amine-reactive CFSE.[2][5] The newly polar CFSE is less able to diffuse back out of the cell and is thus trapped. Its succinimidyl ester group then forms stable, covalent amide bonds with intracellular proteins.[3]
-
Generational Tracking: As a labeled cell divides, the covalently bound CFSE is distributed approximately equally between the two daughter cells.[6] Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell. This allows for the tracking of specific cell generations via flow cytometry.[3]
Figure 1. Intracellular activation and binding mechanism of this compound.
Protocols
Proper preparation and storage of the stock solution are critical to prevent hydrolysis and ensure consistent labeling.[7][8] Use high-quality, anhydrous or labeling-grade Dimethyl Sulfoxide (DMSO) for reconstitution.
Table 1: Stock Solution Preparation & Storage
| Parameter | Recommendation | Notes |
| Reagent | This compound, Lyophilized Powder | Allow vial to warm to room temperature before opening to prevent condensation.[9] |
| Solvent | Anhydrous/Labeling-Grade DMSO | Water will cause hydrolysis of the reagent, reducing its effectiveness.[7][8] |
| Concentration | 1 - 10 mM | Common concentrations include 2 mM, 5 mM, and 10 mM.[7][9][10] |
| Storage | -20°C or -80°C | Store in small, single-use aliquots to avoid freeze-thaw cycles.[6][8] |
| Stability | Up to 2-6 months at -20°C/-80°C | Protect from light and moisture. Use desiccants for storage.[7][8][10] |
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 5 mM stock from 500 µg of this compound (MW: 557.46 g/mol ), add 179 µL of DMSO).[9]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[10]
The optimal working concentration varies by cell type and application and should be determined empirically through titration.[7][11] Excessive concentrations can be toxic and may inhibit cell proliferation.[7][8]
Table 2: Recommended Working Concentrations
| Application | Cell Type | Concentration Range | Incubation Time |
| In Vitro Proliferation | Lymphocytes, PBMCs | 0.5 - 5 µM | 5 - 15 minutes |
| In Vitro Proliferation | Adherent Cell Lines (e.g., Fibroblasts) | 1 - 10 µM | 10 - 20 minutes |
| In Vivo Tracking | Adoptive Transfer | 2 - 10 µM | 10 - 15 minutes |
| Microscopy | General Cell Tracking | 5 - 25 µM | 15 minutes |
Data compiled from multiple sources.[6][7][8][9][11]
Protocol for Labeling Cells in Suspension (e.g., Lymphocytes):
-
Harvest cells and wash them with a protein-free buffer like PBS or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells at a concentration of 1x10⁶ to 5x10⁷ cells/mL in pre-warmed (37°C) buffer (e.g., PBS with 0.1% BSA).[7][11] Ensure the cells are in a single-cell suspension.
-
Prepare a 2X working solution of this compound in the same buffer. For a final concentration of 5 µM, prepare a 10 µM solution.[11]
-
Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently but quickly.
-
Incubate for 5-15 minutes at 37°C, protected from light.[7][11] The exact time should be optimized.
-
To stop the labeling reaction, add 5-10 volumes of ice-cold complete culture medium (containing fetal bovine serum, FBS). The proteins in the serum will quench any unreacted this compound.[9][11]
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with complete culture medium to remove any residual, unbound dye. An optional 5-minute incubation at 37°C before the final wash can help unreacted dye diffuse out of the cells.[7][11]
-
Resuspend the labeled cells in fresh, pre-warmed culture medium for subsequent experiments.
-
Analyze a sample of the cells by flow cytometry to establish the initial fluorescence intensity (Time Zero or Generation 0).
Figure 2. General experimental workflow for this compound cell labeling.
Important Considerations
-
Toxicity: High concentrations of this compound can be cytotoxic or cytostatic.[5][7] It is crucial to perform a titration to find the lowest possible concentration that provides a bright enough signal to resolve multiple generations.
-
Buffer Choice: Do not use buffers containing free amines (e.g., Tris) or lysine (B10760008) during the labeling step, as they will react with the dye.[9]
-
Homogeneity: Ensure a single-cell suspension before labeling to achieve uniform fluorescence intensity across the population, which is critical for resolving distinct generations.[4][11]
-
Controls: Always include an unlabeled control to set the background fluorescence and a labeled, non-proliferating control (e.g., treated with a cell cycle inhibitor) to determine the initial fluorescence intensity.
References
- 1. patch.com [patch.com]
- 2. stemcell.com [stemcell.com]
- 3. bio-rad.com [bio-rad.com]
- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. med.virginia.edu [med.virginia.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols for CFDA-SE Staining in Hematopoietic Stem Cell Tracking
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used fluorescent dye for tracking hematopoietic stem cells (HSCs) both in vitro and in vivo.[1][2] This lipophilic molecule readily crosses the cell membrane.[1][3][4] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent, membrane-impermeant carboxyfluorescein succinimidyl ester (CFSE).[1][3][4] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring stable and long-term labeling.[2][3][5] As cells divide, the CFSE fluorescence is distributed approximately equally between daughter cells, resulting in a successive halving of fluorescence intensity with each cell division.[1][3][4] This property makes this compound an invaluable tool for monitoring HSC proliferation, differentiation, and migration.
Principle of this compound Staining and Proliferation Analysis
The mechanism of this compound action involves passive diffusion into the cell, enzymatic conversion to a reactive form, and covalent labeling of intracellular proteins. The subsequent segregation of the fluorescent label during cell division allows for the quantitative analysis of proliferation by flow cytometry. Each peak of decreasing fluorescence intensity on a histogram represents a successive generation of divided cells.
Caption: Mechanism of this compound cell labeling and proliferation tracking.
Key Applications in Hematopoietic Stem Cell Research
-
Proliferation Assays: Quantifying the number of cell divisions HSCs undergo in response to various stimuli, such as cytokines or drug candidates.
-
In Vivo Cell Tracking: Monitoring the homing, engraftment, and long-term fate of transplanted HSCs in animal models.[6]
-
Toxicity Screening: Assessing the cytotoxic and cytostatic effects of compounds on HSC populations.[7][8][9]
-
Co-culture Studies: Distinguishing and tracking different cell populations in complex co-culture systems.
Experimental Protocols
I. Preparation of Reagents
It is crucial to use anhydrous dimethyl sulfoxide (B87167) (DMSO) for preparing the this compound stock solution to prevent hydrolysis of the dye.[2][10]
| Reagent | Preparation | Storage |
| This compound Stock Solution (e.g., 5 mM) | Dissolve 25 mg of this compound in 8.96 mL of anhydrous DMSO.[2] Vortex briefly to ensure complete dissolution. | Aliquot into single-use vials and store at -20°C, protected from light and moisture.[10] Stable for up to 2 months.[10] |
| Staining Buffer | Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA).[10] Ensure the buffer is at pH 7.[3] | Store at 4°C. |
| Wash Buffer | Complete cell culture medium (e.g., RPMI with 10% FBS).[10] | Store at 4°C. |
II. Staining Protocol for Hematopoietic Stem Cells (Suspension)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[3][5]
Caption: Experimental workflow for this compound staining of hematopoietic stem cells.
Detailed Steps:
-
Cell Preparation: Isolate HSCs using standard protocols (e.g., magnetic-activated cell sorting (MACS) for CD34+ cells or fluorescence-activated cell sorting (FACS)).[11] Ensure a single-cell suspension.
-
Washing: Wash the cells once with pre-warmed (37°C) PBS.
-
Resuspension: Resuspend the cell pellet in pre-warmed Staining Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Prepare a 2X working solution of this compound in Staining Buffer from the stock solution. Add an equal volume of the 2X this compound solution to the cell suspension to achieve the final desired concentration (typically 0.5-10 µM).[2][10] Mix gently.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[2][5] The optimal time and concentration should be determined empirically.[10]
-
Stopping the Reaction: Stop the staining process by adding 5 volumes of ice-cold complete culture medium.[5]
-
Washing: Pellet the cells by centrifugation and wash them three times with complete culture medium to remove any unbound dye.[10] An additional 5-minute incubation at 37°C between the second and third washes can help remove residual unbound dye.[10]
-
Final Resuspension: Resuspend the stained cells in fresh, pre-warmed culture medium for subsequent experiments or analysis.
III. Data Acquisition and Analysis by Flow Cytometry
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.[3] Detect the CFSE signal in the fluorescein (B123965) (FITC) channel (emission maximum ~517 nm).[3][5]
-
Controls:
-
Unstained Control: To set the background fluorescence.
-
Time Zero Control: A sample of stained cells analyzed immediately after staining to establish the fluorescence intensity of the undivided population.[3]
-
-
Data Analysis:
-
Gate on the viable cell population using forward and side scatter properties. A viability dye such as 7-AAD or propidium (B1200493) iodide can also be used.
-
Generate a histogram of CFSE fluorescence intensity.
-
The peak of the time zero control represents generation 0. Subsequent peaks with halved fluorescence intensity correspond to successive generations.
-
Use proliferation analysis software to model the peaks and quantify the percentage of cells in each generation, the division index, and the proliferation index.
-
IV. Considerations and Troubleshooting
-
Toxicity: this compound can be toxic to some cell types at high concentrations.[10] It is essential to perform a titration to determine the lowest effective concentration that provides a bright signal with minimal impact on cell viability and function.[10]
-
Heterogeneity in Staining: Ensure a homogenous single-cell suspension before staining to achieve uniform labeling.
-
Autofluorescence: Be aware of potential autofluorescence, especially in irradiated or stressed cells.[12] Use appropriate controls to compensate for this.
-
Marker Expression: High concentrations of this compound may affect the expression of some cell surface markers. Validate antibody staining on labeled cells.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| This compound Stock Concentration | 2-5 mM in anhydrous DMSO | High concentration stock for dilution to working solutions. | [2][10] |
| This compound Working Concentration | 0.5 - 10 µM | Optimal concentration for staining varies by cell type and application. Titration is recommended. | [2][10] |
| Cell Density for Staining | 1 x 10^6 cells/mL | Ensures uniform exposure of cells to the dye. | [5] |
| Incubation Time | 10 - 20 minutes | Sufficient time for dye uptake and binding. | [2][5] |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity and cell viability. | [2][5][10] |
| Excitation Wavelength | 488 nm | Standard laser line for exciting CFSE. | [3] |
| Emission Wavelength | ~517 nm | Peak emission wavelength for CFSE detection. | [3][5] |
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific research needs. Always refer to the manufacturer's instructions for the specific this compound product being used.
References
- 1. stemcell.com [stemcell.com]
- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Noninvasive Tracking of Hematopoietic Stem Cells in a Bone Marrow Transplant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity testing using hematopoietic stem cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Assays of Hematopoietic Stem Cells in Toxicology Research | Springer Nature Experiments [experiments.springernature.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. FACS-Based Assessment of Human Hematopoietic Stem and Progenitor Cells [mdpi.com]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Determining Cell Generation Number using CFDA-SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a fluorescent dye used for long-term cell tracing and the analysis of cell proliferation.[1][2][3] The non-fluorescent and cell-permeable this compound passively diffuses into cells.[4][5] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the highly fluorescent, amine-reactive carboxyfluorescein succinimidyl ester (CFSE).[1][4] CFSE covalently binds to intracellular proteins, ensuring its retention within the cell.[1][5] As cells divide, the CFSE is distributed approximately equally between the two daughter cells, leading to a successive halving of the fluorescence intensity with each generation.[4][5] This allows for the tracking of cell divisions and the determination of the generation number of individual cells within a population using flow cytometry.[1][4][6]
Principle of this compound Based Proliferation Analysis
The fundamental principle of using this compound for tracking cell proliferation lies in the serial dilution of the fluorescent dye with each cell division. A uniformly stained population of cells will initially show a single bright peak of fluorescence when analyzed by flow cytometry. As the cells proliferate, each division results in daughter cells with approximately half the fluorescence intensity of the parent cell. This leads to the appearance of multiple, successively dimmer fluorescence peaks on a histogram, with each peak representing a distinct cell generation. By analyzing the distribution of cells across these peaks, one can quantify various parameters of cell proliferation.
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration 1000-fold higher than the final working concentration (e.g., 2 mM for a 2 µM final concentration) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[7][8]
-
Storage: Aliquot the stock solution into single-use vials and store them desiccated at -20°C.[7][8] To avoid hydrolysis, use aliquots for no more than two months.[7][8]
Cell Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Suspend cells in a single-cell suspension in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL.[7] Ensure there are no cell clumps.
-
This compound Working Solution: Prepare a 2x working solution of this compound from the stock solution in PBS with 0.1% BSA. For example, for a final labeling concentration of 5 µM, prepare a 10 µM solution.[7][8] The volume of the working solution should be equal to the volume of the cell suspension.[7]
-
Staining: Add an equal volume of the 2x this compound working solution to the cell suspension. Mix gently and incubate for 10-15 minutes at 37°C.[1][2][7] The optimal staining concentration and time should be determined empirically for each cell type, typically ranging from 0.5 to 25 µM.[1][2]
-
Stopping the Reaction: To stop the staining, add 5 volumes of ice-cold complete culture medium to the cell suspension.[1][2] The protein in the medium will quench the unreacted this compound.[7]
-
Washing: Centrifuge the cells and wash them three times with complete culture medium to remove any unbound dye.[1][8] An optional incubation at 37°C for 5 minutes after the second wash can help free unreacted this compound to diffuse out of the cells before the final wash.[8]
-
Cell Culture: Resuspend the cells in the appropriate culture medium and proceed with the experiment.
Data Acquisition and Analysis
Flow Cytometry
-
Instrumentation: Acquire data on a flow cytometer equipped with a 488 nm laser for excitation.[7]
-
Emission Detection: Detect the CFSE fluorescence in the fluorescein (B123965) (FITC) channel, typically using a 530/30 or similar bandpass filter.[7]
-
Controls: Include an unstained cell sample as a negative control to set the background fluorescence.[1]
Gating Strategy
A proper gating strategy is crucial for accurate analysis of this compound data.
-
Forward vs. Side Scatter (FSC/SSC): Gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris.[9][10]
-
Doublet Exclusion: Use a plot of FSC-Area versus FSC-Height (or FSC-Width) to gate on single cells and exclude doublets or cell aggregates.[11]
-
CFSE Histogram: Generate a histogram of the CFSE fluorescence for the gated single-cell population. The x-axis will represent fluorescence intensity, and the y-axis will represent the number of cells.
Quantitative Data Analysis
Once the generational peaks are identified on the CFSE histogram, several quantitative parameters can be calculated to describe the proliferative response. Many flow cytometry analysis software packages, such as FlowJo, have built-in tools for proliferation analysis.[12][13]
| Parameter | Description | Formula/Method of Calculation |
| Percentage of Divided Cells | The fraction of cells in the initial population that have undergone at least one division. | Calculated by summing the number of cells in all generations except generation 0 and dividing by the total number of cells. |
| Division Index | The average number of divisions for all cells in the culture. | Calculated by summing the product of the number of cells in each generation and the generation number, then dividing by the total number of cells. |
| Proliferation Index | The average number of divisions that a responding cell has undergone. | Calculated by summing the product of the number of cells in each generation and the generation number, then dividing by the number of cells that have divided (total cells - generation 0 cells). |
| Precursor Frequency | The proportion of the original cell population that has proliferated. | This is derived by back-calculation based on the number of cells in each generation to estimate the number of original parent cells that went on to divide.[14] |
| Replication Index | The fold-expansion of the overall culture. | The sum of the cells in all generations divided by the computed number of original parent cells.[14] |
Application Notes
-
Toxicity: this compound can be toxic to some cell types, potentially causing growth arrest or apoptosis.[7][8] It is crucial to perform a titration to determine the lowest effective concentration that provides adequate fluorescence for tracking multiple generations without compromising cell viability.[7][8]
-
Cell Type Variability: The optimal staining concentration and incubation time can vary significantly between different cell types.[8]
-
In Vivo Studies: For in vivo studies, such as adoptive T-cell transfer, higher concentrations of this compound (e.g., 2-5 µM) may be required for long-term tracking.[7][8]
-
Multi-color Flow Cytometry: CFSE's green fluorescence allows for simultaneous staining with other fluorescently labeled antibodies, enabling the analysis of proliferation within specific cell subpopulations.[6][15]
-
Data Interpretation: The peaks in the CFSE histogram should be distinct and well-resolved for accurate generation counting. Up to 8 rounds of division can typically be tracked before the fluorescence intensity approaches the level of autofluorescence of unstained cells.[4]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometry Analysis Software I FluoroFinder [fluorofinder.com]
- 14. appliedcytometry.com [appliedcytometry.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
troubleshooting CFDA-SE staining variability in experiments
Welcome to the technical support center for CFDA-SE staining. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve variability in their this compound-based cell proliferation and tracking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound staining and analysis.
Staining & Preparation
1. Why is my this compound staining intensity weak or variable between experiments?
Several factors can contribute to weak or inconsistent staining:
-
This compound Stock Solution Degradation: this compound is sensitive to moisture and can hydrolyze, leading to reduced staining efficiency.[1][2] It is crucial to dissolve this compound in anhydrous DMSO and store it in single-use aliquots at -20°C with a desiccant.[1][2] Aliquoted stocks should ideally be used within two months.[1][2]
-
Suboptimal Dye Concentration: The optimal this compound concentration is cell-type dependent.[1][3] A concentration that is too low will result in dim staining, while a concentration that is too high can be toxic to cells.[1][4] It is recommended to perform a titration to determine the lowest effective concentration that provides bright staining with minimal impact on cell viability.[1][2]
-
Incorrect Staining Buffer: Staining should be performed in a protein-free or low-protein buffer like PBS or HBSS, as the dye can react with proteins in the media, reducing its availability for intracellular staining.[1][2]
-
Variable Incubation Time: Inconsistent incubation times can lead to variability. A typical incubation time is 5-10 minutes at 37°C.[1][2]
2. I'm observing high cell death after this compound staining. What could be the cause?
-
This compound Toxicity: At high concentrations, this compound can be toxic and may induce apoptosis or growth arrest in some cell types.[1][2] It is essential to titrate the dye to find the lowest concentration that still provides adequate fluorescence for your application.
-
Prolonged Incubation: Extending the incubation time beyond the recommended 5-10 minutes can increase cytotoxicity.[2]
-
Suboptimal Cell Health: Using cells with poor viability from the start will likely result in increased cell death after staining. Ensure you start with a healthy, single-cell suspension.
Flow Cytometry Analysis
3. Why are the proliferation peaks in my flow cytometry data not well-resolved?
-
Heterogeneous Staining: If the initial staining is not uniform, the subsequent halving of fluorescence with each cell division will not result in distinct peaks. This can be caused by cell clumping or labeling activated cells that are larger and more varied in size.[5] Ensure a single-cell suspension by filtering if necessary.[1][2]
-
Low Proliferation Rate: If the cells are not proliferating robustly, the peaks representing subsequent generations will be difficult to distinguish.[6] Include a positive control for proliferation, such as stimulation with phytohemagglutinin (PHA), to ensure the assay is working.[7]
-
Insufficient Culture Time: Allow sufficient time for multiple cell divisions to occur. For some cell types, this may require culturing for 5 days or more.[6]
4. My background fluorescence is high. How can I reduce it?
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound, leading to high background. Wash the cells at least three times with complete media after staining.[1] The protein in the complete media helps to quench any remaining reactive dye.[2]
-
Dead Cells: Dead cells can non-specifically bind fluorescent reagents.[8] Use a viability dye to exclude dead cells from your analysis.
-
Autofluorescence: Some cell types are naturally more autofluorescent. Include an unstained control to determine the level of background fluorescence.[9]
Experimental Protocols & Data
Recommended this compound Staining Parameters
The optimal conditions for this compound staining can vary depending on the cell type and experimental goals. The following table summarizes generally recommended starting concentrations and incubation times.
| Parameter | In Vitro Cell Tracking & Proliferation | In Vivo Adoptive Transfer | Microscopy Applications |
| This compound Concentration | 0.5 - 5 µM[2][10] | 2 - 5 µM[1][2] | Up to 25 µM[10][11] |
| Incubation Time | 5 - 15 minutes[1][10] | 5 - 10 minutes[1][2] | 15 minutes[10][11] |
| Incubation Temperature | 37°C[1][2] | 37°C[1][2] | 37°C[10][11] |
Detailed Staining Protocol for Suspension Cells
-
Cell Preparation: Start with a single-cell suspension of healthy, viable cells. Adjust the cell concentration to 1 x 10⁶ to 5 x 10⁷ cells/mL in pre-warmed PBS or HBSS with 0.1% BSA.[1][2] If necessary, filter the cells through a nylon mesh to remove clumps.[1][2]
-
This compound Preparation: Prepare a 2X working solution of this compound in the same buffer used for cell suspension. For example, if the final desired concentration is 2 µM, prepare a 4 µM solution.
-
Staining: Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[1][2]
-
Washing: Immediately stop the staining reaction by adding 5 volumes of ice-cold complete culture medium.[10] Centrifuge the cells and discard the supernatant.
-
Repeat the wash step at least two more times with complete culture medium at room temperature.[1] An optional incubation at 37°C for 5 minutes after the second wash can help remove any remaining unbound dye.[1][2]
-
Final Resuspension: Resuspend the cells in the appropriate medium for your downstream application and proceed with your experiment.
Visual Guides
This compound Mechanism of Action
The following diagram illustrates how non-fluorescent this compound becomes fluorescent and is retained within the cell, allowing for the tracking of cell proliferation.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
CFDA-SE Assay Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assays. This guide is designed for researchers, scientists, and drug development professionals to help solve common problems encountered during cell proliferation and tracking experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable dye used to monitor cell proliferation.[1] Once inside a cell, the non-fluorescent this compound is cleaved by intracellular esterases to become the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[2][3] CFSE then covalently binds to intracellular proteins.[4] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells, leading to a successive halving of the fluorescence intensity. This allows for the tracking of cell generations by flow cytometry.[2][5]
Q2: What is the difference between this compound and CFSE?
A2: this compound (carboxyfluorescein diacetate succinimidyl ester) is the non-fluorescent, cell-permeable precursor to CFSE (carboxyfluorescein succinimidyl ester).[6][7] Intracellular esterases must cleave the acetate (B1210297) groups from this compound to form the fluorescent and cell-retained CFSE.[8][9] It is important to use the correct nomenclature, as CFSE itself is not cell-permeable.[6][7]
Q3: What are the optimal excitation and emission wavelengths for CFSE?
A3: The approximate excitation maximum for CFSE is 492 nm, and the emission maximum is 517 nm.[2][4] Therefore, it can be detected using a flow cytometer with a 488 nm laser and standard fluorescein (B123965) (FITC) filter sets.[2][10]
Troubleshooting Guide
Below are common problems encountered during this compound assays, along with their potential causes and recommended solutions.
Problem 1: Weak or No Fluorescent Signal
Possible Causes:
-
Improper Reagent Storage and Handling: this compound is sensitive to hydrolysis when exposed to water.[6][7]
-
Low Dye Concentration: The concentration of this compound was insufficient for optimal staining.[4][10]
-
Unhealthy Cells: Cells in poor health may not have sufficient esterase activity to convert this compound to CFSE.[4]
-
Presence of Serum in Staining Buffer: Esterases in serum can prematurely cleave this compound, preventing it from entering the cells.[4][10]
-
Fluorescence Quenching: Phenol (B47542) red in the imaging media can quench CFSE fluorescence.[4] Additionally, excessive exposure to light can cause photobleaching.[8]
Solutions:
-
Reagent Handling: Prepare this compound stock solution in anhydrous DMSO.[7][11] Aliquot into single-use vials and store at -20°C with a desiccant.[6][7][11] Avoid repeated freeze-thaw cycles. Aliquoted stocks should ideally be used within 2 months.[6][11]
-
Optimize Dye Concentration: Perform a titration to determine the lowest effective concentration of this compound that provides a bright signal.[6][7] Concentrations can range from 0.5 to 25 µM depending on the cell type and application.[4]
-
Use Healthy Cells: Ensure cells are healthy and in the logarithmic growth phase before staining.
-
Serum-Free Staining: Perform the staining step in a serum-free buffer like PBS or HBSS, which can be supplemented with a low concentration of BSA (e.g., 0.1%).[6][11]
-
Minimize Quenching: Use phenol red-free media for fluorescence imaging.[4] Protect stained cells from light.[8][12]
Problem 2: High Background Fluorescence
Possible Causes:
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the cell suspension.[7]
-
Dye Overloading: Using too high a concentration of this compound can lead to dye leakage from cells.[10]
Solutions:
-
Thorough Washing: After staining, wash the cells at least two to three times with complete culture media.[6][11] The protein in the media helps to quench any remaining reactive dye.[6][7] An additional incubation step at 37°C for 5-30 minutes after the second wash can help free, unreacted dye to diffuse out of the cells before the final wash.[4][6][11]
-
Optimize Staining Conditions: Reduce the this compound concentration and/or shorten the incubation time.[10]
Problem 3: High Cell Death or Toxicity
Possible Causes:
-
High this compound Concentration: this compound can be toxic to some cell types, especially at high concentrations, potentially leading to growth arrest or apoptosis.[6][7][11]
-
Extended Incubation Time: Prolonged exposure to the dye can increase cytotoxicity.[13]
Solutions:
-
Titrate Dye Concentration: It is crucial to determine the lowest possible concentration of this compound that still provides adequate staining for your specific cell type.[6][7] For many in vitro experiments, a range of 0.5 to 2 µM is often sufficient.[7][11]
-
Optimize Incubation Time: Titrate the incubation time to find the minimum effective duration, which is typically between 5 and 15 minutes.[4]
-
Assess Viability: Always check cell viability after the labeling procedure.[6][7]
Problem 4: Uneven Staining or Broad Peak in Unstimulated Control
Possible Causes:
-
Poor Mixing: Inadequate mixing of the cell suspension with the this compound solution can lead to heterogeneous staining.[10]
-
Cell Clumping: Aggregates of cells will not be uniformly stained.
-
Multiple Cell Types: The presence of different cell populations with varying sizes or proliferation rates in the initial culture.[10]
Solutions:
-
Ensure Homogeneous Suspension: Gently but thoroughly mix the cells with the this compound solution.[10]
-
Single-Cell Suspension: Ensure a single-cell suspension before staining by filtering the cells through a nylon mesh if necessary.[6][11]
-
Homogeneous Cell Population: If possible, start with a more uniform cell population.
Data Presentation
Table 1: Recommended this compound Staining Parameters
| Parameter | Recommended Range | Key Considerations |
| Stock Solution | 1-5 mM in anhydrous DMSO | Aliquot and store at -20°C with desiccant.[6][8] |
| Working Concentration | 0.5 - 25 µM | Titrate to find the lowest effective concentration for your cell type.[4][7] |
| In vitro proliferation: 0.5 - 5 µM[6][11] | ||
| In vivo tracking: 2 - 10 µM[6][11] | ||
| Cell Density | 1 x 10⁶ to 5 x 10⁷ cells/mL | Ensure a single-cell suspension.[6][11] |
| Staining Buffer | PBS or HBSS (serum-free) | Can be supplemented with 0.1% BSA.[6][11] |
| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time.[2][6] |
| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used.[6][11] |
| Wash Steps | 2-3 times with complete media | An extra incubation at 37°C before the final wash can reduce background.[6][11] |
Experimental Protocols
Detailed Methodology for this compound Staining of Suspension Cells
-
Cell Preparation:
-
Start with a healthy, actively dividing cell culture.
-
Count the cells and centrifuge to obtain the desired number of cells.
-
Wash the cells once with pre-warmed, serum-free buffer (e.g., PBS with 0.1% BSA).
-
Resuspend the cell pellet in the serum-free buffer at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL. Ensure a single-cell suspension.[6][11]
-
-
Staining:
-
Prepare a 2X working solution of this compound in the same serum-free buffer. For example, for a final concentration of 5 µM, prepare a 10 µM solution.[6][11]
-
Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently but thoroughly.
-
Incubate for 5-15 minutes at 37°C, protected from light.[4][6] The optimal time should be determined for each cell type.
-
-
Washing:
-
To stop the staining reaction, add 5-10 volumes of ice-cold complete culture medium (containing FBS).[4]
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells two to three times with complete culture medium to remove any unbound dye.[6][11]
-
For an optional step to further reduce background, after the second wash, resuspend the cells in complete medium and incubate for an additional 5-30 minutes at 37°C before the final wash.[4][6]
-
-
Analysis:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application.
-
A sample of the stained cells can be analyzed immediately by flow cytometry to determine the initial fluorescence intensity (Time 0).
-
The remaining cells can be placed in culture for the desired proliferation period.
-
Harvest cells at different time points and analyze by flow cytometry using a 488 nm excitation laser.[2]
-
Visualizations
Caption: Mechanism of this compound action and fluorescence inheritance.
Caption: Standard experimental workflow for a this compound proliferation assay.
Caption: Troubleshooting decision tree for common this compound assay issues.
References
- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CFDA-SE Staining for Cell Viability
Welcome to the technical support center for optimizing Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) staining protocols. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and maintain optimal cell health during cell tracking and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable dye used for long-term cell labeling and tracking.[1][2][3] It is initially non-fluorescent but becomes highly fluorescent after entering a viable cell.[1][2][4] Inside the cell, intracellular enzymes called esterases cleave off the acetate (B1210297) groups, converting this compound into Carboxyfluorescein Succinimidyl Ester (CFSE).[1][2][4] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring the dye is retained within the cell and is not transferred to adjacent cells.[1][3][4] With each cell division, the fluorescence is distributed approximately equally between the two daughter cells, allowing for the tracking of cell proliferation as a successive halving of fluorescence intensity.[1][4]
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration varies depending on the cell type and the specific application.[1][5][6] It is crucial to perform a titration to find the lowest possible concentration that provides a bright enough signal for your experiment, as high concentrations can be toxic.[5][7][8][9] For many cell types, a final concentration between 0.5 µM and 5 µM is effective.[7][8]
Q3: Can this compound labeling affect cell viability?
A3: Yes, this compound can be toxic to some cells, especially at high concentrations or with prolonged incubation times.[7][8][10] This can lead to growth arrest and apoptosis.[7][8] Therefore, it is essential to optimize the labeling conditions and use the lowest effective concentration to minimize cytotoxicity.[1][7][8] Studies have shown that when optimized, the cell death rate caused by this compound labeling can be below 5%.[6]
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 2 mM or 5 mM).[1][7][10][11] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light and moisture (e.g., over desiccant).[7][8][11] The dye can hydrolyze in the presence of water, so it's important to use anhydrous DMSO and protect it from moisture.[7][8] Aliquoted stocks are generally stable for up to 2 months.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound staining experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | A. This compound concentration is too high. [5][7][8] | A. Perform a titration to determine the lowest effective concentration for your specific cell type.[5][7][8] Start with a range of concentrations (e.g., 0.5 µM to 10 µM).[7] |
| B. Incubation time is too long. [7] | B. Reduce the incubation time. Typically, 5-15 minutes is sufficient.[1][7][12] | |
| C. Cells are not healthy prior to labeling. [5] | C. Ensure you are using a healthy, viable cell population for labeling. | |
| Low or No Fluorescent Signal | A. This compound concentration is too low. [5] | A. Increase the this compound concentration. Perform a titration to find the optimal concentration.[5] |
| B. Insufficient incubation time. [5] | B. Increase the incubation time with the dye, but be mindful of potential toxicity.[5] | |
| C. Premature cleavage of the dye by serum esterases. [5] | C. Perform the labeling step in serum-free media or PBS.[5][7] Serum proteins can also bind to the dye, reducing its availability. | |
| D. Hydrolyzed this compound stock. [7][8] | D. Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage of the stock solution (aliquoted, -20°C, desiccated).[7][8] | |
| Uneven Staining / Broad Peak in Flow Cytometry | A. Poor mixing of this compound with cells. [5] | A. Ensure the cell suspension is homogenous and that the dye is mixed thoroughly and rapidly with the cells.[5][11] Vortexing immediately after adding the dye can help.[13] |
| B. Presence of multiple cell types with different sizes or protein content. [5] | B. If working with a mixed population, consider that different cell types may stain differently. Gate on your specific population of interest for analysis. | |
| C. Labeling in the presence of serum. [13] | C. Avoid having serum in your labeling media as the dye can bind to proteins, leading to non-uniform labeling.[13] | |
| Dye Transfer to Unlabeled Cells | A. Overloading of the dye leads to leakage. [1][5] | A. Reduce the dye concentration and/or the labeling time.[1][5] |
| B. Incomplete washing after labeling. | B. Ensure thorough washing of cells (at least 3 times) with complete media after staining to remove any unbound dye.[1][7] An extra incubation step (e.g., 5 minutes at 37°C) before the final wash can help free dye diffuse out.[7][8] |
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type and experimental goals. The following table summarizes generally recommended concentration ranges from the literature. A titration is always recommended for your specific cell type and conditions.
| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference(s) |
| Short-term Viability/Tracking | General | 0.5 - 5 µM | 5 - 15 min | [1][5][7] |
| Long-term Proliferation (in vitro) | General, Lymphocytes | 0.5 - 10 µM | 5 - 15 min | [1][7][14] |
| In Vivo Cell Tracking | Transplanted Cells | 2 - 10 µM | 5 - 10 min | [7][8] |
| Microscopy | General | Up to 25 µM | 15 min | [1][5] |
| Specific Example: T-cells / PBMCs | Human/Mouse | 1 - 10 µM (5 µM is common) | 5 - 15 min | [10][13][14] |
Experimental Protocols
Protocol 1: Labeling Suspension Cells (e.g., Lymphocytes)
-
Cell Preparation: Start with a single-cell suspension of healthy, viable cells. Wash the cells and resuspend them in pre-warmed (37°C) serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells/mL.[7][8]
-
Dye Preparation: Prepare a 2X working solution of this compound in the same serum-free medium or PBS used for the cells. For a final concentration of 5 µM, prepare a 10 µM solution.[7][8]
-
Labeling: Add an equal volume of the 2X this compound solution to the cell suspension. Mix immediately and thoroughly by gentle vortexing.[7][13]
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[7][12] The optimal time should be determined empirically.[6]
-
Quenching: Stop the labeling reaction by adding at least 5 volumes of ice-cold complete culture medium (containing 10% FBS).[1][5] The proteins in the serum will quench any unreacted dye.[7] Incubate on ice for 5 minutes.[1][5]
-
Washing: Pellet the cells by centrifugation. Wash the cells a total of three times with complete culture medium to remove any residual, unbound dye.[1][7] An optional 5-minute incubation at 37°C before the final wash can improve the removal of unbound dye.[7][8]
-
Final Step: Resuspend the labeled cells in fresh, pre-warmed culture medium for your downstream application.
Protocol 2: Assessing Cell Viability Post-Staining
-
Sample Collection: After the final wash of the this compound labeling protocol, take an aliquot of the cell suspension.
-
Viability Staining: Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to the cell aliquot according to the manufacturer's instructions. These dyes are excluded by live cells but can enter and stain dead or dying cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Gating and Analysis:
-
First, gate on your cell population of interest based on forward and side scatter.
-
From this population, create a plot of CFSE fluorescence versus viability dye fluorescence.
-
Live cells will be CFSE-positive and viability dye-negative. Dead cells will be positive for both (or CFSE-dim/negative and viability dye-positive).
-
Calculate the percentage of viable cells (viability dye-negative) within the CFSE-positive population. Compare this to an unstained control sample to determine the impact of the labeling procedure on cell viability.
-
Visualizations
Caption: Workflow for this compound cell labeling and subsequent viability check.
Caption: Conversion of non-fluorescent this compound to fluorescent CFSE inside a cell.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. stemcell.com [stemcell.com]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bio-rad.com [bio-rad.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Navigating CFDA-SE Staining: A Guide to Reducing Toxicity in Sensitive Primary Cells
For researchers, scientists, and drug development professionals utilizing Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) for cell proliferation and tracking assays, ensuring the viability of sensitive primary cells is paramount. High concentrations or suboptimal handling of this compound can lead to significant cytotoxicity, compromising experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate this compound-induced toxicity and optimize your experimental protocols.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges with high cell mortality or altered cellular function following this compound labeling. This guide addresses the most common issues in a question-and-answer format.
Q1: After this compound labeling, I'm observing high levels of cell death in my primary T cells. What are the likely causes and how can I fix this?
A1: High cell death post-labeling is a common issue, often stemming from excessive dye concentration and prolonged incubation. This compound labeling is known to be somewhat toxic and can trigger growth arrest and apoptosis in some cell types.[1][2][3] To address this, a systematic optimization of your protocol is necessary.
-
Titrate this compound Concentration: The optimal concentration is highly cell-type dependent. For sensitive primary cells, it is crucial to perform a dose-response experiment to identify the lowest effective concentration that provides adequate fluorescence for tracking without inducing significant cell death.[1][2][3]
-
Shorten Incubation Time: The labeling process is rapid. Incubation times of 5 to 10 minutes at 37°C are typically sufficient.[1][3] Minimize this duration to what is necessary for adequate staining.
-
Optimize Cell Density: Labeling at a higher cell concentration (e.g., 1 x 10⁷ cells/mL or higher) can reduce the amount of dye per cell, thereby lowering toxicity.
-
Quench Promptly with Serum: After incubation, immediately stop the labeling reaction by adding complete media containing a high concentration of protein, such as Fetal Bovine Serum (FBS). The proteins in the serum will react with and inactivate any unbound this compound.[2]
-
Thorough Washing: Wash the cells at least three times with complete media after quenching to remove any residual, unbound dye. An additional incubation step at 37°C for 5 minutes after the second wash can help facilitate the diffusion of unreacted this compound out of the cells before the final wash.[1][3]
Q2: My cells show reduced proliferation and altered function after this compound staining, even with good viability. Why is this happening?
A2: Sublethal toxicity from this compound can still impact cellular processes. The covalent modification of intracellular proteins by CFSE (the active form of this compound) can interfere with normal cellular functions.
-
Use the Lowest Possible Concentration: As with overt toxicity, reducing the this compound concentration is the primary solution. Even if viability appears high, a lower concentration may be necessary to preserve normal cell function.
-
Consider an "Efflux" Step: After the initial washes, a short incubation (e.g., 10 minutes) in 100% serum can help to "purge" some of the unbound dye from the cells, potentially reducing long-term functional impairment.
-
Evaluate Alternatives: For particularly sensitive applications or cell types, consider using alternative, less toxic proliferation dyes such as CellTrace™ Violet or CytoTell™ dyes. These have been reported to have minimal cytotoxicity and better cellular retention compared to CFSE.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound handling and its effects on primary cells.
Q: What is the recommended starting concentration range for this compound with sensitive primary cells?
A: For sensitive primary cells like lymphocytes or monocytes, it is advisable to start with a low concentration and titrate upwards. A general starting range is 0.5 µM to 5 µM.[1][3] For many in vitro experiments, 0.5 µM to 2 µM is often sufficient.[1][3]
Q: How should I prepare and store my this compound stock solution to maintain its quality?
A: this compound is susceptible to hydrolysis. Prepare a high-concentration stock solution (e.g., 2 mM, which is 1000-fold higher than a 2 µM working concentration) in anhydrous DMSO.[1][2] Aliquot this stock into single-use vials and store them at -20°C with a desiccant.[1][2] Avoid repeated freeze-thaw cycles. Stocks should generally not be used for more than two months.[1][3]
Q: What is the underlying mechanism of this compound toxicity?
A: The primary mechanism of this compound toxicity is linked to the covalent modification of a wide range of intracellular proteins by its active form, CFSE. This non-specific binding can disrupt protein function, leading to cellular stress, growth arrest, and ultimately, apoptosis. While the precise signaling pathways are not fully elucidated for this compound specifically, cellular stress is known to activate intrinsic apoptotic pathways involving the Bcl-2 family of proteins and the activation of executioner caspases like caspase-3.
Q: Are there less toxic alternatives to this compound?
A: Yes, several newer generation cell proliferation dyes have been developed with reduced toxicity profiles. CellTrace™ Violet and the family of CytoTell™ dyes are excellent alternatives that often exhibit brighter fluorescence and lower impact on cell viability and function.
Data Presentation: Quantitative Impact of this compound on Cell Viability
Optimizing this compound concentration is critical for maintaining the health of sensitive primary cells. The following tables summarize the impact of varying this compound concentrations on the viability of different cell types.
Table 1: Effect of this compound Concentration on Jurkat Cell Viability
| This compound Concentration (µM) | Cell Viability after 6 Days (%) |
| 5 (Recommended Working Conc.) | < 15% |
| > 2 | Toxic |
| 0.5 - 1 | Optimal for maintaining viability |
Data adapted from studies on Jurkat cells, a human T lymphocyte cell line.
Table 2: General Guidelines for this compound Concentration in Primary Cells
| Cell Type | Recommended Starting Concentration Range (µM) | Key Considerations |
| Primary T Lymphocytes | 0.5 - 5 | Highly sensitive to high concentrations. Titration is essential. |
| Primary Monocytes/Macrophages | 1 - 10 | May require slightly higher concentrations due to higher cytoplasmic volume. |
| Stem/Progenitor Cells | 0.2 - 2 | Extremely sensitive; use the lowest possible concentration. |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Staining and Viability
This protocol outlines a method to determine the optimal this compound concentration for your specific primary cell type.
-
Cell Preparation: Prepare a single-cell suspension of your primary cells in a protein-free buffer like PBS or HBSS at a concentration of 1 x 10⁷ cells/mL.
-
Prepare this compound Dilutions: From your 2 mM stock solution in anhydrous DMSO, prepare a series of 2X working solutions in protein-free buffer (e.g., 10 µM, 4 µM, 2 µM, 1 µM, 0.4 µM).
-
Labeling: Add an equal volume of each 2X this compound working solution to an equal volume of the cell suspension to achieve final concentrations of 5 µM, 2 µM, 1 µM, 0.5 µM, and 0.2 µM. Include an unstained control.
-
Incubation: Incubate the cells for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the reaction by adding 10 volumes of cold complete culture medium containing at least 10% FBS.
-
Washing: Centrifuge the cells and wash them three times with complete culture medium.
-
Analysis:
-
Immediately after staining, assess the fluorescence intensity of each sample by flow cytometry to determine the concentration that provides adequate signal.
-
Culture the labeled cells under your standard experimental conditions.
-
Assess cell viability at 24, 48, and 72 hours post-staining using a viability dye (e.g., Propidium Iodide or 7-AAD) and flow cytometry.
-
-
Determination of Optimal Concentration: The optimal concentration will be the lowest concentration that gives a bright, uniform fluorescence signal with minimal impact on cell viability over time.
Visualizing Experimental Workflows and Cellular Pathways
Diagram 1: Experimental Workflow for this compound Staining Optimization
References
strategies to reduce background fluorescence in CFDA-SE staining
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) staining experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, making data interpretation difficult. The following Q&A section addresses common causes and provides targeted solutions.
Q1: My background fluorescence is high in all samples, including my unstained control. What is the likely cause?
A1: High fluorescence in unstained controls points to cellular autofluorescence. Dead cells are a major co[1][2]ntributor to autofluorescence and non-specific dye binding because their compromised membranes allow dyes to enter and bind indiscriminately to intracellular proteins.
Solutions:
-
Exc[3][4][5]lude Dead Cells: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or fixable viability dyes) to gate out dead cells during flow cytometry analysis. This is the most effectiv[3][4]e way to reduce background caused by dead cells.
-
Optimize Sample Pre[4]paration: Handle cells gently to maintain viability. Avoid harsh vortexing or high-speed centrifugation. For tissue samples, disso[6]ciation and digestion can increase cell death, so careful optimization is crucial.
-
Choose Appropriate [7]Fluorochromes: If autofluorescence is inherent to your cell type (e.g., neutrophils), consider using fluorochromes that emit in the red channel where autofluorescence is typically lower.
Q2: My stained samples[6] have high background, but my unstained control is clean. What should I investigate?
A2: This pattern suggests an issue with the staining protocol itself, likely related to unbound or excess dye. The primary causes include excessive dye concentration, inadequate washing, or the presence of proteins that can non-specifically react with the dye.
Solutions:
-
Tit[8][9]rate this compound Concentration: The optimal dye concentration is cell-type dependent and must be determined experimentally. Using a concentration tha[10][11][12]t is too high is a common cause of high background. Start with a titration se[1]ries to find the lowest effective concentration.
-
Optimize Washing Steps: Thorough washing after staining is critical to remove unbound dye. Increase the number of wa[8][11]sh steps (at least three washes are recommended) and consider a brief incubation at 37°C between washes to allow free dye to diffuse out of the cells before the final wash.
-
Quench the Staining[13] Reaction: After incubation with this compound, add complete media containing fetal bovine serum (FBS) or BSA to quench the reaction. The high protein concentr[11][14]ation inactivates any unreacted this compound.
-
Stain in Serum-Free Media: Perform the this compound incubation step in a protein-free buffer like PBS or HBSS (sometimes supplemented with 0.1% BSA). Amine groups in serum pro[11][13]teins can react with the dye, reducing staining efficiency and increasing background.
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration range for this compound? A: The optimal concentration varies by cell type and application but generally falls within 0.5 µM to 25 µM. For in vitro proliferatio[10]n assays, 0.5-5 µM is a common starting range. Long-term tracking or rap[13]idly dividing cells may require higher concentrations (5-10 µM), while microscopy may need up to 25 µM. It is crucial to perform [10]a titration to find the lowest concentration that provides a bright, stable signal without inducing toxicity.
Q: How should I prepare and store my this compound stock solution? A: Prepare a high-concentration stock solution (e.g., 2-10 mM) in anhydrous DMSO. Aliquot the stock into si[13][15]ngle-use vials and store them at -20°C, protected from light and moisture with a desiccant. This compound is sensitive to h[11][13]ydrolysis, so avoid repeated freeze-thaw cycles. A decrease in labeling ef[15]ficiency over time may indicate that the stock solution has hydrolyzed.
Q: Can I fix my cells [13][16]after this compound staining? A: Yes, cells labeled with this compound can be fixed, typically with formaldehyde-based fixatives, after the staining and washing protocol is complete. This allows for subsequen[10]t intracellular antibody staining. However, be aware that some fixatives may affect the fluorescence intensity. If you are using a non-fi[17]xable viability dye like PI or 7-AAD, it must be added just before analysis of unfixed samples. If fixation is required, [3]use a fixable viability dye.
Q: Why is it important[18] to stain in a protein-free buffer? A: this compound's succinimidyl ester group reacts with primary amines on proteins. If serum or other protein[10][19]s are present in the staining buffer, the dye will react with them instead of the intracellular proteins, leading to poor cell labeling and increased extracellular fluorescence.
Data Presentation
Table 1: Recommended this compound Staining Parameters
| Parameter | Recommended Range | Key Considerations |
| Final Concentration | 0.5 - 25 µM | Must be titrated for each cell type and application. |
| 0.5 - 5 µM | Typic[10][11]al for in vitro proliferation assays. | |
| 5 - 10 µM | For lo[11][13]ng-term tracking or rapidly dividing cells. | |
| Incubation Time | [10] 5 - 15 minutes | Titrate to find the minimal effective time. An 8-minute incubation ha[11][14]s been identified as optimal in some studies. |
| Incubation Temperat[12]ure | Room Temperature or 37°C | 37°C is commonly used. |
| Cell Density | 1x[11][13][14]10⁶ - 5x10⁷ cells/mL | Higher densities are often used for adoptive transfer experiments. |
| Staining Buffer | [11][13] PBS or HBSS | Should be protein-free. A small amount of BSA (e.g., 0.1%) can be included. |
| Quenching Agent | [11][13]Culture medium with ≥10% FBS | Quenches unreacted dye. |
Experimental Proto[11][15]cols
Protocol 1: Standard this compound Staining for Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with protein-free buffer (e.g., PBS). Resuspend the cell pellet at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) PBS. Ensure cells are in a sin[10]gle-cell suspension.
-
Dye Preparation: [11][13]Prepare a 2X working solution of this compound in PBS from your DMSO stock. For a final concentration of 5 µM, prepare a 10 µM solution.
-
Staining: Add an [11][13]equal volume of the 2X this compound solution to the cell suspension. Mix gently by inverting the tube. Do not vortex.
-
Incubation: Incub[15]ate the cells for 5-10 minutes at 37°C, protected from light.
-
Quenching: Stop t[11][13][14]he reaction by adding at least 5 volumes of ice-cold complete culture medium (containing FBS). Incubate for 5 minutes. 6[10]. Washing: Pellet t[14]he cells by centrifugation. Wash the cells a total of three times with complete culture medium to remove any unbound dye.
-
Diffusion Step (Opt[11]ional but Recommended): After the second wash, resuspend the cells in complete medium and incubate for an additional 5 minutes at 37°C. This allows excess, unreacted dye to diffuse out of the cells before the final wash.
-
Final Resuspension:[13] Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture or flow cytometry analysis).
Protocol 2: Titration of this compound Concentration
-
Prepare several 2X this compound working solutions at different concentrations (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM).
-
Aliquot your cell suspension (prepared as in Protocol 1, Step 1) into separate tubes for each concentration to be tested, including an unstained control.
-
Follow steps 3-8 of the Standard Staining Protocol for each tube.
-
Analyze the samples by flow cytometry. The optimal concentration is the lowest one that yields a bright, sharp, and uniform fluorescence peak for the undivided population (Generation 0) without significant toxicity or high background.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. sinobiological.com [sinobiological.com]
- 3. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Why are dead cells problematic in flow cytometry? | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. hiv-forschung.de [hiv-forschung.de]
- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 17. researchgate.net [researchgate.net]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. lumiprobe.com [lumiprobe.com]
preventing cell loss after CFDA-SE labeling procedure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cell loss after Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable dye used for long-term cell tracking and proliferation studies.[1][2][3] It is initially non-fluorescent but becomes highly fluorescent after entering viable cells.[1][4] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the succinimidyl ester group covalently binds to intracellular proteins.[3][4][5] This stable labeling ensures that the dye is retained within the cells and is distributed equally among daughter cells upon division, allowing for the tracking of cell proliferation.[2][3]
Q2: What are the common causes of cell loss after this compound labeling?
A2: The primary cause of cell loss is the inherent cytotoxicity of this compound, particularly at high concentrations.[6][7][8] Other factors include suboptimal labeling conditions such as prolonged incubation times, the health of the cells prior to labeling, and improper handling during the washing steps.[9]
Q3: How can I minimize the cytotoxic effects of this compound?
A3: To minimize cytotoxicity, it is crucial to determine the lowest effective concentration of this compound for your specific cell type and application through titration.[6][7][8] Reducing the incubation time and ensuring cells are healthy and in a single-cell suspension before labeling can also significantly improve viability.[6][9]
Q4: Can the presence of serum in the media affect the labeling process?
A4: Yes, serum can contain esterases that may prematurely cleave this compound outside the cells, preventing efficient labeling.[1][9] It is recommended to perform the labeling in serum-free media or PBS.[5][9] If serum must be used, it should be heat-inactivated.[9]
Q5: How should I properly store and handle the this compound stock solution?
A5: this compound is sensitive to moisture and should be dissolved in anhydrous DMSO to prepare a stock solution.[6][7][8] This stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C, protected from light and moisture.[6][7][8][10] Avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Low Viability Post-Labeling | This compound concentration is too high.[4][9] | Perform a titration to determine the optimal, lowest effective concentration (typically 0.5-10 µM).[5][6][7] |
| Prolonged incubation time. | Reduce the incubation time (typically 5-15 minutes at 37°C).[5][6][7] | |
| Cells were not healthy prior to labeling. | Use only healthy, viable cells with good morphology.[9] | |
| Suboptimal labeling buffer. | Label cells in a protein-free buffer like PBS or serum-free media to avoid premature dye hydrolysis.[5][9] | |
| Low or No Fluorescence Signal | This compound concentration is too low. | Increase the this compound concentration in a stepwise manner. |
| Hydrolyzed this compound stock solution. | Prepare a fresh stock solution from a new vial of this compound powder. Ensure storage conditions are optimal.[6][7][8] | |
| Premature cleavage of this compound by serum esterases. | Perform labeling in serum-free media or PBS.[9] | |
| Insufficient incubation time. | Increase the incubation time, but monitor for cytotoxicity. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number of washing steps after labeling. Use complete media for washes to quench any remaining reactive dye.[6][8] |
| Cell autofluorescence. | Include an unstained control to determine the baseline autofluorescence of your cells.[12][13] | |
| Heterogeneous Staining (Broad Peak in Flow Cytometry) | Poor mixing of this compound with cells. | Ensure thorough but gentle mixing of the cell suspension immediately after adding the dye.[9] |
| Presence of cell clumps. | Ensure a single-cell suspension before labeling by filtering if necessary.[6][8] | |
| Multiple cell types with different sizes or protein content. | If working with a mixed population, consider that different cell types may stain differently. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Suspension Cells
This protocol outlines a method to determine the optimal this compound concentration that provides bright staining with minimal cell death.
Materials:
-
Healthy suspension cells in culture
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or serum-free medium
-
Complete culture medium (containing FBS)
-
Flow cytometer
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 5 mM. Aliquot and store at -20°C or -80°C.[6][7][8][10]
-
Cell Preparation: Harvest cells and wash them once with serum-free medium or PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) serum-free medium or PBS.[5]
-
Labeling: Prepare a range of this compound working solutions (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) in serum-free medium. Add an equal volume of the 2x working solution to the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[5][6]
-
Stopping the Reaction: Stop the labeling by adding 5 volumes of cold complete culture medium. The proteins in the serum will quench the unreacted dye.[5][6]
-
Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, complete medium. Repeat the wash step two more times.[5][6]
-
Post-Labeling Incubation: Resuspend the cells in complete medium and incubate for at least 30 minutes at 37°C to allow for complete hydrolysis of the diacetate groups.[9]
-
Analysis: Analyze the cells by flow cytometry. Stain a sample from each concentration with a viability dye to assess cell death. Measure the Mean Fluorescence Intensity (MFI) of the viable cell population.
-
Evaluation: Choose the lowest this compound concentration that gives a bright, uniform fluorescence signal with the lowest percentage of cell death.
Quantitative Data Summary: Impact of this compound Concentration on Cell Viability and Staining Intensity
| This compound Concentration (µM) | Cell Viability (%) (Example Data) | Mean Fluorescence Intensity (MFI) (Example Data) |
| 0 (Unstained Control) | 98 | 150 |
| 0.5 | 95 | 5,000 |
| 1.0 | 92 | 12,000 |
| 2.5 | 85 | 30,000 |
| 5.0 | 75 | 65,000 |
| 10.0 | 60 | 120,000 |
Note: This is example data. Actual results will vary depending on the cell type and experimental conditions.
Visualizations
Experimental Workflow for this compound Labeling and Optimization
References
- 1. biotium.com [biotium.com]
- 2. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. stemcell.com [stemcell.com]
- 4. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 7. med.virginia.edu [med.virginia.edu]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: CFDA-SE Flow Cytometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering broad CFDA-SE peaks in their flow cytometry data.
Troubleshooting Guide: Dealing with Broad this compound Peaks
Broad, indistinct this compound peaks can be a significant hurdle in accurately assessing cell proliferation. This guide provides a systematic approach to troubleshooting and resolving this common issue.
Diagram: Troubleshooting Workflow for Broad this compound Peaks
Caption: Troubleshooting workflow for broad this compound peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of broad this compound peaks?
A1: Broad this compound peaks often result from several factors:
-
Non-uniform Staining: This can be due to suboptimal this compound concentration, inadequate incubation time, or poor dye quality.[1][2]
-
Cell Health and Preparation: Poor cell viability, the presence of dead cells, cell clumps, or a heterogeneous cell population can all contribute to broader peaks.[2][3][4]
-
Flow Cytometry Setup: Incorrect instrument settings, particularly photomultiplier tube (PMT) voltages and compensation, can lead to poor resolution of proliferation peaks.[5]
-
High Dye Concentration: Excessive this compound can be toxic to cells, leading to apoptosis and growth arrest, which can manifest as broad or skewed peaks.[1][6]
Q2: How can I optimize my this compound staining protocol to get sharper peaks?
A2: To achieve sharper peaks, consider the following optimizations:
-
Titrate this compound Concentration: The optimal concentration varies between cell types. It's crucial to perform a titration to find the lowest concentration that provides a bright signal without inducing toxicity.[1][6][7]
-
Optimize Incubation Time and Temperature: A typical incubation is 5-10 minutes at 37°C.[1][8] Shorter times may be sufficient and can reduce toxicity.
-
Ensure Thorough Washing: Multiple washes after staining are critical to remove unbound dye and reduce background fluorescence.[9][10] An efflux step, incubating cells in complete media after the initial washes, can also help to produce a tighter initial peak.[6][9]
-
Use High-Quality, Freshly Prepared Dye: this compound is sensitive to hydrolysis. Use fresh aliquots of a well-stored stock solution for each experiment.[1][6]
Q3: My "Generation 0" peak is already broad right after staining. What should I do?
A3: A broad initial peak indicates a problem with the staining procedure itself. Here's what to check:
-
Single-Cell Suspension: Ensure your cells are in a single-cell suspension before staining. Filter the cells if necessary to remove clumps.[1][11]
-
Rapid and Uniform Mixing: Add the this compound solution to the cell suspension quickly and mix gently but thoroughly to ensure all cells are exposed to the dye uniformly.[10][12]
-
Consistent Cell Size and State: If your starting population is highly heterogeneous in size or activation state, this can lead to varied dye uptake and a broader initial peak.[2][13]
Q4: Can my flow cytometer settings affect the resolution of my this compound peaks?
A4: Absolutely. Proper flow cytometer setup is crucial:
-
PMT Voltage Adjustment: Adjust the PMT voltage for the FITC/CFSE channel so that the "Generation 0" peak is on scale and positioned towards the higher end of the fluorescence axis. This provides more "space" to resolve subsequent generations.[5]
-
Compensation: If you are using other fluorescent markers, ensure that your compensation settings are correct to prevent spectral overlap from broadening your this compound peaks.[12][14]
-
Event Rate: Avoid excessively high event rates during acquisition, as this can increase signal variability.[3]
Q5: Are there any data analysis strategies that can help resolve broad peaks?
A5: Yes, specialized cell proliferation analysis software can be very helpful:
-
Proliferation Modeling Software: Programs like FlowJo's Proliferation Platform or ModFit can use algorithms to model and identify distinct generations even when the peaks are not well-separated visually.[13]
-
Gating Strategy: Start with a proper gating strategy to exclude doublets and dead cells before analyzing your this compound signal.[15]
Experimental Protocols
Detailed Protocol for this compound Staining of Lymphocytes
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (e.g., lymphocytes)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
This compound (Carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous DMSO
-
Complete cell culture medium
-
Flow cytometry tubes
Procedure:
-
Prepare a this compound Stock Solution:
-
Cell Preparation:
-
Staining:
-
Prepare a 2X working solution of this compound in PBS with 0.1% BSA. The final concentration will need to be titrated, but a starting point of 1-10 µM is common.[1][7][8]
-
Add an equal volume of the 2X this compound solution to the cell suspension.[1]
-
Mix gently but quickly and incubate for 5-10 minutes at 37°C, protected from light.[1][6][8]
-
-
Stopping the Staining Reaction and Washing:
-
To stop the reaction, add at least 5 volumes of ice-cold complete culture medium (containing 10% FBS).[7][16] The protein in the serum will quench the unbound this compound.[6]
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells three times with complete culture medium.[1][9] For a tighter initial peak, an optional efflux step can be included: after the second wash, resuspend the cells in pre-warmed complete medium and incubate for 5-10 minutes at 37°C before the final wash.[6][9]
-
-
Final Preparation and Analysis:
-
Resuspend the cells in complete culture medium for your experiment.
-
Take a sample for immediate "time zero" analysis by flow cytometry.[9]
-
Culture the remaining cells under your desired experimental conditions.
-
Harvest cells at your desired time points for flow cytometry analysis.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Staining
| Cell Type | Recommended Starting Concentration | Incubation Time | Reference |
| T-cells | 5-10 µM | 10 min | [8] |
| Human Lymphocytes | 1.5 µM | 8 min | [9] |
| General in vitro experiments | 0.5-2 µM | 5-10 min | [1][6] |
| Adoptive transfer experiments | 2-5 µM | 5-10 min | [1][6] |
| Rapidly dividing cells | 5-10 µM | 10 min | [7][16] |
Note: The optimal concentration and incubation time should always be determined empirically for each cell type and experimental setup.
Diagram: this compound Staining and Proliferation Mechanism
Caption: Mechanism of this compound staining and fluorescence dilution.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. lumiprobe.com [lumiprobe.com]
- 8. CFSE staining of T cells « Karine SERRE, PhD [immunology.kserre.net]
- 9. bu.edu [bu.edu]
- 10. dam.upmc.com [dam.upmc.com]
- 11. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. CFSE does not show distinct peaks - Flow Cytometry [protocol-online.org]
- 14. research.uky.edu [research.uky.edu]
- 15. Optimization of a highly standardized carboxyfluorescein succinimidyl ester flow cytometry panel and gating strategy design using Discriminative Information Measure Evaluation (DIME) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
how to improve the resolution of CFDA-SE proliferation peaks
Welcome to the technical support center for CFDA-SE proliferation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve high-resolution proliferation peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for tracking cell proliferation?
Carboxyfluorescein diacetate succinimidyl ester (this compound) is a cell-permeable dye used to monitor cell proliferation.[1][2][3] Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][4] CFSE then covalently binds to intracellular proteins.[5][6] With each cell division, the CFSE fluorescence is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity.[4][5] This allows for the identification of distinct peaks by flow cytometry, where each peak represents a successive generation of cell division.[5][7]
Q2: My this compound proliferation peaks are not well-defined. What are the common causes and how can I improve the resolution?
Poor resolution of this compound proliferation peaks is a common issue that can arise from several factors throughout the experimental workflow. Key areas to troubleshoot include the initial staining procedure, cell culture conditions, and flow cytometry acquisition and analysis.[8][9] Optimizing these steps can significantly enhance the clarity of your proliferation peaks.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results in your this compound proliferation assays.
Issue 1: Broad Initial Staining Peak (Generation 0)
A broad initial peak indicates inconsistent staining across the cell population, which will negatively impact the resolution of subsequent proliferation peaks.[9]
Possible Causes & Solutions:
-
Inconsistent this compound Concentration: Ensure the this compound solution is thoroughly mixed before adding it to the cells.[8]
-
Cell Clumping: Ensure a single-cell suspension before and during staining.[10][11] Filter cells if necessary.
-
Suboptimal Staining Conditions: Titrate the this compound concentration and incubation time to find the optimal conditions for your specific cell type.[10][11][12]
-
Presence of Serum: this compound can bind to proteins in the serum, reducing the amount available for intracellular staining. Perform staining in a low-serum or serum-free buffer.[6][9]
Issue 2: Blurry or Overlapping Proliferation Peaks
Overlapping peaks make it difficult to distinguish between different cell generations.
Possible Causes & Solutions:
-
High Cell Density in Culture: Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts, affecting cell division rates and viability. It's recommended to titrate down the cell density to allow for expansion.[8]
-
Cell Death: Dead cells can have altered fluorescence and scatter properties, contributing to background noise and poor peak resolution. Use a viability dye to exclude dead cells from your analysis.
-
Instrument Settings: Adjust the photomultiplier tube (PMT) voltage for the FITC/CFSE channel to ensure the initial peak is on scale and there is enough space to resolve subsequent peaks.[8]
-
High Number of Events Collected: Collecting an excessive number of events can sometimes make peaks appear less distinct.[8]
Issue 3: No or Weak Proliferation Detected
This issue arises when cells are not dividing as expected or the signal is too low to detect.
Possible Causes & Solutions:
-
Ineffective Cell Stimulation: Ensure that the stimulus (e.g., antigens, mitogens) is potent and used at the optimal concentration.[13]
-
This compound Toxicity: High concentrations of this compound can be toxic to some cell types, inhibiting proliferation.[10][11][12] It is crucial to determine the lowest effective concentration through titration.
-
Incorrect Timing of Analysis: The timing of analysis is critical. If cells are analyzed too early, there may not be enough divisions to resolve distinct peaks. If analyzed too late, the fluorescence may be too dim to distinguish from background.[7][13]
-
Degraded this compound: this compound is sensitive to hydrolysis.[10][11][12] Store it in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.[5][6][10]
Experimental Protocols & Data
Optimized this compound Staining Protocol
This protocol provides a general guideline. Optimization for specific cell types is recommended.
-
Cell Preparation: Start with a single-cell suspension at a concentration of 1-20 x 10^6 cells/mL in a protein-free buffer like PBS or HBSS.[7][10]
-
This compound Preparation: Prepare a 2x working solution of this compound in the same buffer. The final concentration typically ranges from 0.5 to 5 µM.[10]
-
Staining: Add an equal volume of the 2x this compound solution to the cell suspension. Mix gently and incubate for 5-20 minutes at room temperature or 37°C, protected from light.[1][10]
-
Quenching: Stop the staining reaction by adding 5 volumes of complete culture medium containing fetal bovine serum (FBS). The proteins in the FBS will bind to any unreacted this compound.[6][14]
-
Washing: Centrifuge the cells and wash them at least twice with complete culture medium to remove any unbound dye.[6][10]
-
Time Zero Control: Take an aliquot of the stained cells to serve as the "time zero" or non-proliferated control.[1][6]
-
Cell Culture: Resuspend the remaining cells in complete culture medium and place them in appropriate culture conditions to proliferate.
-
Flow Cytometry Analysis: Harvest cells at different time points and analyze them on a flow cytometer using a 488 nm laser for excitation and detecting the emission at around 517 nm (typically in the FITC channel).[1]
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Concentration | 0.5 - 5 µM | Titrate for each cell type to find the lowest concentration that gives a bright, uniform initial peak with minimal toxicity.[10][11][12] |
| Cell Density for Staining | 1 - 50 x 10^6 cells/mL | Higher densities can be used for in vivo transfer experiments.[10][11] |
| Incubation Time | 5 - 20 minutes | Shorter times may be sufficient and can reduce toxicity.[1][10] |
| Incubation Temperature | Room Temperature or 37°C | 37°C can facilitate faster dye uptake.[5][10] |
| Culture Duration | 3 - 7 days | Dependent on the proliferation rate of the cells.[7][13] |
Visual Guides
This compound Proliferation Assay Workflow
Caption: Experimental workflow for a this compound cell proliferation assay.
Principle of this compound Dye Dilution
Caption: this compound fluorescence is halved with each cell division.
References
- 1. bio-rad.com [bio-rad.com]
- 2. biocompare.com [biocompare.com]
- 3. stemcell.com [stemcell.com]
- 4. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. bu.edu [bu.edu]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
effect of serum on CFDA-SE staining efficiency
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing cell staining with Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), focusing on the critical effect of serum on staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable dye used for long-term cell tracking and proliferation studies. In its full name, (5,6)-carboxyfluorescein diacetate succinimidyl ester, it is a non-fluorescent molecule that passively diffuses into cells.[1][2] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive Carboxyfluorescein Succinimidyl Ester (CFSE).[3][4] The succinimidyl ester group of CFSE then forms stable, covalent bonds with intracellular proteins.[1][3] This fluorescent label is retained within the cells and is distributed approximately equally between daughter cells upon division, allowing for the tracking of cell proliferation as a successive halving of fluorescence intensity.[2][3]
Q2: Can I perform this compound staining in a buffer containing fetal bovine serum (FBS) or other sera?
A2: No, it is strongly recommended to perform the cell labeling step in a serum-free buffer, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1][5][6]
Q3: Why should I avoid serum during the labeling step?
A3: Serum contains two main components that interfere with successful staining:
-
Proteins with Primary Amines: Serum is rich in proteins (like albumin) that have free amine groups. The amine-reactive succinimidyl ester of this compound will covalently bind to these extracellular proteins instead of intracellular targets.[7][8] This "quenches" the dye outside the cells, preventing it from entering and staining them effectively, which results in a weak or non-existent signal.
-
Esterases: Serum can contain esterase enzymes that prematurely cleave the acetate groups from the this compound molecule outside the cells.[5][6] This conversion makes the dye less membrane-permeable, hindering its ability to enter the cells.
Q4: Is serum ever useful in the this compound staining protocol?
A4: Yes. After the staining incubation is complete, adding a medium that contains serum (e.g., complete culture medium with 10% FBS) is a critical step to quench the reaction.[2][8] The serum proteins bind to and inactivate any remaining extracellular this compound, which can then be removed during the subsequent washing steps.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Weak Signal | Serum in Staining Buffer: Esterase activity and amine groups in serum prematurely cleaved or quenched the dye, preventing cell penetration and labeling.[5] | Action: Perform the labeling step exclusively in a serum-free buffer like PBS.[1][5] Ensure cells are washed to remove any residual serum from the culture medium before adding the dye. |
| Dye Hydrolysis: this compound stock solution was improperly stored or repeatedly freeze-thawed, leading to hydrolysis and inactivation.[9][10] | Action: Prepare fresh, single-use aliquots of this compound in anhydrous DMSO and store them desiccated at -20°C or below for no more than 2 months.[9][10] | |
| Low Dye Concentration: The concentration of this compound was insufficient for the specific cell type or density. | Action: Perform a titration to determine the optimal dye concentration. Typical ranges are 0.5–10 µM.[1][2] | |
| High Background Fluorescence | Inadequate Washing: Insufficient washing after quenching allowed unreacted, extracellular dye to remain. | Action: After quenching with serum-containing media, wash the cell pellet a minimum of three times with fresh media to remove all unbound dye.[5][9] |
| High Cell Death / Cytotoxicity | Dye Concentration Too High: this compound can be toxic to some cell types at high concentrations, potentially inducing apoptosis or growth arrest.[9][11] | Action: Titrate to find the lowest effective concentration that provides a bright signal. Check cell viability after labeling.[9][11] |
| Broad Peak in Flow Cytometry | Poor Dye Mixing: The this compound reagent was not mixed thoroughly and immediately with the cell suspension, leading to heterogeneous staining.[11] | Action: Add the dye solution to the cell suspension and mix immediately and gently by vortexing to ensure uniform labeling.[4][8] |
Impact of Serum on Staining Efficiency
The presence of serum during the this compound labeling step drastically reduces staining efficiency. The following table summarizes the expected outcome based on the composition of the staining buffer.
| Staining Buffer Component | Expected Staining Efficiency | Rationale |
| Serum-Free Buffer (e.g., PBS) | High / Optimal | This compound can freely diffuse into cells, where it is activated by intracellular esterases and binds to proteins, resulting in a bright, uniform signal. |
| Buffer with Serum (e.g., PBS + 10% FBS) | Very Low / None | Extracellular serum proteins and esterases react with and inactivate the dye, preventing it from entering and labeling the cells.[5][6] |
Experimental Protocols
Protocol 1: Staining Suspension Cells for Flow Cytometry
This protocol is optimized for labeling lymphocytes in suspension.
-
Cell Preparation: Harvest cells and wash them once with serum-free PBS to remove any residual culture medium. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in serum-free PBS (or HBSS) at a concentration of 1 x 10⁶ to 20 x 10⁶ cells/mL.[9][12] Ensure a single-cell suspension.
-
Staining: Add this compound stock solution (in DMSO) to the cell suspension to achieve a final working concentration (typically between 1-5 µM). Mix immediately and gently.[8]
-
Incubation: Incubate the cells for 8-15 minutes at 37°C, protected from light.[1][8]
-
Quenching: Stop the reaction by adding at least 5 volumes of ice-cold complete culture medium (containing serum).[5] Incubate for 5 minutes on ice.[1]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet by resuspending in fresh culture medium. Repeat the wash a total of three times to ensure removal of all unbound dye.[5][9]
-
Final Step: After the final wash, resuspend the cells in the appropriate medium for your downstream application (e.g., cell culture or analysis).
Protocol 2: Staining Adherent Cells for Microscopy
-
Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Washing: Aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) serum-free PBS.
-
Staining: Prepare the this compound working solution (e.g., 5-10 µM) in pre-warmed serum-free PBS.[1] Remove the PBS wash and add the staining solution to the cells, ensuring the cell monolayer is fully covered.
-
Incubation: Incubate for 15 minutes at 37°C in a cell culture incubator, protected from light.[1][5]
-
Deacetylation & Quenching: Aspirate the staining solution and replace it with fresh, pre-warmed complete culture medium (containing serum).[5] Incubate for an additional 30 minutes at 37°C to allow for the complete conversion of this compound to fluorescent CFSE by intracellular esterases.[1][5]
-
Final Step: The cells are now stained and can be fixed, permeabilized for immunolabeling, or imaged directly.
Visual Guides
This compound Staining Mechanism and Serum Interference
The following diagram illustrates the intended intracellular staining pathway versus the competing reaction caused by the presence of extracellular serum proteins.
Caption: this compound pathway: intracellular activation vs. extracellular quenching.
Recommended Experimental Workflow
This diagram outlines the critical steps for successful this compound staining, emphasizing the mandatory serum-free labeling stage.
Caption: Recommended workflow for successful this compound cell staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. bio-rad.com [bio-rad.com]
- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bu.edu [bu.edu]
- 9. med.virginia.edu [med.virginia.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Optimization of a highly standardized carboxyfluorescein succinimidyl ester flow cytometry panel and gating strategy design using Discriminative Information Measure Evaluation (DIME) - PMC [pmc.ncbi.nlm.nih.gov]
CFDA-SE dye stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of CFDA-SE dye. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell proliferation analysis?
A1: this compound (Carboxyfluorescein diacetate succinimidyl ester) is a cell-permeable dye used to track cell proliferation.[1][2] Once inside a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent molecule Carboxyfluorescein succinimidyl ester (CFSE).[1][2][3][4] CFSE then covalently binds to intracellular proteins.[3][4][5] With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantitative analysis of cell generations by flow cytometry.[1][3][6]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission wavelengths for this compound (after conversion to CFSE) are approximately 492 nm and 517 nm, respectively.[3][4] It is typically detected using a 488 nm laser on a flow cytometer.[3]
Q3: Is this compound toxic to cells?
A3: this compound can exhibit some level of toxicity, potentially inducing growth arrest and apoptosis in certain cell types, especially at high concentrations.[6][7][8][9] It is crucial to determine the lowest effective concentration that provides adequate staining for your specific cell type and application through titration.[7][8][9]
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure reliable experimental results. The primary cause of degradation is hydrolysis due to moisture.[7][8][9]
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Powder (unreconstituted) | -20°C | Up to 3 years | Store in a desiccated environment, protected from light.[5] |
| Stock Solution in Anhydrous DMSO | -20°C or -80°C | Up to 2 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[5][7][8][9][10] Use anhydrous DMSO to prevent hydrolysis.[7][8][9] Protect from light.[5][11] |
| Working Solution (diluted) | Use immediately | N/A | Prepare fresh on the day of the experiment.[11] Do not store diluted solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution: Dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.[5] For example, dissolve 1 mg of this compound in 0.1794 mL of DMSO to get a 10 mM solution.[5]
-
Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.[7][8][9][11]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final working concentration (typically 0.5-10 µM) in a suitable buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with low protein content (e.g., 0.1% BSA).[5][7][8][9][11]
Protocol 2: Cell Staining with this compound
-
Cell Preparation: Resuspend cells in a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA.[7][9]
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. The final concentration typically ranges from 0.5 to 5 µM.[7][9]
-
Incubation: Incubate the cells for 5-20 minutes at 37°C, protected from light.[3][7][11] The optimal time should be determined for each cell type.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium (containing 10% FBS).[12] The protein in the serum will quench the unreacted dye.[7][8][9] Incubate for 5 minutes.
-
Washing: Centrifuge the cells and wash them at least twice with complete culture medium to remove any residual unbound dye.[7]
-
Resuspension: Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.[3]
Visual Guides
Caption: Experimental workflow for this compound solution preparation and cell staining.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
-
Possible Cause:
-
Improper Dye Storage: The this compound stock solution may have hydrolyzed due to moisture or degraded from light exposure or repeated freeze-thaw cycles.[7][8][9]
-
Insufficient Dye Concentration: The concentration of this compound used for staining may be too low for the specific cell type.[13]
-
Low Esterase Activity: Some cell types may have low intracellular esterase activity, leading to inefficient conversion of this compound to fluorescent CFSE.
-
-
Solution:
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot of the this compound stock solution stored correctly at -20°C or -80°C in anhydrous DMSO.[7][8][9]
-
Titrate Dye Concentration: Perform a titration to determine the optimal this compound concentration for your cells (e.g., 0.5 µM to 10 µM).[4][7][8][9]
-
Increase Incubation Time: Extend the incubation period to allow for more efficient dye processing.
-
Problem 2: High Background or Non-Specific Staining
-
Possible Cause:
-
Incomplete Quenching: Unreacted this compound was not effectively removed after staining.
-
Insufficient Washing: Residual unbound dye remains in the sample.[13]
-
-
Solution:
Problem 3: High Cell Death or Toxicity
-
Possible Cause:
-
Solution:
Problem 4: Heterogeneous Staining (Multiple Peaks at Time Zero)
-
Possible Cause:
-
Uneven Dye Access: Cells are clumped, preventing uniform staining of the entire population.[13]
-
Varied Cell Size/Activity: The cell population is heterogeneous in size or metabolic activity, leading to variations in dye uptake and processing.
-
-
Solution:
-
Ensure Single-Cell Suspension: Filter the cells or gently pipette to break up clumps before staining.[7][9]
-
Gate on a Homogeneous Population: If the starting population is known to be heterogeneous, use forward and side scatter gating during flow cytometry analysis to focus on a specific subpopulation.
-
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. stemcell.com [stemcell.com]
- 3. bio-rad.com [bio-rad.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. CFSE | this compound | fluorescent dye | TargetMol [targetmol.com]
- 6. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting guide for weak or no CFDA-SE signal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering weak or no signal during cell tracking and proliferation assays using Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining experiments in a question-and-answer format.
Q1: Why am I getting no or a very weak fluorescent signal after labeling my cells with this compound?
A1: A weak or absent this compound signal can stem from several factors. A primary cause is the hydrolysis of the this compound stock solution.[1][2] this compound is sensitive to moisture and will lose its cell-staining capability if hydrolyzed. Always use anhydrous DMSO to prepare the stock solution and store it in small, single-use aliquots at -20°C with a desiccant.[1][2] Another common issue is the premature cleavage of the diacetate groups by esterases present in serum-containing media, which prevents the dye from entering the cells.[3][4] To avoid this, it is crucial to perform the labeling step in serum-free media or a protein-free buffer like PBS or HBSS.[1][3][4]
Other potential causes for a weak signal include:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for your specific cell type. It's recommended to perform a titration to determine the optimal concentration.[2][3][4]
-
Insufficient Incubation Time: The incubation period with the dye might be too short for adequate labeling.[3][4]
-
Unhealthy Cells: Cells that are not viable or healthy will not stain well.[3][4]
-
Fluorescence Quenching: The presence of phenol (B47542) red in the imaging media can quench the fluorescence signal.[3][4]
Q2: My cells are dying after I label them with this compound. What could be the cause?
A2: Cell death following this compound labeling is often a result of dye-induced toxicity.[1][2][5] High concentrations of this compound can be cytotoxic and may induce apoptosis or growth arrest in some cell types.[1][2] It is critical to determine the lowest effective concentration that provides a sufficient signal for your experimental needs by performing a dose-response titration.[1][2]
Q3: The fluorescence intensity of my labeled cells is highly variable, resulting in a broad peak on the flow cytometer. How can I resolve this?
A3: A broad peak in the unstimulated control population can be caused by several factors. Inadequate mixing of the this compound solution with the cell suspension can lead to heterogeneous staining.[3] Ensure that the dye is mixed thoroughly and quickly with the cells.[6] Additionally, if your sample contains multiple cell types, they may exhibit different levels of intracellular esterase activity, leading to varied staining intensities.[3][7]
Q4: I am observing transfer of the dye to adjacent, unlabeled cells. How can I prevent this?
A4: Dye transfer between cells can occur if the this compound is not completely converted to its amine-reactive form (CFSE) and leaks out of the labeled cells.[3] This can be due to overloading the cells with too much dye or insufficient time for the intracellular esterases to cleave the acetate (B1210297) groups.[3] To mitigate this, try reducing the dye concentration and/or the labeling time.[3] Increasing the resting and wash period after labeling can also help to remove any uncleaved dye.[3]
Quantitative Data Summary
For optimal results, it is crucial to titrate the this compound concentration for each specific cell type and application. The following table provides general concentration and incubation time recommendations.
| Application | Recommended this compound Concentration | Recommended Incubation Time |
| In Vitro Cell Tracking | 0.5 - 2 µM[1][2] | 5 - 10 minutes[1][2] |
| Adoptive Transfer / In Vivo Tracking | 2 - 5 µM[1] | 5 - 10 minutes[1] |
| Long-Term Staining (> 3 days) | 5 - 10 µM[3][4] | 10 - 15 minutes[3][4] |
| Short-Term Viability Assays | 0.5 - 5 µM[3][4] | 10 minutes[3][4] |
| Fluorescence Microscopy | Up to 25 µM[3][4] | 15 minutes[3][4] |
Key Experimental Protocols
Cell Labeling with this compound (Suspension Cells)
-
Cell Preparation: Start with a single-cell suspension of healthy, viable cells at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in pre-warmed, serum-free medium (e.g., PBS or HBSS with 0.1% BSA).[1][2]
-
Dye Preparation: Prepare a 2X working solution of this compound in the same serum-free medium from a 1000X stock solution in anhydrous DMSO. For example, to achieve a final concentration of 5 µM, prepare a 10 µM solution.[1][2]
-
Labeling: Add an equal volume of the 2X this compound solution to the cell suspension and mix gently but thoroughly.[1][2]
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[1][2][3][4]
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete culture medium (containing at least 10% FBS). The proteins in the serum will quench any unreacted this compound.[3][4][8]
-
Washing: Centrifuge the cells and wash them three times with complete culture medium to remove any residual unbound dye.[1][3][4] An optional incubation at 37°C for 5 minutes after the second wash can help unreacted this compound to diffuse out of the cells before the final wash.[1][2]
-
Resuspension: Resuspend the cells in the appropriate medium for your downstream application.
Analysis by Flow Cytometry
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.[4]
-
Emission Detection: Detect the CFSE fluorescence in the fluorescein (B123965) (FITC) channel (typically around 517 nm).[3][4]
-
Controls: Include an unstained cell sample as a negative control to set the baseline fluorescence.[3][4]
-
Gating: Use appropriate gating strategies to exclude dead cells and doublets.[8]
-
Data Analysis: Proliferation is observed as a successive halving of the fluorescence intensity with each cell division, resulting in multiple peaks.[3][4]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for weak or no this compound signal.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and precautions of CFDA and SE cell proliferation tracking fluorescent probe detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 8. Optimization of a highly standardized carboxyfluorescein succinimidyl ester flow cytometry panel and gating strategy design using Discriminative Information Measure Evaluation (DIME) - PMC [pmc.ncbi.nlm.nih.gov]
managing CFDA-SE bleed-through into other fluorescent channels
Welcome to the technical support center for managing Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) bleed-through in fluorescence experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this compound spectral overlap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a cell-permeable dye used for long-term cell tracking and is particularly popular for monitoring cell proliferation.[1][2] Once inside a living cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the highly fluorescent and cell-impermeant molecule, Carboxyfluorescein Succinimidyl Ester (CFSE).[1][3] CFSE covalently binds to intracellular proteins, and as cells divide, the dye is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation.[3][4]
Q2: What is fluorescence bleed-through (spectral overlap)?
A2: Fluorescence bleed-through, or spectral overlap, occurs when the emission spectrum of one fluorochrome extends into the detection channel of another.[5] In the context of this compound, which has a broad emission spectrum, its fluorescence can be unintentionally detected in channels designated for other fluorochromes, such as phycoerythrin (PE).[5] This can lead to false-positive signals and inaccurate data.
Q3: How can I minimize this compound bleed-through?
A3: There are several strategies to minimize this compound bleed-through:
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Proper Panel Design: Carefully select fluorochromes with minimal spectral overlap.
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Compensation: This is a mathematical correction applied during data analysis to subtract the spectral overlap from the secondary channel.[5][6]
-
Use of Alternative Dyes: Consider using dyes with narrower emission spectra or dyes that are excited by different lasers.
-
Instrument Settings: Optimize the filter sets on your flow cytometer to best separate the emission signals.
Troubleshooting Guides
Issue 1: I am seeing a false positive signal in my PE channel when using this compound.
-
Possible Cause: This is a classic example of this compound bleed-through. The emission spectrum of CFSE (the active form of this compound) overlaps with the detection window for PE.[5]
-
Solution: Compensation
-
You must perform compensation to correct for this spectral overlap.[6] This involves running single-color controls for both this compound and PE.
-
The single-color controls allow the flow cytometry software to calculate the percentage of this compound fluorescence that is being detected in the PE channel and subtract it from the total signal in that channel.[5]
-
Issue 2: My compensation doesn't seem to be working correctly; the populations are not well-resolved.
-
Possible Cause 1: Incorrectly prepared compensation controls.
-
Possible Cause 2: The fluorochrome used for the compensation control is not identical to the one in the experiment.[8]
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Solution: Always use the exact same fluorochrome for your compensation control as in your multicolor experiment. For tandem dyes, it is recommended to use the same antibody conjugate from the same lot.[9]
-
-
Possible Cause 3: Your this compound staining is too bright, causing excessive spillover.
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Solution: Titrate the concentration of this compound to find the lowest possible concentration that still provides a robust signal for tracking cell division.[10] This will reduce the amount of bleed-through into other channels.
-
Issue 3: I want to avoid compensation altogether. What are my options?
-
Possible Cause: Your experimental design cannot tolerate the potential artifacts of compensation, or you are looking for a simpler workflow.
-
Solution: Use Alternative Dyes
-
Several alternative cell proliferation dyes are available with different spectral properties that may have less overlap with other commonly used fluorochromes.
-
Consider dyes that are excited by a different laser (e.g., a violet laser) to completely avoid excitation of this compound with the blue (488 nm) laser.
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorochromes
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) |
| This compound (CFSE) | 492[3] | 517[3] | 488 |
| FITC | ~495 | ~525 | 488 |
| PE (Phycoerythrin) | ~496, 565 | ~578 | 488, 561 |
| PE-Cy5 | ~496, 565 | ~667 | 488, 561 |
| APC (Allophycocyanin) | ~650 | ~660 | 633/640 |
| DAPI | ~358 | ~461 | 355, 405 |
Experimental Protocols
Protocol: this compound Staining for Proliferation Assays
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[3][10]
-
Cell Preparation:
-
Start with a single-cell suspension at a concentration of 1 x 10^6 cells/mL in a protein-free buffer (e.g., PBS).[3]
-
-
This compound Working Solution:
-
Staining:
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Incubate for 10-20 minutes at 37°C, protected from light.[3]
-
-
Quenching:
-
Stop the staining reaction by adding 5 volumes of cold, complete media containing fetal bovine serum (FBS). The protein in the serum will quench the unbound this compound.[10]
-
-
Washing:
-
Centrifuge the cells and wash them two to three times with complete media to remove any residual unbound dye.[10]
-
-
Cell Culture:
-
Resuspend the cells in the appropriate culture medium and proceed with your experiment.
-
Protocol: Setting Up Compensation for this compound Bleed-through into the PE Channel
-
Prepare Compensation Controls:
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Unstained Control: A sample of your cells without any fluorescent labels. This is used to set the baseline fluorescence (autofluorescence).
-
This compound Single-Positive Control: A sample of your cells stained only with this compound according to the protocol above.
-
PE Single-Positive Control: A sample of your cells stained only with a PE-conjugated antibody.
-
-
Acquire Data:
-
Run the unstained control to set the forward and side scatter voltages and the baseline for the fluorescence channels.
-
Run the this compound single-positive control and adjust the voltage for the FITC/CFDA-SE channel so that the positive population is on scale.
-
Run the PE single-positive control and adjust the voltage for the PE channel.
-
-
Calculate Compensation Matrix:
-
Using your flow cytometry software's compensation setup tool, gate on the single-positive populations.
-
The software will calculate the percentage of the this compound signal that is spilling into the PE channel and vice-versa.
-
This will generate a compensation matrix that can be applied to your multicolor experimental samples.[11]
-
-
Apply Compensation:
-
Apply the calculated compensation matrix to your experimental samples to correct for the spectral overlap.
-
Visualizations
Caption: Spectral overlap of this compound into the PE channel.
Caption: Workflow for performing fluorescence compensation.
Caption: Decision-making for selecting alternative proliferation dyes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bio-rad.com [bio-rad.com]
- 4. stemcell.com [stemcell.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 8. biomed.au.dk [biomed.au.dk]
- 9. health.uconn.edu [health.uconn.edu]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Using matrices to determine compensation in flow cytometry - Mathematics Stack Exchange [math.stackexchange.com]
Navigating CFDA-SE: A Technical Guide to Cell Function and Activation Marker Analysis
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely used fluorescent dye for tracking cell proliferation. However, its application can present challenges that may impact experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the use of this compound, with a focus on its effects on cell function and the expression of activation markers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound labeling and analysis.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability After Staining | This compound concentration is too high, leading to cytotoxicity.[1] | Perform a titration to determine the lowest effective concentration (typically 0.5-5 µM for in vitro studies).[1] Check cell viability post-labeling using a viability dye like Trypan Blue. |
| Prolonged incubation time with the dye. | Optimize incubation time; 5-10 minutes at 37°C is generally sufficient.[2] | |
| Suboptimal cell health prior to labeling. | Ensure cells are healthy and in the logarithmic growth phase before staining. | |
| Weak or No CFSE Signal | Hydrolysis of this compound stock solution. | Prepare fresh aliquots of this compound in anhydrous DMSO and store at -20°C over desiccant for no longer than 2 months.[1][3] |
| Insufficient this compound concentration. | Titrate the this compound concentration to find the optimal staining intensity for your cell type. | |
| Inefficient removal of acetate (B1210297) groups by intracellular esterases. | Ensure cells are viable and metabolically active. | |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Wash cells thoroughly (at least three times) with complete culture medium after staining.[3] An additional incubation at 37°C for 5 minutes after the second wash can help unbound dye to diffuse out.[1] |
| Presence of dead cells that non-specifically take up the dye. | Use a viability dye to exclude dead cells from the analysis. | |
| Altered Expression of Activation Markers | This compound can directly modulate the expression of some surface markers.[4] | Be aware that this compound has been reported to decrease the expression of markers like CD69, HLA-DR, and CD25.[4] Consider using lower concentrations of this compound or alternative proliferation dyes if this is a concern. |
| Cytotoxicity of the dye affecting cell activation. | Optimize this compound concentration to minimize toxicity while still achieving adequate staining for proliferation analysis. | |
| Inconsistent Staining Between Samples | Variation in cell number during labeling. | Ensure a consistent cell concentration across all samples during the staining procedure. |
| Incomplete mixing of this compound with the cell suspension. | Gently vortex or mix the cell suspension immediately after adding the this compound solution. | |
| Difficulty Resolving Proliferation Peaks in Flow Cytometry | High initial CFSE fluorescence leading to off-scale signal. | Adjust the photomultiplier tube (PMT) voltage for the FITC/CFSE channel to ensure the undivided peak is on scale. |
| Cell clumping. | Gently pipette to break up cell clumps before analysis. | |
| Spectral overlap with other fluorochromes. | Use appropriate compensation controls for multicolor flow cytometry experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound?
This compound is a cell-permeable dye that is non-fluorescent until it enters a viable cell. Inside the cell, intracellular esterases cleave the acetate groups, converting it to the fluorescent and cell-impermeable carboxyfluorescein succinimidyl ester (CFSE). The succinimidyl ester group of CFSE then covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be tracked by flow cytometry.[5]
2. How does this compound affect cell function?
This compound can have several effects on cell function, primarily due to its potential cytotoxicity at higher concentrations. It can induce growth arrest and apoptosis in some cell types.[1] Furthermore, it has been shown to modulate the expression of certain cell surface activation markers and may impact cytokine production.
3. What is the optimal concentration of this compound to use?
The optimal concentration varies depending on the cell type and experimental application. A titration is always recommended to determine the lowest concentration that provides adequate fluorescence for tracking proliferation without causing significant toxicity. For in vitro experiments, a final concentration of 0.5 to 5 µM is commonly used.[1]
4. Can this compound interfere with the detection of activation markers?
Yes, this compound has been reported to decrease the expression of activation markers such as CD69, HLA-DR, and CD25 on lymphocytes.[4] This is an important consideration when co-staining for these markers. Researchers should carefully titrate the this compound concentration and validate their staining panels.
5. How should I store my this compound stock solution?
This compound is sensitive to hydrolysis. It should be dissolved in anhydrous DMSO to make a stock solution, aliquoted into single-use vials, and stored at -20°C over a desiccant. Aliquots should not be stored for more than two months.[1][3]
Quantitative Impact of this compound on Cell Function and Activation Markers
The following tables summarize the reported quantitative effects of this compound on cell viability and the expression of key activation markers. Data has been compiled from various studies and may vary depending on the specific cell type, experimental conditions, and this compound concentration used.
Table 1: Effect of this compound on Cell Viability
| Cell Type | This compound Concentration (µM) | Incubation Time | Result |
| Various Cell Lines | Not Specified | 8 minutes | Cell death rate below 5%.[6] |
| Human PBMCs | 5 | 5 minutes | Impaired PHA-induced proliferation at lower cell concentrations.[7] |
| Human PBMCs | 1 | 5 minutes | Effective labeling without evidence of toxicity at lower cell concentrations.[7] |
Table 2: Effect of this compound on Activation Marker Expression
| Cell Type | This compound Concentration | Activation Marker | Observed Effect |
| Lymphocytes | 37 nM to 10 µM | CD69, HLA-DR, CD25 | Decreased expression.[4] |
| T-cells | Not Specified | CD69 | Expression varies with CFSE dilution during mitosis.[8] |
| T-cells | Not Specified | CD25 | Expression can be influenced by CFSE labeling. |
Experimental Protocols
1. Detailed Protocol for this compound Labeling of Lymphocytes
This protocol provides a general guideline for labeling lymphocytes with this compound. Optimization for specific cell types and experimental needs is recommended.
Materials:
-
Cells in single-cell suspension
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
This compound (Carboxyfluorescein diacetate succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot into single-use vials and store at -20°C over desiccant.[1][3]
-
Prepare Cell Suspension: Resuspend cells in PBS or HBSS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.[2]
-
Prepare Staining Solution: Dilute the this compound stock solution in PBS or HBSS with 0.1% BSA to a 2X working concentration. For example, for a final concentration of 2 µM, prepare a 4 µM working solution.
-
Staining: Add an equal volume of the 2X this compound working solution to the cell suspension. Mix gently and immediately.
-
Incubation: Incubate the cells for 5-10 minutes at 37°C, protected from light.[2]
-
Quenching: Stop the staining reaction by adding 5-10 volumes of cold complete culture medium. The protein in the serum will react with any unbound this compound.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet three times with complete culture medium to remove any residual unbound dye.[3] An optional 5-minute incubation at 37°C after the second wash can facilitate the diffusion of unbound dye out of the cells.[1]
-
Resuspension: Resuspend the labeled cells in the appropriate culture medium for your downstream application.
2. Flow Cytometry Analysis of Activation Markers on CFSE-Labeled Cells
Procedure:
-
Cell Preparation: After the desired culture period, harvest the CFSE-labeled cells.
-
Surface Staining: Stain the cells with fluorescently-conjugated antibodies against the activation markers of interest (e.g., CD25, CD69) according to the antibody manufacturer's protocol.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with a 488 nm laser for CFSE excitation. CFSE fluorescence is typically detected in the FITC channel (e.g., 530/30 nm bandpass filter).
-
Compensation: If using multiple fluorochromes, set up single-color compensation controls to correct for spectral overlap.
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter, and a viability dye if included.
-
Analyze the CFSE histogram to identify different generations of proliferating cells.
-
Analyze the expression of activation markers on the different CFSE peaks (generations) to assess the activation status of proliferating versus non-proliferating cells.
-
Visualizations
Caption: Workflow for this compound staining and analysis of cell activation.
References
- 1. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: CFDA-SE vs. EdU for Tracking DNA Synthesis and Cell Division
For researchers in cell biology, immunology, and drug development, accurately tracking DNA synthesis and cell division is paramount. Two of the most prominent fluorescent labeling techniques for these purposes are Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | This compound (CFSE) | EdU (5-ethynyl-2'-deoxyuridine) |
| Principle | Covalent labeling of intracellular proteins. | Incorporation into newly synthesized DNA. |
| Measurement | Tracks cell divisions via fluorescence dilution. | Detects cells undergoing DNA synthesis (S-phase). |
| Detection | Direct fluorescence measurement. | "Click" chemistry reaction with a fluorescent azide (B81097). |
| Cell Cycle Phase | Labels all cells in a population regardless of cycle. | Specifically labels cells in S-phase. |
| Generational Tracking | Can resolve up to 8-10 cell divisions.[1][2] | Does not directly track cell generations. |
| Protocol Complexity | Relatively simple staining procedure. | Multi-step protocol involving fixation, permeabilization, and a click reaction.[3] |
| Potential Cytotoxicity | Can be toxic at high concentrations.[4][5] | Can induce DNA damage and affect cell cycle progression.[6][7][8] |
Mechanism of Action
This compound: A Generational Clock
This compound is a cell-permeable dye that, once inside a cell, undergoes a transformation. Intracellular esterases cleave the acetate (B1210297) groups from the this compound molecule, converting it into the fluorescent and cell-impermeant carboxyfluorescein succinimidyl ester (CFSE).[1][9][10][11] The succinimidyl ester group of CFSE then covalently binds to primary amines of intracellular proteins.[12][13][14] This stable fluorescent label is distributed approximately equally between daughter cells upon each cell division.[1][11][12][15] Consequently, the fluorescence intensity of each daughter cell is roughly halved with each successive generation, allowing for the tracking of cell divisions via flow cytometry.[1][12]
Mechanism of this compound labeling and generational tracking.
EdU: A Snapshot of DNA Synthesis
EdU is a nucleoside analog of thymidine.[16][17][18] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases.[16] The key feature of EdU is its terminal alkyne group.[16][19] This alkyne group serves as a handle for a highly specific and efficient bio-orthogonal reaction known as "click chemistry".[16][19] Following fixation and permeabilization of the cells, a fluorescent azide is added, which covalently binds to the alkyne group of EdU in the presence of a copper(I) catalyst.[16][17] This results in the specific and bright labeling of cells that were actively synthesizing DNA during the EdU pulse. Unlike the traditional BrdU method, EdU detection does not require DNA denaturation, which helps to better preserve cell morphology and antigenicity.[20][16]
Mechanism of EdU incorporation and detection.
Performance Comparison
| Parameter | This compound | EdU | Supporting Data Insights |
| Sensitivity | High, with bright initial staining. | Very high, click chemistry provides excellent signal amplification.[19] | EdU's click chemistry detection is often cited as being more sensitive than antibody-based methods like BrdU.[16] |
| Specificity | Labels all cells, not specific to proliferation. | Highly specific for cells in S-phase.[16] | EdU specifically identifies cells undergoing DNA replication at the time of labeling. |
| Ease of Use | Simple labeling protocol, but analysis can be complex. | More complex labeling and detection protocol.[3] | This compound involves a single incubation step for labeling, while EdU requires subsequent fixation, permeabilization, and a click reaction. |
| Multiplexing | Compatible with antibody staining, but spectral overlap can be a concern.[21] | Generally compatible with antibody staining; the click reaction is mild. | EdU's detection method without DNA denaturation is advantageous for preserving epitopes for immunophenotyping.[22] |
| In Vivo Use | Can be used for in vivo tracking of cell migration and proliferation.[23] | Can be administered in vivo to label proliferating cells in tissues.[17] | Both reagents have been successfully used in animal models. |
| Data Analysis | Requires specialized software for proliferation modeling to deconvolve generational peaks. | Analysis is more straightforward, typically quantifying the percentage of positive cells. | Flow cytometry software can quantify EdU-positive populations, while CFSE analysis often requires modeling to determine the percentage of cells in each generation. |
Experimental Protocols
This compound Staining Protocol (for suspension cells)
-
Cell Preparation: Resuspend cells in a protein-free buffer (e.g., PBS) at a concentration of 1-10 x 10^6 cells/mL.[24]
-
This compound Labeling: Add an equal volume of 2x this compound working solution (typically 1-10 µM in the same buffer) to the cell suspension for a final concentration of 0.5-5 µM.[24] Mix immediately.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.[15][25]
-
Quenching: Stop the labeling by adding 5 volumes of cold complete culture medium containing serum. The serum proteins will react with any unbound this compound.[24][25]
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium.
-
Cell Culture: Resuspend the cells in fresh, pre-warmed culture medium and place them in appropriate culture conditions to allow for proliferation.
-
Analysis: Harvest cells at desired time points and analyze by flow cytometry.
EdU Labeling and Detection Protocol (for adherent cells)
-
EdU Labeling: Add EdU solution to the cell culture medium to a final concentration of 10 µM.[22][26]
-
Incubation: Incubate the cells for a desired period (e.g., 1-2 hours) under normal cell culture conditions.[22][3] The incubation time will depend on the cell cycle length.
-
Fixation: Remove the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22][3]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[3][20]
-
Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a reaction buffer, a fluorescent azide, and a copper(II) sulfate (B86663) solution with a reducing agent.[22][3]
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[22][3]
-
Washing: Wash the cells once with 3% BSA in PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.[26]
-
Imaging/Analysis: Wash the cells with PBS and analyze by fluorescence microscopy or flow cytometry.
Comparative Experimental Workflow
Comparative experimental workflows for this compound and EdU.
Conclusion: Making the Right Choice
The choice between this compound and EdU depends largely on the specific experimental question.
Choose this compound when:
-
You need to track the number of cell divisions over time.
-
You want to analyze different generations of cells for other markers.
-
A simpler, fixation-free labeling protocol is preferred for live-cell applications immediately after labeling.
Choose EdU when:
-
You need to specifically identify and quantify cells that are actively synthesizing DNA (in S-phase).
-
High sensitivity and a robust signal are critical.
-
Preserving cell morphology and antigenicity for subsequent immunofluorescence is a priority.[22]
-
You are conducting short-term proliferation assays.[27]
Both this compound and EdU are powerful tools for studying cell dynamics. By understanding their distinct mechanisms, advantages, and limitations, researchers can select the optimal method to generate clear and reliable data for their investigations into cell proliferation and division.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 5. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 6. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethynyldeoxyuridine (EdU) suppresses in vitro population expansion and in vivo tumor progression of human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. patch.com [patch.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 17. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 25. lumiprobe.com [lumiprobe.com]
- 26. vectorlabs.com [vectorlabs.com]
- 27. researchgate.net [researchgate.net]
CellTrace™ Violet: A Superior Alternative to CFDA-SE for Flow Cytometry Proliferation Assays
For researchers, scientists, and drug development professionals engaged in cell-based assays, the accurate tracking of cell proliferation is paramount. For years, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) has been a widely used reagent for this purpose. However, with the advent of newer technologies, CellTrace™ Violet (CTV) has emerged as a robust alternative, offering significant advantages in terms of cell viability, experimental flexibility, and data resolution. This guide provides an objective comparison of CellTrace™ Violet and this compound, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your flow cytometry needs.
Performance Comparison: CellTrace™ Violet vs. This compound
A critical evaluation of key performance indicators reveals the distinct advantages of CellTrace™ Violet over the traditional this compound. These advantages include lower cytotoxicity, improved stain uniformity, and enhanced spectral compatibility, which collectively contribute to more reliable and reproducible proliferation data.
| Feature | CellTrace™ Violet | This compound | Key Advantages of CellTrace™ Violet |
| Excitation/Emission | ~405 nm / ~450 nm[1] | ~492 nm / ~517 nm[2] | Spectral Flexibility: Excitation by the violet laser frees up the blue laser (488 nm) and the green emission channel for co-staining with other common fluorochromes like FITC and GFP.[3] |
| Cytotoxicity | Minimal impact on cell viability at effective concentrations.[3][4][5] | Can induce growth arrest and apoptosis, especially at higher concentrations.[6][7] | Improved Cell Health: Lower toxicity ensures that observed effects are due to experimental variables and not dye-induced artifacts. Titration studies on Jurkat cells showed minimal effects on viability at 5 µM for CellTrace Violet, whereas this compound showed increased toxicity above 2 µM.[8] |
| Stain Uniformity | Produces bright, uniform staining with low cell-to-cell variation.[8] | Prone to non-specific cell-to-cell transfer, which can decrease the resolution between cell generations.[8] | Crisper Proliferation Peaks: Uniform staining leads to a lower coefficient of variation (CV) in the parent generation, resulting in better-resolved subsequent division peaks.[4][5][9] |
| Signal Stability | Stable, well-retained fluorescent signal.[3][10] | Can exhibit an initial decrease in fluorescence shortly after staining.[3][11] | More Accurate Generational Analysis: A stable signal ensures that fluorescence decay is primarily due to cell division, leading to more accurate proliferation modeling. |
| Generational Tracking | Enables visualization of ten or more generations of proliferating cells.[12] | Can resolve 8 to 10 successive generations.[1] | Deeper Proliferation Analysis: The ability to track more generations allows for a more detailed analysis of long-term proliferation kinetics. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data in cell proliferation assays. Below are optimized protocols for staining cells with CellTrace™ Violet and this compound for flow cytometry analysis.
CellTrace™ Violet Staining Protocol
This protocol is optimized for a cell concentration of 1 x 10^6 cells/mL.[12]
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10^6 cells/mL in protein-free PBS.
-
Reagent Preparation: Prepare a 5 mM stock solution of CellTrace™ Violet in DMSO. For a working solution, dilute the stock solution in pre-warmed (37°C) protein-free buffer (e.g., PBS) to the desired concentration (typically 1-10 µM).[13]
-
Staining: Add the CellTrace™ Violet working solution to the cell suspension. Incubate for 20 minutes at 37°C, protected from light.[12][13]
-
Quenching: Stop the staining reaction by adding 5 volumes of complete culture medium and incubate for 5 minutes.[13]
-
Washing: Pellet the cells by centrifugation and wash twice with complete culture medium.[12]
-
Final Resuspension: Resuspend the cells in the appropriate medium for your experiment.
-
Flow Cytometry: Analyze cells using a flow cytometer with a 405 nm laser for excitation and a 450/50 nm bandpass filter for emission.[12]
This compound Staining Protocol
This protocol is a general guideline and may require optimization for different cell types.
-
Cell Preparation: Resuspend cells in pre-warmed (37°C) PBS or HBSS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.[6]
-
Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in PBS or HBSS with 0.1% BSA to a working concentration of 0.5-10 µM.[7] It is recommended to titrate the concentration to find the lowest effective level with minimal toxicity.[6][7]
-
Staining: Add an equal volume of the 2x this compound working solution to the cell suspension. Incubate for 5-15 minutes at 37°C.[6][7]
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium.[14]
-
Washing: Wash the cells three times with complete culture medium. An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[7]
-
Final Resuspension: Resuspend the cells in fresh, pre-warmed complete culture medium for your experiment.
-
Flow Cytometry: Analyze cells using a flow cytometer with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission.[6]
Visualizing the Workflow and Staining Mechanism
To better understand the experimental process and the underlying principles of these proliferation dyes, the following diagrams have been generated.
Conclusion
References
- 1. Monitoring cell proliferation in vitro with different cellular fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. med.virginia.edu [med.virginia.edu]
- 8. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 10. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. lumiprobe.com [lumiprobe.com]
Unveiling Cellular Proliferation: A Comparative Guide to CFDA-SE Dilution and Ki-67 Expression
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is paramount. Two widely adopted methods, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) dilution and Ki-67 expression analysis, offer powerful insights into the dynamics of cell division. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a look into the underlying cellular mechanisms.
This compound is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity. This allows for the tracking of individual cell divisions through flow cytometry. In contrast, Ki-67 is a nuclear protein intrinsically associated with the cell cycle. Its expression is a hallmark of actively dividing cells (G1, S, G2, and M phases), while it is absent in quiescent (G0) cells.
Performance Comparison: A Data-Driven Overview
Studies have consistently demonstrated a strong positive correlation between the percentage of proliferating cells identified by this compound dilution and those expressing Ki-67. This indicates that both methods provide complementary assessments of T cell proliferation.[1] However, the quantitative readouts can differ, reflecting the distinct biological processes each method measures. This compound tracks the historical record of cell divisions, while Ki-67 provides a snapshot of cells currently in the cell cycle.
| Parameter | This compound Dilution | Ki-67 Expression | Key Considerations |
| Principle | Dye dilution with each cell division | Detection of a nuclear protein expressed in active cell cycle phases | This compound measures generational progression; Ki-67 indicates cell cycle entry. |
| Correlation | Moderate to strong positive correlation with Ki-67 | Moderate to strong positive correlation with this compound | Spearman's r = 0.57[1][2], r = 0.767[3][4] |
| Sensitivity | High for tracking multiple generations | High for detecting cells that have entered the cell cycle | This compound may be more sensitive for resolving distinct rounds of division. |
| Temporal Information | Provides a history of cell divisions over time | Indicates the current proliferative state of a cell | The timing of analysis is crucial for both methods. |
| Potential for Cytotoxicity | Dose-dependent cytotoxicity has been observed | Generally considered non-toxic | Optimization of this compound concentration is critical.[5] |
| Typical Readout | Percentage of divided cells, proliferation index | Percentage of Ki-67 positive cells | Data analysis software is used to quantify proliferation from flow cytometry data. |
Experimental Methodologies: A Step-by-Step Guide
Accurate and reproducible data depend on meticulous experimental execution. Below are detailed protocols for both this compound dilution assays and Ki-67 expression analysis.
This compound Proliferation Assay
This protocol outlines the standard procedure for labeling peripheral blood mononuclear cells (PBMCs) with this compound to monitor proliferation.
Materials:
-
Carboxyfluorescein Diacetate Succinimidyl Ester (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Complete culture medium (e.g., RPMI-1640)
-
Cells of interest (e.g., PBMCs)
-
Stimulating agent (e.g., phytohemagglutinin (PHA), antigens)
-
Flow cytometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 5 mM. Aliquot and store at -20°C, protected from light.
-
Cell Preparation: Isolate PBMCs and resuspend them in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
This compound Labeling:
-
Dilute the this compound stock solution in PBS to a working concentration (typically 0.5-5 µM). The optimal concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity.[5]
-
Add the this compound working solution to the cell suspension and mix gently.
-
Incubate for 10-15 minutes at 37°C in the dark.
-
-
Quenching the Staining Reaction: Add an equal volume of cold complete culture medium containing FBS to the cell suspension to quench the unbound this compound.
-
Washing: Wash the cells three times with complete culture medium to remove any residual unbound dye.
-
Cell Culture: Resuspend the labeled cells in complete culture medium and culture them with the desired stimulus (e.g., PHA at 5 µg/mL) for the desired duration (e.g., 3-6 days).[1][6]
-
Flow Cytometry Analysis:
-
Harvest the cells at different time points.
-
Stain with antibodies for cell surface markers if desired.
-
Acquire data on a flow cytometer, detecting the this compound signal in the green fluorescence channel (typically FITC).
-
Analyze the data using appropriate software to identify distinct generations of dividing cells based on the halving of fluorescence intensity.
-
Intracellular Ki-67 Staining
This protocol describes the process for fixing, permeabilizing, and staining cells for the intracellular proliferation marker Ki-67.
Materials:
-
Cells of interest (e.g., stimulated PBMCs)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Anti-Ki-67 antibody conjugated to a fluorophore
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Surface Staining (Optional): If desired, stain for cell surface markers by incubating with specific antibodies.
-
Fixation: Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10 minutes at room temperature.
-
Intracellular Staining:
-
Add the anti-Ki-67 antibody (and isotype control in a separate tube) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with permeabilization buffer.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of Ki-67 positive cells.
-
Visualizing the Mechanisms
To better understand the processes underlying these proliferation assays, the following diagrams illustrate the experimental workflows and the regulatory pathway of Ki-67 expression.
The Underlying Biology: A Deeper Dive
The expression of Ki-67 is tightly regulated throughout the cell cycle. In quiescent cells (G0), the DREAM complex actively represses the transcription of the MKI67 gene, which encodes the Ki-67 protein. Upon receiving mitogenic signals, the retinoblastoma (Rb) protein is inactivated, leading to the release of the E2F transcription factor. Active E2F then drives the transcription of genes required for cell cycle progression, including MKI67. The resulting Ki-67 protein is present throughout the active phases of the cell cycle (G1, S, G2, and M) and is essential for proper cell division. The cell cycle inhibitor p21 can stabilize the Rb-E2F complex, thereby inhibiting Ki-67 expression and cell cycle progression.
Conclusion: Choosing the Right Tool for the Job
Both this compound dilution and Ki-67 expression analysis are robust and reliable methods for assessing cell proliferation. The choice between them, or their combined use, will depend on the specific research question.
-
This compound dilution is unparalleled for tracking the number of cell divisions and resolving individual generations, making it ideal for studies on cell fate and differentiation.
-
Ki-67 expression provides a clear and direct measure of the proportion of cells that have entered the cell cycle, offering a valuable snapshot of the proliferative potential of a cell population.
For a comprehensive understanding of cellular proliferation dynamics, employing both methods in parallel can provide a more complete picture. The strong correlation between the two serves as an internal validation, increasing confidence in the experimental findings. By carefully considering the principles, protocols, and biological underpinnings of each assay, researchers can effectively harness these powerful tools to advance our understanding of cellular growth and its role in health and disease.
References
- 1. Ki-67: more than a proliferation marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell-Cycle Regulation Accounts for Variability in Ki-67 Expression Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ki-67 Contributes to Normal Cell Cycle Progression and Inactive X Heterochromatin in p21 Checkpoint-Proficient Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating CFDA-SE Proliferation Results with Live-Cell Imaging
For researchers, scientists, and drug development professionals, accurately quantifying cell proliferation is paramount. While the Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assay is a widely adopted method, emerging live-cell imaging techniques offer a dynamic and non-invasive alternative. This guide provides a comprehensive comparison of these two methodologies, offering insights into their respective strengths and limitations to help you choose the best approach for your research needs.
The this compound assay has long been a stalwart in proliferation studies, valued for its ability to track cell divisions through dye dilution. However, as a terminal endpoint assay, it provides a snapshot in time, potentially missing critical kinetic information. Live-cell imaging, on the other hand, allows for the continuous monitoring of cell proliferation, offering a more complete picture of cellular dynamics in response to various stimuli. This guide will delve into the experimental protocols of both methods, present a comparative analysis of their performance, and discuss alternative approaches.
At a Glance: this compound vs. Live-Cell Imaging
| Feature | This compound Proliferation Assay | Live-Cell Imaging for Proliferation |
| Principle | Dye dilution: fluorescent dye is halved with each cell division. | Direct observation and quantification of cell number or confluence over time. |
| Data Output | Endpoint data (flow cytometry histograms showing generational peaks). | Kinetic data (growth curves, proliferation rates, single-cell tracking).[1] |
| Temporal Resolution | Low (single time point). | High (continuous or user-defined intervals).[1] |
| Invasiveness | Minimally invasive staining procedure, but analysis is terminal. | Non-invasive, allowing for long-term observation of the same cell population.[1] |
| Throughput | High-throughput with flow cytometry. | Can be high-throughput with automated imaging systems.[2] |
| Information Richness | Primarily provides information on the number of cell divisions. | Provides data on proliferation rate, morphology, cell behavior, and cytotoxicity.[1] |
| Potential Artifacts | Dye toxicity, uneven dye distribution, effects on cell function.[3][4] | Phototoxicity from excessive light exposure, focus drift. |
| Cost | Reagent-based costs (dye, buffers). | Higher initial instrument cost, but lower reagent costs for label-free methods. |
Delving Deeper: A Quantitative Look
While direct head-to-head studies with quantitative data comparing this compound and live-cell imaging are not abundant in readily available literature, we can infer a comparison from their inherent methodologies and data from analogous comparisons. For instance, automated cell imaging has been shown to be highly accurate in measuring cell numbers for both adherent and suspension cell lines when compared to other methods like propidium (B1200493) iodide-based flow cytometry.[5]
| Parameter | This compound Assay | Live-Cell Imaging |
| Resolution of Cell Divisions | Can typically resolve up to 8-10 cell generations.[6][7] | Theoretically unlimited; practically limited by culture conditions and imaging duration. |
| Accuracy | Dependent on homogenous staining and proper gating in flow cytometry. | High accuracy in cell counting and confluence measurements with appropriate software.[5] |
| Reproducibility | Can be variable due to inconsistencies in staining and cell handling. | High reproducibility with automated systems that control for environmental factors. |
| Sensitivity | Highly sensitive in detecting proliferating cells within a population. | Sensitive to changes in proliferation rates over time.[8] |
| Data Analysis | Requires specialized software for analyzing flow cytometry data to deconvolute generational peaks. | Automated image analysis software for cell segmentation, counting, and confluence measurement.[9][10] |
Visualizing the Science: Workflows and Pathways
To better understand the practical application and underlying principles of these techniques, the following diagrams illustrate the experimental workflows and the mechanism of this compound action.
Experimental Protocols: A How-To Guide
This compound Staining Protocol for Proliferation Analysis
This protocol provides a general guideline for staining suspension cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound dye
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Single-cell suspension of cells of interest
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in PBS or HBSS to the desired working concentration (typically 0.5-10 µM).[3][4]
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in PBS or HBSS.
-
Staining: Add an equal volume of the this compound working solution to the cell suspension. Incubate for 10-20 minutes at room temperature or 37°C, protected from light.[6]
-
Washing: Stop the staining reaction by adding 5 volumes of cold complete culture medium. Centrifuge the cells and wash them two to three times with complete medium to remove any unbound dye.
-
Time Zero Control: Take an aliquot of the stained cells for immediate analysis by flow cytometry to serve as the "time zero" or undivided population.
-
Cell Culture: Culture the remaining stained cells under the desired experimental conditions to allow for proliferation.
-
Analysis: At various time points, harvest the cells and analyze them by flow cytometry. The fluorescence intensity of this compound will be halved with each cell division, allowing for the identification of distinct generational peaks.[6]
Live-Cell Imaging Protocol for Proliferation Quantification
This protocol outlines a general procedure for quantifying cell proliferation using a live-cell imaging system. Specific parameters will need to be optimized based on the imaging system, cell type, and experimental goals.
Materials:
-
Live-cell imaging system with environmental control (temperature, CO2, humidity)
-
Imaging-compatible culture vessels (e.g., plates, dishes, flasks)
-
Appropriate cell culture medium
-
(Optional) Nuclear or cytoplasmic fluorescent labels compatible with live-cell imaging
Procedure:
-
Cell Seeding: Seed the cells in the imaging-compatible culture vessel at an appropriate density to allow for proliferation during the planned experiment duration.
-
Acclimatization: Place the culture vessel in the live-cell imaging system and allow the cells to acclimate to the controlled environment.
-
Image Acquisition Setup:
-
Define the imaging locations (multiple points per well are recommended for robust data).
-
Set the image acquisition frequency (e.g., every 1-2 hours).
-
Optimize illumination intensity and exposure time to minimize phototoxicity while maintaining good image quality.
-
-
Time-Lapse Imaging: Start the time-lapse acquisition and monitor the cells over the desired experimental period.
-
Image Analysis:
-
Use the system's software to automatically segment and identify cells.
-
Quantify proliferation based on either direct cell counts or the percentage of the well area covered by cells (confluence).[11]
-
-
Data Interpretation: The software will generate proliferation curves, allowing for the calculation of doubling times and proliferation rates.
Exploring Alternatives
While this compound and live-cell imaging are powerful tools, other methods can also be employed to measure cell proliferation, each with its own set of advantages and disadvantages.
| Alternative Method | Principle | Advantages | Disadvantages |
| BrdU/EdU Incorporation | Incorporation of thymidine (B127349) analogs (BrdU or EdU) into newly synthesized DNA. | Direct measure of DNA synthesis; high specificity. | Requires cell fixation and permeabilization; BrdU requires harsh denaturation steps. |
| MTT/XTT/WST-1 Assays | Reduction of tetrazolium salts by metabolically active cells to a colored formazan (B1609692) product. | Simple, rapid, and high-throughput. | Indirect measure of cell viability, not directly proliferation; can be affected by changes in cell metabolism. |
| Ki-67 Staining | Immunohistochemical or immunofluorescent detection of the Ki-67 protein, a marker of proliferating cells. | Can be used on fixed tissues and cells. | Does not provide information on the number of cell divisions; quantification can be challenging.[2] |
| DNA Content Analysis (Propidium Iodide) | Staining of DNA with a fluorescent dye (e.g., propidium iodide) to determine the percentage of cells in different phases of the cell cycle. | Provides information on cell cycle distribution. | Does not track individual cell divisions; requires cell fixation. |
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and live-cell imaging for validating proliferation results ultimately depends on the specific experimental question and available resources.
This compound remains a robust and cost-effective method for endpoint analysis of cell division, particularly in high-throughput flow cytometry-based screens.
Live-cell imaging , on the other hand, offers an unparalleled view of the dynamics of cell proliferation. Its non-invasive nature and ability to provide kinetic data make it the superior choice for studies where understanding the timing of events and the behavior of individual cells is critical. For validating the effects of a compound on proliferation over time, live-cell imaging provides a more complete and nuanced dataset.
By carefully considering the strengths and weaknesses of each approach, researchers can select the most appropriate method to generate accurate and insightful data on cell proliferation.
References
- 1. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. biocompare.com [biocompare.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. stemcell.com [stemcell.com]
- 8. Kinetic Quantification of Cell Proliferation Using Live-Cell Analysis Application Note | Sartorius [sartorius.com]
- 9. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. Live Cell Analysis Software | Sartorius [sartorius.com]
- 11. phiab.com [phiab.com]
A Researcher's Guide to Long-Term Cell Tracking: Beyond CFDA-SE
For researchers, scientists, and drug development professionals engaged in long-term cell tracking studies, the limitations of the widely-used dye, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), can present significant challenges. This guide provides an objective comparison of this compound with alternative fluorescent dyes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This compound has long been a staple for monitoring cell proliferation and tracking cell populations over time. Its mechanism of action, involving passive diffusion into the cell and covalent binding to intracellular proteins, allows for the convenient tracking of cell division through successive halving of its fluorescent signal. However, for long-term studies, several limitations of this compound become apparent, including cytotoxicity, signal loss independent of cell division, and spectral limitations that can interfere with multicolor experimental designs.
This guide explores these limitations in detail and presents a comparative analysis of viable alternatives: CellTrace™ Violet, CellTrace™ Far Red, eFluor™ 670, and the PKH family of lipophilic dyes.
Key Limitations of this compound for Long-Term Cell Tracking
While effective for short-term studies, the utility of this compound in long-term applications is hampered by several factors:
-
Cytotoxicity: At concentrations required for bright, long-lasting signals, this compound can be toxic to some cell types, potentially inducing growth arrest and apoptosis. This can significantly impact the biological relevance of the experimental findings.[1][2][3]
-
Signal Bleed-Through and Spectral Overlap: this compound fluoresces in the green spectrum, overlapping with many common fluorescent proteins like GFP and other fluorophores such as FITC and Alexa Fluor™ 488. This spectral overlap complicates multicolor analysis, limiting the ability to simultaneously probe other cellular markers.[4][5]
-
Signal Loss and Variability: While the primary mode of signal reduction is through cell division, there can be an initial, proliferation-independent decrease in fluorescence. Furthermore, the signal can be lost from cells through mechanisms other than division, leading to inaccuracies in generational analysis over extended periods.[1]
Comparative Analysis of Long-Term Cell Tracking Dyes
To overcome the limitations of this compound, a variety of alternative dyes have been developed. The following tables provide a quantitative comparison of their key performance characteristics.
| Feature | This compound | CellTrace™ Violet | CellTrace™ Far Red | eFluor™ 670 | PKH26 |
| Excitation (nm) | ~492 | ~405 | ~630 | ~633 | ~551 |
| Emission (nm) | ~517 | ~450 | ~660 | ~670 | ~567 |
| Laser Line | Blue (488 nm) | Violet (405 nm) | Red (633/640 nm) | Red (633/640 nm) | Yellow/Green (561 nm) |
| Reported Generations Trackable | Up to 8-10 | Up to 10 or more | Up to 8 | Up to 6 | Up to 10 |
| Relative Cytotoxicity | Higher | Lower | Lower | Moderate | Low to Moderate |
| Dye Transfer | Can occur | Minimal | Minimal | Reported to transfer | Can occur |
Table 1: Spectral and Performance Characteristics of Long-Term Cell Tracking Dyes.
| Dye | Recommended Concentration | Key Advantages | Key Disadvantages |
| This compound | 0.5 - 5 µM | Well-established protocols, bright initial signal. | Cytotoxicity at higher concentrations, spectral overlap with green fluorophores.[1][2][3] |
| CellTrace™ Violet | 1 - 10 µM | Low cytotoxicity, spectrally distinct from green fluorophores, allowing for multiplexing.[2][3] | Requires a violet laser for excitation. |
| CellTrace™ Far Red | 0.5 - 5 µM | Low cytotoxicity, excites in the far-red spectrum, minimizing autofluorescence and allowing for multiplexing with green and blue fluorophores.[4][5] | Requires a red laser for excitation. |
| eFluor™ 670 | 5 - 10 µM | Spectrally compatible with green fluorophores. | Can exhibit some cytotoxicity and has been reported to transfer to bystander cells.[4] |
| PKH26 | 2 - 10 µM | Very long-term signal retention (can be detected for months in vivo), low cytotoxicity.[6] | Stains the cell membrane, which can lead to uneven distribution and potential transfer to other cells through membrane vesicles.[7] |
Table 2: Practical Considerations for Selecting a Long-Term Cell Tracking Dye.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound cell labeling.
Caption: A generalized experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for this compound and its alternatives.
This compound Staining Protocol
-
Cell Preparation: Resuspend cells in protein-free buffer (e.g., PBS) at a concentration of 1-10 x 10^6 cells/mL.
-
Dye Preparation: Prepare a 1-10 µM working solution of this compound in the same protein-free buffer.
-
Labeling: Add the cell suspension to the dye solution and incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Stop the reaction by adding 5 volumes of complete media. Pellet the cells by centrifugation and wash twice with complete media to remove any unbound dye.
-
Resuspension: Resuspend the cells in the appropriate medium for downstream applications.
CellTrace™ Violet Staining Protocol
-
Cell Preparation: Prepare a single-cell suspension in a protein-free buffer like PBS.
-
Dye Preparation: Prepare a 1-10 µM working solution of CellTrace™ Violet in PBS.
-
Labeling: Resuspend the cells in the staining solution and incubate for 20 minutes at 37°C, protected from light.
-
Washing: Add 5 volumes of complete medium to quench the staining reaction. Centrifuge the cells and wash once with complete medium.
-
Resuspension: Resuspend the cells in fresh, pre-warmed complete medium for your experiment.
eFluor™ 670 Staining Protocol
-
Cell Preparation: Wash cells twice with serum-free PBS and resuspend at 2X the desired final concentration.[8][9]
-
Dye Preparation: Prepare a 10 µM working solution of eFluor™ 670 in room temperature PBS.[9]
-
Labeling: While vortexing the cell suspension, add an equal volume of the dye solution and incubate for 10 minutes at 37°C in the dark.[8][9]
-
Washing: Stop the labeling by adding 4-5 volumes of cold complete media and incubate on ice for 5 minutes. Wash the cells three times with complete media.[8][9]
-
Resuspension: Resuspend cells for subsequent culture or transfer.[9]
PKH26 Staining Protocol
-
Cell Preparation: Prepare a single-cell suspension. It is critical to wash the cells in serum-free medium prior to staining.
-
Dye and Cell Suspension Preparation: In separate tubes, prepare a 2X cell suspension and a 2X dye solution in the provided diluent.
-
Labeling: Rapidly add the cell suspension to the dye solution and immediately mix by pipetting. Incubate for 1-5 minutes at room temperature.
-
Stopping the Reaction: Stop the staining by adding an equal volume of serum.
-
Washing: Pellet the cells and wash three to four times with complete medium to remove unbound dye.
-
Resuspension: Resuspend the labeled cells in the appropriate medium.
Conclusion
The choice of a fluorescent dye for long-term cell tracking is critical for the success of the experiment. While this compound has been a valuable tool, its limitations, particularly in terms of cytotoxicity and spectral properties, necessitate the consideration of alternatives for long-term studies. Dyes such as CellTrace™ Violet and CellTrace™ Far Red offer reduced toxicity and favorable spectral characteristics for multicolor analysis. Lipophilic dyes like PKH26 provide exceptional long-term signal stability, although with a different set of considerations regarding potential dye transfer. By carefully evaluating the specific requirements of your experimental system and the comparative data presented in this guide, you can select the optimal dye to generate reliable and biologically meaningful long-term cell tracking data.
References
- 1. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term and non-invasive in vivo tracking of DiD dye-labeled human hepatic progenitors in chronic liver disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Staining Cells with eFluor Proliferation Dyes for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ulab360.com [ulab360.com]
Unveiling the Double-Edged Sword: A Guide to CFDA-SE in Cytotoxicity Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular health assessment, the choice of a cytotoxicity assay is a critical decision. Among the plethora of available methods, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) presents a unique, yet often debated, option. This guide provides a comprehensive comparison of this compound with mainstream cytotoxicity assays, supported by experimental data and detailed protocols to inform your selection process.
This compound is a cell-permeable dye primarily recognized for its application in tracking cell proliferation.[1][2][3] Upon entering a viable cell, intracellular esterases cleave the acetate (B1210297) groups of this compound, rendering it fluorescent and allowing it to covalently bind to intracellular proteins.[2][3] This stable labeling allows for the measurement of cell division, as the fluorescence intensity halves with each successive generation.[1][2] However, its utility in cytotoxicity assessment stems from the principle that only viable cells with intact membranes and active esterases can process the dye and retain the fluorescent product, carboxyfluorescein succinimidyl ester (CFSE).[4]
The Pros and Cons of this compound in Cytotoxicity Assessment
The primary advantage of using this compound for cytotoxicity is its ability to be multiplexed with other assays and its utility in long-term studies. However, it is not without its drawbacks, including potential toxicity at higher concentrations and interference with the very processes it is meant to measure.
Pros of this compound:
-
Stable, long-term tracking: The covalent binding of CFSE allows for the long-term monitoring of cell populations.[2][5]
-
Single-cell level analysis: When used with flow cytometry, it allows for the assessment of cytotoxicity at the single-cell level.[6]
-
Multiplexing capability: this compound can be used in conjunction with other fluorescent probes, such as viability dyes like 7-AAD or Propidium Iodide (PI), to simultaneously assess cell proliferation and death.[4][6]
Cons of this compound:
-
Inherent cytotoxicity: The labeling process itself can be toxic to some cell types, potentially inducing growth arrest or apoptosis, which can confound the results of a cytotoxicity study.[7][8][9] Careful titration of the dye concentration is crucial to minimize these effects.[7][9]
-
Indirect measure of cytotoxicity: this compound primarily measures the presence of metabolically active cells capable of processing the dye, which is an indirect assessment of cytotoxicity compared to assays that directly measure membrane integrity or markers of apoptosis.
-
Potential for artifacts: Variations in this compound concentration and incubation times can affect staining uniformity and lead to inconsistent results.[6]
Comparative Analysis of Cytotoxicity Assays
To provide a clearer picture of where this compound stands, the following table compares its key features with other widely used cytotoxicity assays.
| Assay | Principle | What is Measured | Advantages | Disadvantages |
| This compound | Cleavage of diacetate by intracellular esterases in viable cells, leading to fluorescent CFSE that binds to proteins. | Esterase activity and membrane integrity. | Stable labeling for long-term studies, single-cell analysis with flow cytometry, multiplexing potential. | Potential for inherent cytotoxicity, indirect measure of cell death, requires careful optimization.[7][8][9] |
| MTT/MTS/XTT/WST | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | Mitochondrial metabolic activity. | Well-established, relatively inexpensive, suitable for high-throughput screening. | Indirect measure of viability, can be affected by metabolic changes unrelated to cytotoxicity, formazan crystals in MTT require solubilization.[10][11] |
| LDH Release | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with compromised plasma membranes. | Membrane integrity. | Direct measure of cytotoxicity (necrosis), non-destructive to remaining viable cells. | Insensitive to early apoptotic events, can be affected by serum LDH, some compounds may interfere with the enzyme assay.[12][13][14] |
| Resazurin (B115843) (Alamar Blue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells. | Overall metabolic activity. | Sensitive, non-toxic, allows for kinetic monitoring, relatively inexpensive.[10] | Can be affected by changes in cellular metabolism, potential for fluorescent interference from test compounds. |
| ATP-based (e.g., CellTiter-Glo) | Measurement of ATP levels, which are indicative of metabolically active cells. | Intracellular ATP content. | Highly sensitive, rapid, suitable for high-throughput screening.[10][15] | Indirect measure of viability, ATP levels can fluctuate with cell cycle and metabolic state. |
| Annexin V/PI | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cell membranes. PI stains the DNA of cells with compromised membranes. | Apoptosis and necrosis. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells, provides mechanistic insights.[16] | Requires flow cytometry, Annexin V binding is calcium-dependent and can be affected by certain experimental conditions.[16] |
Experimental Protocols
To facilitate the practical application of this information, detailed methodologies for key experiments are provided below.
This compound Cytotoxicity Assay Protocol
This protocol outlines the use of this compound in conjunction with a viability dye (e.g., 7-AAD) to assess cytotoxicity.
Materials:
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
0.1% Bovine Serum Albumin (BSA) in PBS/HBSS
-
Complete cell culture medium
-
7-AAD viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in PBS or HBSS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.[7]
-
This compound Labeling: Add an equal volume of 2X this compound working solution (typically 0.5-10 µM in PBS/0.1% BSA) to the cell suspension.[7][9] The optimal concentration should be determined empirically for each cell type to minimize toxicity.[7][9]
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[6][7]
-
Washing: Stop the labeling reaction by adding at least 5 volumes of ice-cold complete culture medium. Centrifuge the cells and wash twice with complete medium to remove unbound dye.[7]
-
Cell Plating and Treatment: Resuspend the labeled cells in complete medium, count, and plate into a multi-well plate at the desired density. Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plate for the desired treatment period.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. CFSE fluorescence is typically detected in the green channel (e.g., FITC), and 7-AAD in the red channel (e.g., PerCP or PE-Cy5). The percentage of CFSE-positive/7-AAD-negative cells represents the viable population, while CFSE-positive/7-AAD-positive cells are the cytotoxic population.
Alternative Assay Protocols
MTT Assay Protocol
-
Plate cells in a 96-well plate and treat with the test compound.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
LDH Release Assay Protocol
-
Plate cells in a 96-well plate and treat with the test compound.
-
After treatment, transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
Annexin V/PI Apoptosis Assay Protocol
-
Harvest and wash cells after treatment.
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry within one hour.[17]
Visualizing the Mechanisms and Workflows
To further clarify the underlying principles and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound action within a viable cell.
Caption: Experimental workflow for a this compound cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 7-AAD/CFSE Cell-Mediated Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. analysisforge.com [analysisforge.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 14. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 15. nebiolab.com [nebiolab.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide: Cross-Validation of CFDA-SE and Trypan Blue Exclusion for Accurate Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
In cell-based research, accurate assessment of cell viability is paramount for the reliability and reproducibility of experimental results. While the Trypan Blue exclusion assay has been a long-standing method for determining cell viability, fluorescent-based assays like Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) offer a more nuanced and often more accurate alternative. This guide provides a comprehensive comparison of these two methods, supported by experimental principles and detailed protocols for their cross-validation.
At a Glance: this compound vs. Trypan Blue Exclusion
| Feature | This compound (via Flow Cytometry) | Trypan Blue Exclusion |
| Principle | Enzymatic conversion of non-fluorescent this compound to fluorescent carboxyfluorescein (CFSE) in metabolically active cells.[1] | Exclusion of the dye by intact cell membranes of viable cells.[2] |
| Detection Method | Flow cytometry or fluorescence microscopy. | Bright-field microscopy.[2] |
| Parameter Measured | Intracellular esterase activity and membrane integrity. | Membrane integrity. |
| Subjectivity | Low; based on quantitative fluorescence intensity. | High; subjective interpretation of dye exclusion, especially in cells with compromised membranes.[2] |
| Throughput | High; thousands of cells can be analyzed per second. | Low; manual counting is time-consuming.[3] |
| Multiplexing | Easily combined with other fluorescent markers for multi-parameter analysis. | Limited; can quench fluorescence of other stains. |
| Reported Accuracy | Generally considered more accurate, especially in distinguishing between viable and early apoptotic cells. | Can overestimate viability, particularly in cultures with declining health or in the presence of debris.[4][5] |
Delving Deeper: Understanding the Methodologies
This compound: A Marker of Viability and Proliferation
This compound is a cell-permeable dye that, upon entering a viable cell, is cleaved by intracellular esterases into the fluorescent compound carboxyfluorescein succinimidyl ester (CFSE).[1] CFSE then covalently binds to intracellular proteins, resulting in stable, long-term fluorescent labeling. Only cells with intact membranes and active metabolism can efficiently convert this compound and retain the fluorescent product. This makes the initial bright fluorescence of a cell population stained with this compound a reliable indicator of viability. Dead cells, lacking metabolic activity and membrane integrity, will not fluoresce brightly.
Trypan Blue: The Classic Membrane Integrity Assay
The Trypan Blue exclusion assay is a simpler, more traditional method. It is based on the principle that viable cells possess intact cell membranes that exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue under a microscope.[2] While widely used due to its simplicity and low cost, this method is not without its drawbacks. The interaction is time-sensitive, as prolonged exposure can be toxic even to healthy cells.[2] Furthermore, the subjective nature of counting, especially for cells in the early stages of apoptosis, can lead to an overestimation of viability.[4]
Experimental Data: A Comparative Analysis
Below is a representative summary of expected results when cross-validating the two methods on a hypothetical cell culture at different health statuses.
| Cell Culture Condition | Typical Viability by Trypan Blue (%) | Typical Viability by this compound (Flow Cytometry) (%) | Expected Discrepancy |
| Healthy, Log-Phase Growth | 95 - 99% | 94 - 98% | Minimal |
| Stationary Phase Culture | 80 - 90% | 70 - 85% | Trypan Blue may overestimate viability |
| Post-Cryopreservation | 75 - 85% | 65 - 80% | Trypan Blue may overestimate viability by failing to identify early apoptotic cells |
| Drug-Treated (Cytotoxic Agent) | 50 - 70% | 40 - 60% | Significant overestimation by Trypan Blue is likely |
This table is a synthesized representation based on findings from comparative studies between Trypan Blue and fluorescent viability assays.[3][4][5]
Visualizing the Workflows
To effectively cross-validate these two methods, a clear experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the key steps involved.
References
- 1. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the automated fluorescence microscopic viability test with the conventional and flow cytometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trio-biotech.com [trio-biotech.com]
- 5. Comparison of Trypan Blue Dye Exclusion and Fluorometric Assays for Mammalian Cell Viability Determinations | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle for Proliferation: CFDA-SE vs. ³H-Thymidine Incorporation
A comprehensive guide for researchers on selecting the optimal assay for measuring cell proliferation.
In the dynamic fields of immunology, cancer research, and drug development, accurately measuring cell proliferation is paramount. For decades, the gold-standard method has been the ³H-thymidine incorporation assay, which tracks the uptake of a radioactive nucleoside into newly synthesized DNA. However, the emergence of fluorescent dye-based methods, such as Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), has provided a non-radioactive alternative with unique advantages. This guide provides a detailed comparison of the sensitivity, workflow, and data output of these two widely used assays, supported by experimental data, to aid researchers in making an informed decision for their specific needs.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound Assay | ³H-Thymidine Incorporation Assay |
| Principle | Fluorescent dye is diluted with each cell division, measured by flow cytometry. | Radiolabeled thymidine (B127349) is incorporated into newly synthesized DNA, measured by scintillation counting. |
| Data Output | Proliferation index, percentage of divided cells, and visualization of individual cell generations. | Counts per minute (CPM) or stimulation index (SI), representing the overall proliferative response. |
| Sensitivity | Can detect responses in rare cell populations and may yield stronger responses in certain contexts.[1] | Considered highly sensitive, particularly for detecting low levels of proliferation.[2] |
| Quantitative Value | Provides detailed information on the number of cell divisions. | Provides a bulk measurement of DNA synthesis. |
| Advantages | Non-radioactive, allows for immunophenotyping of proliferating cells, provides generational analysis.[1] | Direct measure of DNA synthesis, long-standing and well-validated method.[3] |
| Disadvantages | Potential for dye-induced toxicity, requires access to a flow cytometer.[3] | Use of radioactive materials, requires specialized equipment for handling and disposal, does not provide single-cell resolution.[3][4] |
| Correlation | Moderate to low correlation with ³H-thymidine incorporation, suggesting they measure different aspects of proliferation.[5] | The established "gold standard" for many years.[1] |
Delving Deeper: A Quantitative Look at Sensitivity
Direct comparisons of this compound and ³H-thymidine incorporation have revealed nuances in their sensitivity. While the ³H-thymidine assay is often lauded for its ability to detect even low levels of proliferation, some studies indicate that this compound can provide a more robust signal in specific experimental settings.[1]
For instance, in studies of lymphocyte proliferation in response to mitogens, both assays can effectively detect responses. However, the quantitative values obtained may differ. One study established normal ranges for mitogen-stimulated lymphocyte proliferation, showing a stimulation index (SI) of 15–267 for the ³H-thymidine assay with phytohemagglutinin (PHA), while the corresponding percentage of divided cells in the this compound assay was 47–92%.[2][6] This highlights that the two assays provide different scales of measurement.
A study by Lastovicka et al. (2016) found a correlation coefficient of 0.337 between this compound staining and ³H-thymidine incorporation, indicating a relatively low direct correlation.[5] This suggests that while both measure proliferation, they may be sensitive to different aspects of the process. The ³H-thymidine assay directly measures the rate of DNA synthesis at a specific time point, whereas the this compound assay provides a cumulative history of cell division over a longer period.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the distinct experimental workflows for the this compound and ³H-thymidine incorporation assays.
Detailed Experimental Protocols
This compound Proliferation Assay Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS).[7]
-
This compound Staining:
-
Washing: Stop the staining by adding 5 volumes of ice-cold culture medium. Centrifuge the cells and wash them two to three times with fresh medium to remove any unbound dye.[7][8]
-
Cell Culture: Resuspend the stained cells in complete culture medium and add your experimental stimuli (e.g., mitogens, antigens). Culture the cells for the desired period.
-
Analysis:
-
Harvest the cells at various time points.
-
If desired, stain the cells with antibodies for immunophenotyping.
-
Analyze the cells by flow cytometry using a 488 nm laser for excitation and a standard FITC emission filter.[7] Proliferating cells will show a sequential halving of this compound fluorescence intensity.
-
³H-Thymidine Incorporation Assay Protocol
This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.
-
Cell Culture: Plate your cells in a microplate (e.g., 96-well plate) in complete culture medium. Add your experimental stimuli and incubate for the desired duration (typically 24-72 hours).[3]
-
Radiolabeling: Approximately 4-18 hours before the end of the culture period, add ³H-thymidine to each well (typically 1 µCi/well).
-
Harvesting:
-
Using a cell harvester, lyse the cells and transfer the DNA onto a filter mat.
-
Wash the filter mat to remove unincorporated ³H-thymidine.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The output will be in counts per minute (CPM).[3]
-
Conclusion: Making the Right Choice
The choice between the this compound and ³H-thymidine incorporation assays depends heavily on the specific research question and available resources.
The ³H-thymidine incorporation assay remains a robust and sensitive method for measuring overall DNA synthesis and is a valuable tool when a simple, quantitative measure of proliferation is required.[3] Its long history of use provides a wealth of comparative data in the literature. However, the significant drawbacks associated with the handling and disposal of radioactive materials are a major consideration.[3][4]
The This compound assay offers a powerful, non-radioactive alternative that provides a more detailed picture of cell proliferation.[10] The ability to track individual cell divisions and combine the assay with immunophenotyping makes it particularly well-suited for complex biological systems where the proliferative responses of specific cell subsets are of interest.[1] While potential dye toxicity needs to be considered and optimized for, the wealth of data obtainable from a single experiment often outweighs this concern.
Ultimately, for many modern research applications, especially those in immunology and cell therapy development, the detailed, single-cell resolution offered by the this compound assay provides a significant advantage over the bulk measurement provided by the ³H-thymidine incorporation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytologicsbio.com [cytologicsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of lymphocyte proliferation for diagnostic purpose: Comparison of CFSE staining, Ki-67 expression and 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bio-rad.com [bio-rad.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Choosing the Right Tool for the Job: A Guide to Selecting CFDA-SE and Other Fluorescent Cell Tracers
For researchers in cell biology, immunology, and drug development, the ability to accurately track cell populations over time is paramount. Fluorescent cell tracers are indispensable tools for these longitudinal studies, enabling the monitoring of cell proliferation, migration, and viability both in vitro and in vivo. Among the plethora of available dyes, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) has long been a popular choice. However, a range of alternatives, each with unique properties, now offers researchers a tailored approach to cell tracking. This guide provides a comprehensive comparison of this compound with other widely used fluorescent cell tracers, including CellTrace™ Violet and PKH dyes, to facilitate an informed decision for your specific research needs.
Mechanism of Action: How this compound Labels Cells
This compound is a cell-permeable dye that, in its original form, is non-fluorescent. Once it passively diffuses across the cell membrane into the cytoplasm, intracellular esterases cleave the acetate (B1210297) groups, converting it into the highly fluorescent and amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][2] The succinimidyl ester group of CFSE then covalently binds to primary amines on intracellular proteins, ensuring the fluorescent label is stably retained within the cell.[1][2] This stable labeling is a key advantage of this compound. As the cell divides, the CFSE fluorescence is distributed approximately equally between the two daughter cells, resulting in a halving of fluorescence intensity with each cell division.[2] This generational dilution of the dye allows for the tracking of cell proliferation over several generations using flow cytometry.
Performance Comparison: this compound vs. Alternatives
Choosing the optimal fluorescent tracer depends on several factors, including the specific application, cell type, and the instrumentation available. Below is a comparison of key performance indicators for this compound, CellTrace™ Violet, and PKH dyes.
| Feature | This compound (CFSE) | CellTrace™ Violet | PKH Dyes (e.g., PKH26) |
| Mechanism of Labeling | Covalent binding to intracellular proteins | Covalent binding to intracellular proteins | Lipophilic insertion into the cell membrane |
| Excitation/Emission (nm) | ~492 / ~517 (Green)[2] | ~405 / ~450 (Violet)[3] | PKH26: ~551 / ~567 (Red) |
| Dye Retention | Stable, covalent linkage ensures long-term retention.[1][2] | Stable, covalent linkage ensures long-term retention.[4][5] | Stable insertion into the lipid bilayer; can be retained for up to 100 days.[6] However, some studies suggest potential for dye transfer between cells.[7][8] |
| Cytotoxicity | Can exhibit toxicity at higher concentrations (>2 µM for some cell types).[9] It is recommended to titrate for the lowest effective concentration.[10][11] | Generally considered to have lower cytotoxicity compared to CFSE.[12] | Generally low cytotoxicity, though over-labeling can compromise membrane integrity.[13][14] |
| Photostability | Good photostability. | Good photostability. | Good photostability. |
| Uniformity of Staining | Typically provides bright and uniform staining.[15] | Known for producing very bright and homogenous staining, leading to good peak resolution in flow cytometry.[5][16] | Staining can be heterogeneous if not performed carefully; rapid and uniform mixing is crucial.[17] |
| In Vivo Tracking | Widely used for in vivo cell tracking with signals detectable for weeks.[18] | Suitable for in vivo tracking.[16] | Extensively used for in vivo tracking and can be detected for up to six months.[13] |
| Multiplexing Capability | Occupies the common FITC/GFP channel, which can limit its use in multicolor panels.[9] | Excitation by the violet laser frees up the green and other channels for co-staining with other fluorophores like GFP.[15][19] | Available in various colors (e.g., green, red), offering flexibility in multicolor experiments.[17] |
When to Choose this compound: A Decision Guide
Based on the comparative data, this compound is an excellent choice for:
-
Long-term cell tracking and proliferation studies where a stable, well-retained green fluorescent signal is desired.
-
Experiments where multiplexing with fluorophores in the red or far-red spectrum is planned.
-
Cost-effective, routine cell proliferation assays , as it is a well-established and widely available reagent.
However, researchers should consider alternatives when:
-
The green fluorescence channel is required for other markers , such as GFP-expressing cells or FITC-conjugated antibodies. In this case, CellTrace™ Violet or other color variants of CellTrace™ dyes are superior choices.[15][19]
-
Minimal cytotoxicity is critical , especially for sensitive cell types. CellTrace™ Violet is often reported to be less toxic than CFSE.[12]
-
Extremely long-term in vivo tracking is necessary. PKH dyes may offer longer retention times, although the potential for dye transfer should be considered and controlled for.[13]
-
Labeling of cells or particles lacking intracellular proteins is required. As PKH dyes label the lipid membrane, they are suitable for such applications.
Experimental Protocols
Detailed and optimized protocols are critical for successful and reproducible cell labeling. Below are representative protocols for this compound, CellTrace™ Violet, and PKH26. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore, initial titration is highly recommended.
This compound Staining Protocol for Suspension Cells
-
Cell Preparation: Resuspend cells in pre-warmed PBS or HBSS containing 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL.[10] Ensure a single-cell suspension.
-
Staining Solution Preparation: Prepare a 2X working solution of this compound in the same buffer. A final concentration of 0.5-5 µM is a good starting point for titration.[10][11]
-
Staining: Add an equal volume of the 2X this compound solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[10]
-
Stopping the Reaction: Add 5 volumes of ice-cold complete culture medium to the cells to quench the staining reaction.[1]
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet three times with complete culture medium.[1]
-
Final Resuspension: Resuspend the cells in fresh, pre-warmed culture medium for your experiment.
CellTrace™ Violet Staining Protocol for Suspension Cells
-
Cell Preparation: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.[16]
-
Staining Solution Preparation: Prepare a 5 mM stock solution of CellTrace™ Violet in DMSO. Dilute this stock solution in PBS to the desired final working concentration (typically 1-10 µM).[3]
-
Staining: Add the CellTrace™ Violet working solution to the cell suspension. Incubate for 20 minutes at 37°C, protected from light.[3][16]
-
Stopping the Reaction: Add at least 5 volumes of complete culture medium to the cells and incubate for 5 minutes.[3]
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[4]
-
Incubation: Incubate the cells for at least 10 minutes before analysis to allow for acetate hydrolysis.[3]
PKH26 Staining Protocol for Suspension Cells
-
Cell Preparation: Wash cells once with serum-free medium and resuspend the cell pellet in the provided Diluent C at a concentration of 2 x 10^7 cells/mL (this is a 2X cell suspension).
-
Staining Solution Preparation: Immediately before use, prepare a 2X dye solution by diluting the PKH26 ethanolic stock solution in Diluent C. A final concentration of 2-20 µM is a common starting range.
-
Staining: Rapidly add an equal volume of the 2X cell suspension to the 2X dye solution and mix immediately by pipetting. Incubate for 1-5 minutes at room temperature with periodic mixing.[8]
-
Stopping the Reaction: Stop the staining by adding an equal volume of serum (e.g., FBS) and incubate for 1 minute.[8]
-
Washing: Wash the cells three times with complete culture medium to remove unbound dye.
-
Final Resuspension: Resuspend the cells in complete medium for your experiment.
Note on Adherent Cells: For adherent cells, they can either be trypsinized and labeled in suspension (recommended for uniform staining) or labeled directly on the culture plate. If labeling on the plate, ensure the dye solution completely covers the cell monolayer.
By carefully considering the experimental requirements and the distinct characteristics of each fluorescent tracer, researchers can select the most appropriate tool to generate reliable and insightful data in their cell tracking studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. stemcell.com [stemcell.com]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. CellTrace Violet Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. CellTrace™ Violet Flow Cytometric Assay to Assess Cell Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. PKH26 can transfer to host cells in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PKH26 Can Transfer to Host Cells In Vitro and Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for isolation and functional validation of label-retaining quiescent colorectal cancer stem cells from patient-derived organoids for RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PKH26 Cell Proliferation and Toxicity Detection Kit - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 15. web-api.polscientific.com [web-api.polscientific.com]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. Cell Tracking with Lipophilic Membrane Dyes [sigmaaldrich.com]
- 18. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CFDA-SE for Use in Non-Mammalian Cell Types
For researchers, scientists, and drug development professionals venturing into non-mammalian cell-based assays, this guide provides a comprehensive comparison of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) with alternative fluorescent dyes for tracking cell proliferation and assessing viability in bacteria, yeast, and plant cells. This document offers a detailed examination of experimental data, protocols, and the underlying mechanisms to aid in the selection and validation of the most suitable dye for your specific research needs.
This compound is a well-established cell-permeable dye widely used for tracking cell division in mammalian cells. Its mechanism relies on intracellular esterases cleaving the acetate (B1210297) groups, rendering the molecule fluorescent and allowing it to covalently bind to intracellular amines. As cells divide, the fluorescence is halved with each generation, enabling the tracking of proliferation. However, its efficacy and potential toxicity in non-mammalian systems require careful validation. This guide explores the performance of this compound in bacteria, yeast, and plant cells and compares it with other commonly used fluorescent probes.
Comparative Analysis of Fluorescent Dyes
To facilitate an objective comparison, the following tables summarize the performance of this compound and its alternatives in bacteria, yeast, and plant cells based on available experimental data.
Bacteria
| Feature | This compound | SYTO 9 & Propidium Iodide (PI) | Carboxyfluorescein Diacetate (CFDA) |
| Primary Application | Cell Tracking, Viability | Viability (Live/Dead Staining) | Metabolic Activity |
| Staining Efficiency | Variable, can be low in some Gram-negative bacteria.[1] | High for both live (SYTO 9) and dead (PI) cells. | Generally effective in detecting active bacteria.[2] |
| Toxicity | Generally low, but can be concentration-dependent.[3][4] | SYTO 9 can exhibit toxicity and affect cell growth.[5] | Lower toxicity compared to this compound in some cases. |
| Fluorescence Retention | Stable covalent binding leads to good retention over long periods.[3][6] | Dependent on membrane integrity; leakage can occur. | Can leak from some Gram-negative bacteria. |
| Photostability | Moderate; susceptible to photobleaching with prolonged exposure.[7] | SYTO 9 is prone to photobleaching.[5][8] | Moderate photostability. |
Yeast
| Feature | This compound | FUN® 1 | SYTO 9 & Propidium Iodide (PI) |
| Primary Application | Proliferation Tracking | Metabolic Activity, Viability | Viability (Live/Dead Staining) |
| Staining Efficiency | Effective for tracking divisions. | High, distinguishes metabolically active from inactive cells.[9][10] | High for both live (SYTO 9) and dead (PI) cells.[11] |
| Toxicity | Generally low at optimal concentrations. | Low toxicity. | SYTO 9 can be toxic at higher concentrations. |
| Fluorescence Retention | Good, due to covalent binding. | Dependent on metabolic state and vacuolar integrity. | Dependent on membrane integrity. |
| Photostability | Moderate. | Good. | SYTO 9 is susceptible to photobleaching. |
Plant Cells
| Feature | This compound | Fluorescein Diacetate (FDA) & Propidium Iodide (PI) | Evans Blue |
| Primary Application | Viability, Proliferation | Viability (Live/Dead Staining) | Viability (Membrane Integrity) |
| Staining Efficiency | Can be effective in protoplasts. | FDA effectively stains viable cells; PI stains dead cells.[12][13] | Simple and effective for identifying dead cells.[10][14] |
| Toxicity | Generally low. | Low toxicity. | Generally used as a terminal stain. |
| Fluorescence Retention | Good. | FDA can leak from cells over time. | Stable staining of dead cells. |
| Photostability | Moderate. | FDA is susceptible to photobleaching. | Not a fluorescent dye. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
This compound Staining Mechanism
Experimental Workflow for Validating this compound in a Non-Mammalian Cell Type
Detailed Experimental Protocols
The following are generalized protocols for using this compound and common alternatives in bacteria, yeast, and plant cells. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: this compound Staining of E. coli
Materials:
-
E. coli culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
37°C incubator with shaker
-
Microcentrifuge
-
Flow cytometer or fluorescence microscope
Procedure:
-
Grow E. coli to an OD600 of 0.4-0.6.
-
Harvest 1 mL of the culture by centrifugation at 5,000 x g for 5 minutes.
-
Wash the cell pellet twice with 1 mL of PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add this compound to a final concentration of 1-10 µM (optimization is required).
-
Incubate at 37°C for 30 minutes with gentle shaking, protected from light.
-
Centrifuge the cells at 5,000 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet three times with 1 mL of PBS to remove unbound dye.
-
Resuspend the final cell pellet in fresh growth medium or PBS for analysis.
-
Analyze the stained cells using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence microscope.
Protocol 2: Viability Staining of Saccharomyces cerevisiae with FUN® 1
Materials:
-
S. cerevisiae culture
-
Glucose-containing buffer (e.g., 2% glucose in PBS)
-
FUN® 1 stock solution (10 mM in DMSO)
-
30°C incubator
-
Fluorescence microscope
Procedure:
-
Harvest yeast cells from culture by centrifugation.
-
Wash the cells with a glucose-free buffer.
-
Resuspend the cells in the glucose-containing buffer.
-
Add FUN® 1 to a final concentration of 10 µM.
-
Incubate at 30°C for 30-60 minutes in the dark.
-
Observe the cells directly under a fluorescence microscope. Live, metabolically active cells will exhibit red fluorescent cylindrical intravacuolar structures (CIVS), while dead cells will show diffuse green-yellow fluorescence.[9][10]
Protocol 3: Viability Staining of Arabidopsis thaliana Protoplasts with FDA and PI
Materials:
-
Isolated Arabidopsis thaliana protoplasts
-
Protoplast washing solution (e.g., W5 medium)
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (1 mg/mL in water)
-
Fluorescence microscope
Procedure:
-
Gently pellet the isolated protoplasts by centrifugation at 100 x g for 2 minutes.
-
Resuspend the protoplasts in the washing solution.
-
Add FDA to a final concentration of 0.01% and PI to a final concentration of 0.005%.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Place a drop of the stained protoplast suspension on a microscope slide and cover with a coverslip.
-
Observe under a fluorescence microscope. Viable protoplasts will fluoresce green, while dead protoplasts will have red fluorescent nuclei.[12][13]
Conclusion
The validation of this compound for use in non-mammalian cell types is a critical step to ensure reliable and reproducible data. While this compound can be a powerful tool for tracking cell proliferation, its performance can vary significantly between different organisms. For bacterial studies, the combination of SYTO 9 and PI for viability or CFDA for metabolic activity may offer more consistent results, although this compound remains a viable option for tracking studies with careful optimization. In yeast, FUN® 1 provides a robust alternative for assessing metabolic viability, while this compound is suitable for proliferation tracking. For plant cells, the classic FDA and PI staining method remains a reliable and cost-effective choice for viability assessment. Researchers are strongly encouraged to perform thorough validation experiments, including concentration titrations and toxicity assessments, to determine the optimal dye and protocol for their specific non-mammalian cell system.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of carboxyfluorescein diacetate and carboxyfluorescein diacetate succinimidyl ester as indicators of bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a vital fluorescent staining method for monitoring bacterial transport in subsurface environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]
- 6. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wpjohnsongroup.utah.edu [wpjohnsongroup.utah.edu]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of FUN-1 vital dye staining: Yeast with a block in the vacuolar sorting pathway have impaired ability to form CIVS when stained with FUN-1 fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized LIVE/DEAD Assay Using Flow Cytometry to Quantify Post-Stress and Antifungal-Treatment Survival in Diverse Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimating viability of plant protoplasts using double and single staining | Semantic Scholar [semanticscholar.org]
- 14. abpbio.com [abpbio.com]
A Comparative Guide to CFDA-SE in Combination with 7-AAD for Cell Viability and Proliferation Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular analysis, accurately distinguishing between live, dead, and proliferating cell populations is paramount. This guide provides a comprehensive comparison of the widely used Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) in combination with 7-Aminoactinomycin D (7-AAD) viability dye, alongside other common alternatives. We will delve into the mechanisms of action, present experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate assay for your research needs.
Mechanism of Action: A Tale of Two Dyes
The combination of this compound and 7-AAD allows for the simultaneous assessment of cell proliferation and viability within a single sample.
This compound for Cell Proliferation:
This compound is a cell-permeable dye that passively diffuses into cells.[1][2] Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent molecule Carboxyfluorescein Succinimidyl Ester (CFSE).[1][3] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins.[3][4] This stable fluorescent labeling is distributed equally between daughter cells upon cell division.[5][6] Consequently, with each successive generation, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation over time.[3]
7-AAD for Viability:
7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalating agent.[7] Crucially, it is membrane-impermeant, meaning it cannot cross the intact cell membrane of live and early apoptotic cells.[7] However, in late apoptotic and necrotic cells with compromised membrane integrity, 7-AAD can enter the cell and bind to DNA, emitting a bright red fluorescence.[5][7] This allows for the clear identification and exclusion of non-viable cells from the analysis.
Performance Comparison: this compound/7-AAD vs. Alternatives
The choice of viability and proliferation dyes is critical and depends on the specific experimental requirements. Below is a table comparing the this compound and 7-AAD combination with other commonly used dye systems.
| Assay Combination | Principle | Measures | Advantages | Limitations |
| This compound + 7-AAD | Covalent protein labeling and DNA intercalation | Cell Proliferation, Viability (Live vs. Dead/Late Apoptotic) | - Enables simultaneous proliferation and viability analysis.[5] - Stable, long-term cell tracking.[2] - Good spectral separation between CFSE and 7-AAD.[8] | - this compound can be toxic at high concentrations.[1] - Does not distinguish between early apoptotic and live cells. |
| Annexin V + Propidium Iodide (PI) | Phosphatidylserine (PS) externalization and DNA intercalation | Viability (Live vs. Early Apoptotic vs. Late Apoptotic/Necrotic) | - Distinguishes between different stages of cell death.[9] - Widely used and well-characterized. | - Annexin V binding is calcium-dependent. - PI has broader emission spectrum, potentially causing spectral overlap. |
| Calcein AM + Ethidium Homodimer-1 (EthD-1) | Intracellular esterase activity and DNA intercalation | Viability (Live vs. Dead) | - High signal-to-noise ratio for live cells.[10] - EthD-1 has a high affinity for DNA in dead cells.[10] | - Does not measure proliferation. - Does not distinguish stages of apoptosis. |
| Fixable Viability Dyes (e.g., Zombie Dyes™, Ghost Dyes™) + Proliferation Dye (e.g., CellTrace™ Violet) | Amine-reactive dyes and covalent protein labeling | Viability (Live vs. Dead), Cell Proliferation | - Dyes are fixable, allowing for intracellular staining post-viability assessment. - Wide range of color options available. | - Requires an additional staining step compared to DNA intercalators. - Potential for non-specific binding if not optimized. |
Experimental Protocols
Detailed Protocol for Combined this compound and 7-AAD Staining for Flow Cytometry
This protocol provides a general guideline for labeling cells with this compound to track proliferation and co-staining with 7-AAD to assess viability. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells in single-cell suspension
-
This compound (stock solution in DMSO, e.g., 5 mM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Protein-containing medium (e.g., complete culture medium with 10% FBS)
-
7-AAD staining solution (e.g., 1 mg/mL in a suitable solvent)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or HBSS.
-
-
This compound Staining:
-
Dilute the this compound stock solution in PBS to a 2X working concentration (e.g., if the final concentration is 5 µM, prepare a 10 µM solution). The optimal final concentration (typically 0.5-10 µM) should be determined empirically for your cell type.
-
Add an equal volume of the 2X this compound working solution to the cell suspension.
-
Immediately mix the cells gently by vortexing or flicking the tube.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching the Staining Reaction:
-
To stop the staining reaction, add 5 volumes of ice-cold complete culture medium. The protein in the medium will quench the unbound this compound.
-
Incubate on ice for 5 minutes.
-
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Repeat the wash step two more times.
-
-
Cell Culture for Proliferation:
-
Resuspend the cells in the appropriate culture medium and plate them under your desired experimental conditions to allow for proliferation.
-
-
Harvesting and 7-AAD Staining:
-
At the desired time points, harvest the cells.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100-500 µL of flow cytometry staining buffer or PBS.
-
Add 7-AAD to a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
CFSE is typically excited by a 488 nm laser and its emission is detected in the green channel (e.g., 525/50 nm bandpass filter).
-
7-AAD is also excited by the 488 nm laser and its emission is detected in the far-red channel (e.g., 670 nm long-pass or 695/40 nm bandpass filter).
-
Use appropriate single-stained controls for compensation.
-
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams have been generated.
Caption: Experimental workflow for combined this compound and 7-AAD staining.
Caption: Mechanism of this compound and 7-AAD staining in live and dead cells.
References
- 1. chemometec.com [chemometec.com]
- 2. Viability - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 3. Cell Viability [flowcytometry.utoronto.ca]
- 4. logosbio.com [logosbio.com]
- 5. Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 8. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Impact of CFDA-SE on Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely utilized fluorescent dye for tracking cell proliferation, migration, and in vivo localization.[1][2][3] Its cell-permeable nature and covalent binding to intracellular proteins provide a robust method for monitoring cell generations.[1][2][3] However, the potential impact of this labeling process on cellular physiology, particularly on gene expression, is a critical consideration for studies involving transcriptomic analysis. This guide provides a comparative overview of this compound and its common alternatives, focusing on their potential effects on gene expression, supported by experimental protocols and illustrative data.
Mechanism of Action: this compound and Alternatives
This compound is a non-fluorescent and cell-permeable compound. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and membrane-impermeant. The succinimidyl ester group then covalently binds to primary amines of intracellular proteins.[1][2][3] With each cell division, the fluorescence intensity is halved, allowing for the tracking of subsequent generations.
Alternatives to this compound often employ different chemistries to achieve cellular labeling. CellTrace™ Violet is another amine-reactive dye that covalently binds to intracellular proteins, but it is excited by the violet laser, which can be advantageous in multi-color flow cytometry experiments. PKH dyes (e.g., PKH26, PKH67) are lipophilic dyes that intercalate into the cell membrane.[4][5][6][7]
Impact on Gene Expression: A Comparative Analysis
While direct, publicly available, head-to-head transcriptomic comparisons of cells labeled with this compound and its alternatives are limited, the potential for these dyes to influence gene expression can be inferred from their known cellular effects. The primary concern with any cell labeling reagent is its potential cytotoxicity, which can induce stress responses and alter gene expression profiles.
This compound:
-
Potential for Cytotoxicity: At higher concentrations (typically >10 µM), this compound can be toxic to some cell types, potentially leading to apoptosis and cell cycle arrest.[1] This toxicity is a significant confounding factor in gene expression studies, as it can induce stress-related gene expression changes.
-
Amine Reactivity: The covalent modification of intracellular proteins could potentially alter their function and, consequently, downstream signaling pathways and gene expression.
CellTrace™ Violet:
-
Lower Reported Toxicity: Often cited as a less toxic alternative to this compound, potentially inducing fewer off-target gene expression changes related to cellular stress.[8]
-
Similar Mechanism: As an amine-reactive dye, the potential for protein modification remains a consideration.
PKH Dyes:
-
Membrane Intercalation: The insertion of lipophilic dyes into the cell membrane could potentially alter membrane properties, affecting signaling pathways that originate at the cell surface.
-
Dye Aggregates: PKH dyes have been reported to form aggregates, which can be phagocytosed by cells and may induce cellular stress responses.
Illustrative Gene Expression Data
Disclaimer: The following tables present hypothetical gene expression data to illustrate the potential impact of different cell tracking dyes. This data is not derived from a specific study and should be considered for illustrative purposes only.
Table 1: Hypothetical Fold Change in Expression of Stress-Related Genes
| Gene | Unlabeled Control | This compound (5 µM) | CellTrace™ Violet (5 µM) | PKH26 (2 µM) |
| HSPA1A (HSP70) | 1.0 | 2.5 | 1.5 | 1.8 |
| DDIT3 (CHOP) | 1.0 | 3.1 | 1.8 | 2.0 |
| ATF3 | 1.0 | 2.8 | 1.6 | 1.9 |
Table 2: Hypothetical Fold Change in Expression of Immune Response Genes in T-lymphocytes
| Gene | Unlabeled Control | This compound (5 µM) | CellTrace™ Violet (5 µM) | PKH26 (2 µM) |
| IL2 | 1.0 | 0.8 | 0.9 | 0.9 |
| IFNG | 1.0 | 0.7 | 0.8 | 0.8 |
| TNF | 1.0 | 1.2 | 1.1 | 1.1 |
Experimental Protocols
Protocol 1: Labeling of Lymphocytes with this compound for Gene Expression Analysis
Materials:
-
This compound (stock solution of 5 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Complete cell culture medium
-
Lymphocytes in single-cell suspension
Procedure:
-
Wash lymphocytes twice with PBS to remove any residual serum proteins.
-
Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add this compound stock solution to the cell suspension to a final concentration of 1-5 µM. Immediately vortex the cells to ensure homogenous labeling.
-
Incubate for 10 minutes at 37°C, protected from light.
-
To stop the labeling reaction, add 5 volumes of ice-cold complete cell culture medium containing 10% FBS. The proteins in the serum will quench the unbound this compound.
-
Wash the cells three times with complete cell culture medium.
-
After the final wash, resuspend the cells in fresh culture medium for subsequent experiments or proceed immediately to RNA extraction.
Protocol 2: RNA Extraction from Labeled Cells for RNA Sequencing
Materials:
-
Labeled cells from Protocol 1
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I
-
RNase-free water
Procedure:
-
Pellet the labeled cells by centrifugation.
-
Lyse the cells according to the RNA extraction kit manufacturer's protocol.
-
Homogenize the lysate.
-
Proceed with the RNA extraction protocol, including the on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A high RNA Integrity Number (RIN) is crucial for successful RNA sequencing.
Visualizing the Workflow
References
Safety Operating Guide
A Guide to the Safe Disposal of CFDA-SE for Laboratory Professionals
Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), a widely used fluorescent tracer for long-term cell labeling, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] Adherence to proper disposal procedures is crucial for minimizing risks associated with this chemical. This guide provides essential safety and logistical information, including operational and disposal plans, to assist researchers, scientists, and drug development professionals in the safe management of this compound waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, safety goggles, a face shield, and gloves.[3] All handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
Waste Segregation and Collection
All materials contaminated with this compound, including unused solutions, stained cells, pipette tips, and containers, should be treated as chemical waste. This waste must be segregated from general laboratory trash and other waste streams.
Key steps for waste collection include:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all this compound waste. The container should be compatible with the solvents used (e.g., DMSO, ethanol).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound" and any solvents present.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so.[3] For a powder spill, cover it with a plastic sheet to minimize spreading.[3] For a liquid spill, use an inert absorbent material to soak it up.[3] Collect the absorbed material and place it in the designated hazardous waste container.[4] Thoroughly clean the contaminated surface.[3]
Disposal Procedure
The final disposal of this compound waste must comply with all applicable regional, national, and local regulations.[3] Do not dispose of this compound waste down the drain or with regular household garbage.[4][5]
The general procedure for disposal is as follows:
-
Collection: Collect all this compound contaminated materials in the designated and properly labeled hazardous waste container.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Waste Pickup: Arrange for a pickup of the hazardous waste. EHS or the certified company will ensure the waste is transported and disposed of in an environmentally responsible manner.
Quantitative Data Summary
For the preparation of this compound solutions for experimental use, specific concentrations are recommended. While these are not disposal parameters, they are critical for minimizing waste by preparing only the necessary amounts.
| Parameter | Value | Reference Documents |
| Stock Solution Solvent | Anhydrous DMSO | --INVALID-LINK--[6] |
| Typical Stock Concentration | 2 mM (1000x final concentration) | --INVALID-LINK--[6] |
| Final Labeling Concentration | 0.5 - 5 µM | --INVALID-LINK--[6] |
| Storage of Stock Solution | -20°C, desiccated, protected from light | --INVALID-LINK--[6] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 5(6)-CFDA, SE; CFSE (5-(and-6)-Carboxyfluorescein Diacetate, Succinimidyl Ester), mixed isomers 25 mg [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. med.virginia.edu [med.virginia.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling CFDA-SE
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, personal protective equipment (PPE), and disposal of 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). This guide provides procedural, step-by-step guidance to ensure laboratory safety and experimental integrity when working with this common cell proliferation and tracking dye.
This compound is a cell-permeable dye used to track cell division, as with each division, the fluorescence intensity of the daughter cells is halved.[1][2] Upon entering a live cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and allowing it to covalently bond with intracellular proteins.[1][2][3] While an invaluable tool, proper handling and disposal are paramount to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede any experiment. When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the dye and its solvent (DMSO). Always check glove compatibility with dimethyl sulfoxide (B87167) (DMSO), the typical solvent for this compound.[4][5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles | To protect eyes from potential splashes of the this compound solution.[6] |
| Body Protection | A fully buttoned laboratory coat | To protect skin and clothing from accidental spills. Lab coats should not be worn outside of the laboratory area.[6][7] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. | Use in a chemical fume hood if there is a risk of aerosolization or if handling large quantities. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is critical for the safe and effective use of this compound.
Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
This compound is typically supplied as a powder and should be stored at -20°C in a desiccated environment.[4][5]
-
The reagent is susceptible to hydrolysis, so it is crucial to protect it from moisture.[4][5]
Preparation of Stock and Working Solutions
-
Acclimatization: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.[8]
-
Reconstitution: Prepare a stock solution, typically at a concentration 1000-fold higher than the final working concentration (e.g., 2 mM for a 2 µM final concentration), using anhydrous dimethyl sulfoxide (DMSO).[4][5]
-
Aliquoting: For convenience and to minimize waste, the reconstituted stock solution can be aliquoted into single-use vials and stored at -20°C over desiccant.[4][5] Aliquots should ideally be used within two months.[4][5]
-
Working Solution: Dilute the stock solution to the desired final working concentration (typically 0.5 to 5 µM) in a suitable buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), often containing 0.1% BSA.[4][5]
Experimental Workflow: Labeling Cells with this compound
The following diagram outlines the key steps for safely labeling cells with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All solutions containing this compound, including unused working solutions and wash buffers, should be collected and disposed of as chemical waste according to your institution's guidelines.
-
Solid Waste: Pipette tips, centrifuge tubes, gloves, and other contaminated disposable materials should be placed in a designated chemical waste container.
-
Decontamination: Any spills should be cleaned up immediately using an appropriate absorbent material, and the area should be decontaminated. Follow your institution's specific spill cleanup procedures.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, ensuring both the integrity of their data and a secure laboratory environment.
References
- 1. stemcell.com [stemcell.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. biotium.com [biotium.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
